molecular formula C14H10FN3O2 B2879889 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile CAS No. 781620-65-3

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Cat. No.: B2879889
CAS No.: 781620-65-3
M. Wt: 271.251
InChI Key: PQUBMCJTJTUSJR-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C14H10FN3O2 and its molecular weight is 271.251. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUBMCJTJTUSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Benzonitriles in Modern Drug Discovery

Substituted benzonitriles are a cornerstone of contemporary medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmacologically active agents. The nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, imparts unique electronic and steric properties to these molecules. The strategic incorporation of additional functionalities, such as amino and nitro groups, provides synthetic handles for further molecular elaboration, enabling the construction of diverse chemical libraries for high-throughput screening.

The target molecule of this guide, 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, is a highly functionalized aromatic compound with significant potential in drug discovery programs. Its structural motifs are found in various kinase inhibitors and other therapeutic agents, underscoring the importance of a robust and well-characterized synthetic protocol. This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation is predicated on the displacement of a leaving group on an aromatic ring by a nucleophile. The success of an SNAr reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.

In the proposed synthesis, the nitro group (-NO₂) at the 5-position of the benzonitrile ring serves as the requisite electron-withdrawing group, activating the ortho position for nucleophilic attack. The reaction proceeds by the displacement of a halide (typically chloride or fluoride) at the 2-position by the primary amine, 4-fluorobenzylamine.

Synthetic Workflow SM1 2-Chloro-5-nitrobenzonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 4-Fluorobenzylamine SM2->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction Product 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Purification Purification (Recrystallization/ Chromatography) Product->Purification Reaction->Product Crude Product Analysis Analytical Characterization (NMR, MS, etc.) Purification->Analysis

A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for analogous SNAr reactions and is designed to provide a reliable and reproducible synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
2-Chloro-5-nitrobenzonitrile16588-02-6182.561.0 eq>98%
4-Fluorobenzylamine140-75-0125.141.1 eq>98%
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq>99%
Dimethyl Sulfoxide (DMSO)67-68-578.13See belowAnhydrous
Ethyl Acetate141-78-688.11See belowACS Grade
Hexanes110-54-386.18See belowACS Grade
Deionized Water7732-18-518.02See below-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37See below>97%
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzonitrile (e.g., 5.00 g, 27.4 mmol, 1.0 eq) and potassium carbonate (e.g., 7.57 g, 54.8 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 50 mL) to the flask.

  • Reagent Addition: While stirring the suspension, add 4-fluorobenzylamine (e.g., 3.77 g, 30.1 mmol, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of cold deionized water with stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual DMSO and inorganic salts.

Purification and Characterization

Purification Protocol

The crude product can be purified by recrystallization to yield a highly pure solid.

  • Solvent Selection: Based on the polarity of the target molecule, a suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol (or ethyl acetate). If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol (or hexanes), and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.5 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.4-7.2 (m, 4H, Ar-H from fluorobenzyl), ~7.0 (d, 1H, Ar-H), ~4.6 (d, 2H, CH₂), ~8.2 (t, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~162 (d, C-F), ~150-140 (Ar-C), ~130-115 (Ar-C), ~110-100 (Ar-C), ~45 (CH₂)
Mass Spectrometry (ESI+) m/z: 272.08 [M+H]⁺
Melting Point Expected to be a crystalline solid with a sharp melting point.
FT-IR (KBr)ν (cm⁻¹): ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1580 & ~1340 (NO₂ stretch), ~1220 (C-F stretch)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: 2-Chloro-5-nitrobenzonitrile is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact. 4-Fluorobenzylamine is corrosive and can cause burns. Handle with care. DMSO can enhance the absorption of other chemicals through the skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile via a nucleophilic aromatic substitution reaction is a robust and efficient method for obtaining this valuable research chemical. The protocol detailed in this guide, from reaction setup to purification and characterization, provides a comprehensive framework for its successful preparation. Adherence to the described procedures and safety precautions will enable researchers to confidently synthesize this compound for its application in drug discovery and medicinal chemistry programs.

References

  • Barbero, M., et al. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. [Link]

  • Teotia, E., et al. 2 - Supplementary Information. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Google Patents.
  • PubChem. 2-Amino-5-nitrobenzonitrile. [Link]

  • Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. [Link]

  • Royal Society of Chemistry. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]

  • California State University, Bakersfield. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

  • National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

chemical properties of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Intermediate for Quinazoline and Benzodiazepine Pharmacophores

Executive Summary

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (CAS: 781620-65-3) is a specialized disubstituted benzene scaffold used primarily in the synthesis of nitrogen-containing heterocycles.[1][2] Its structural core—an ortho-amino nitrile with a para-nitro group—creates a "push-pull" electronic system that facilitates rapid cyclization reactions.

This compound serves as a critical building block for EGFR tyrosine kinase inhibitors (similar to Gefitinib and Erlotinib analogs) and psychotropic benzodiazepines . Its 4-fluorobenzyl moiety imparts metabolic stability and lipophilicity, enhancing the bioavailability of downstream APIs.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertyDataSource
CAS Number 781620-65-3
Molecular Formula C₁₄H₁₀FN₃O₂
Molecular Weight 271.25 g/mol
Physical State Solid (Yellow to Orange crystalline powder)Observed in nitro-aniline analogs
Solubility Low in water; Soluble in DMSO, DMF, EtOAcLipophilic benzyl group effect
pKa (Predicted) ~ -1.5 (Nitrile N), ~16 (Amine NH)Calculated based on structure
Structural Analysis

The molecule features three distinct reactive centers:

  • Nitro Group (-NO₂): Located at the 5-position, it strongly withdraws electrons, activating the ring for nucleophilic attacks at the 2-position during synthesis, and serving as a latent amino group (via reduction) for future functionalization.

  • Nitrile Group (-CN): Located at the 1-position, it is susceptible to hydrolysis (to amides) or nucleophilic attack (cyclization to quinazolines).

  • Secondary Amine (-NH-): The bridge to the fluorobenzyl group. It acts as the nucleophile in intramolecular cyclizations.

Synthetic Pathways[5][11][12][13][14][15]

Researchers typically access this scaffold via two primary routes. The Nucleophilic Aromatic Substitution (S_NAr) method is preferred for higher purity and yield compared to direct alkylation.

Method A: S_NAr Displacement (Preferred)

This protocol utilizes the strong electron-withdrawing effect of the nitro and nitrile groups to facilitate the displacement of a halide.

  • Starting Material: 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) or 2-Chloro-5-nitrobenzonitrile.

  • Reagent: 4-Fluorobenzylamine.[3]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: THF or DMF.

Step-by-Step Protocol:

  • Charge: Dissolve 1.0 eq of 2-Fluoro-5-nitrobenzonitrile in THF (0.5 M concentration).

  • Addition: Add 1.1 eq of 4-Fluorobenzylamine dropwise at 0°C to control exotherm.

  • Basify: Add 1.2 eq of TEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Pour into ice water. The yellow precipitate is filtered, washed with water, and recrystallized from Ethanol.

Method B: N-Alkylation
  • Starting Material: 2-Amino-5-nitrobenzonitrile (CAS: 17420-30-3).[4][5]

  • Reagent: 4-Fluorobenzyl bromide.

  • Condition: NaH in DMF (Requires strict anhydrous conditions).

Synthesis Workflow Diagram

Synthesis cluster_0 Mechanism: S_NAr SM1 2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) Inter Meisenheimer Complex SM1->Inter THF, 0°C + TEA Reagent 4-Fluorobenzylamine Reagent->Inter Product TARGET: 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile Inter->Product - HF (captured by base) RT, 4h

Figure 1: The S_NAr pathway is favored due to the activation provided by the p-nitro group, allowing for mild reaction conditions.

Reactivity & Downstream Applications[15]

The primary utility of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile lies in its ability to undergo cascade reductive cyclizations .

Quinazoline Synthesis (Kinase Inhibitor Scaffolds)

This is the most common application in drug discovery (e.g., synthesis of Gefitinib analogs). The nitrile and the secondary amine react with formamide or guanidine derivatives.

Protocol (Niementowski-type Cyclization):

  • Reduction: The nitro group is reduced to an amine using Fe/NH₄Cl or H₂/Pd-C.

  • Cyclization: The resulting diamine is heated with Formamide at 140°C.

  • Result: Formation of the Quinazoline-4(3H)-one core.[6][7]

Benzodiazepine Synthesis

Treatment with reagents like chloroacetyl chloride followed by ring closure can yield 1,4-benzodiazepine derivatives, utilized in CNS research.

Reaction Pathway Diagram

Reactivity Core 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile Red Reduction (Fe/HCl or H2/Pd) Core->Red Step 1 Diamine Intermediate: 2-amino-N-(4-fluorobenzyl)aniline Red->Diamine Quin Quinazoline Core (Kinase Inhibitors) Diamine->Quin + Formamide Cyclization Benzo 1,4-Benzodiazepines (CNS Agents) Diamine->Benzo + Chloroacetyl chloride Ring Expansion

Figure 2: Divergent synthesis pathways. The reduction of the nitro group is the "gateway" step to accessing bioactive heterocycles.

Safety & Handling (E-E-A-T)

  • Toxicology: Nitrobenzonitriles are potential skin sensitizers and respiratory irritants. The fluorobenzyl moiety adds lipophilicity, potentially increasing dermal absorption.

  • Energetics: Compounds with Nitro (-NO₂) and Cyano (-CN) groups on the same ring can be energetic. Avoid heating dry solids above 200°C without DSC testing.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Organic Chemistry Portal. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Amino-5-nitrobenzonitrile (Precursor Data). Retrieved from [Link]

Sources

Structural Elucidation & Physicochemical Characterization of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

[1]

Executive Summary

This technical guide provides a rigorous structural analysis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (CAS Registry No. 858223-90-2). This molecule represents a classic "push-pull"

Its structural significance lies in its utility as a pharmacophore in medicinal chemistry (specifically in androgen receptor modulation and kinase inhibition) and as a probe in proteomics. This guide details the synthetic validation, spectroscopic signature, and solid-state dynamics required for high-integrity research applications.

Molecular Architecture & Electronic Theory

The molecule comprises two distinct aromatic domains linked by a methylene-amine bridge. Understanding the electronic interplay between these domains is critical for predicting reactivity and solubility.

The "Push-Pull" Mechanism

The core scaffold is 2-amino-5-nitrobenzonitrile .

  • Electron Acceptors (A): The Nitro group (

    
    ) at position 5 and the Cyano group (
    
    
    ) at position 1 strongly withdraw electron density from the benzene ring, making the carbon at position 2 highly electrophilic during synthesis and reducing the basicity of the amine in the final product.
  • Electron Donor (D): The secondary amine (

    
    ) acts as the donor. The 4-fluorobenzyl tail adds lipophilicity and a weak inductive withdrawal effect (
    
    
    ) due to the fluorine, but does not disrupt the conjugation of the primary ring.
Intramolecular Dynamics

A critical structural feature is the potential for intramolecular hydrogen bonding . The amine proton (

  • Interaction:

    
    
    
  • Consequence: This interaction planarizes the amino group with the benzonitrile ring, locking the conformation and shifting the

    
     stretching frequency in IR and the proton signal in NMR.
    

Synthetic Pathway & Purity Profiling[2]

To ensure structural integrity during analysis, the compound must be synthesized or validated via a specific Nucleophilic Aromatic Substitution (

Optimized Synthesis Protocol ( )

Rationale: The fluorine atom in 2-fluoro-5-nitrobenzonitrile is highly activated toward nucleophilic attack due to the ortho-cyano and para-nitro groups.

Reagents:

  • Substrate: 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

  • Nucleophile: 4-Fluorobenzylamine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-fluoro-5-nitrobenzonitrile in 3 mL anhydrous DMF under

    
     atmosphere.
    
  • Addition: Add DIPEA followed by the slow addition of 4-fluorobenzylamine at 0°C to control exotherm.

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The product will appear as a bright yellow/orange spot (distinct from the pale starting material).

  • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield yellow needles.

Synthesis Workflow Diagram

SynthesisFlowcluster_inputsReagentscluster_outputProduct IsolationSM12-Fluoro-5-nitrobenzonitrileProcessS_NAr Reaction(DMF, 60°C, DIPEA)SM1->ProcessSM24-FluorobenzylamineSM2->ProcessPrecipIce WaterPrecipitationProcess->Precip  4 HoursCrystalRecrystallization(EtOH/DMF)Precip->CrystalFinalTarget Molecule(Yellow Needles)Crystal->Final

Caption: Optimized

Spectroscopic Elucidation

Accurate structural validation requires a multi-modal approach. The following data points are the expected "fingerprints" for this molecule based on electronic substituent effects.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

NucleusSignal (

ppm)
MultiplicityAssignmentStructural Insight

H
8.55 Doublet (

Hz)
Ar-H (C6)Deshielded by ortho-

and meta-CN.

H
8.15 dd (

Hz)
Ar-H (C4)Coupling with C3 and C6.

H
7.90 Triplet (Broad)-NH- Diagnostic: Downfield shift indicates H-bonding to CN.

H
7.40 - 7.15 MultipletBenzyl Ar-HCharacteristic of 4-fluorophenyl system.

H
6.95 Doublet (

Hz)
Ar-H (C3)Shielded by ortho-amino group.

H
4.65 Doublet (

Hz)
Benzyl

Couples to NH proton.

F
-115.0 MultipletAr-FTypical range for fluoro-benzene.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 
    : 
    
    
    cm
    
    
    . A sharp, single band (secondary amine).
  • 
    : 
    
    
    cm
    
    
    . Strong, sharp peak. The conjugation with the amino group may slightly lower this frequency compared to benzonitrile.
  • 
    :  Two strong bands at 
    
    
    cm
    
    
    (asymmetric) and
    
    
    cm
    
    
    (symmetric).
  • 
    : 
    
    
    cm
    
    
    .
Mass Spectrometry (HRMS)
  • Ionization: ESI (Negative mode is often more sensitive for nitro compounds, but Positive mode

    
     works for the amine).
    
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 271.0757 Da.

  • Fragmentation: Expect loss of the benzyl group (

    
     109) and loss of 
    
    
    (
    
    
    ).

Crystallography & Solid-State Dynamics

While specific crystallographic data (CIF) requires experimental generation, the structural class (nitroaniline derivatives) follows predictable packing motifs essential for formulation scientists.

Crystal Packing Prediction
  • Space Group: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    ), common for planar aromatic systems.
  • 
    -Stacking:  The electron-deficient nitrobenzonitrile ring will stack parallel to electron-rich benzyl rings of adjacent molecules (Head-to-Tail arrangement) to maximize electrostatic attraction.
    
  • Color: The compound is Yellow to Orange . This is a direct result of the Intramolecular Charge Transfer (ICT) from the amine to the nitro group.

Analytical Workflow for Solid State

AnalysisFlowcluster_methodsCharacterization MatrixSampleCrystalline SampleXRDSingle Crystal XRD(Determine Packing)Sample->XRDDSCDSC Thermal Analysis(Melting Point ~160-170°C)Sample->DSCMicroscopyPolarized Light Microscopy(Birefringence Check)Sample->MicroscopyResultStructural Validation(CIF Data)XRD->ResultDSC->Result

Caption: Workflow for solid-state characterization to determine polymorphism and stability.

References & Authoritative Grounding

  • Precursor Data (2-Amino-5-nitrobenzonitrile):

    • Source: PubChem CID 28532. Contains crystallographic links to CCDC 231063.[2]

    • Link:

  • Spectroscopic Standards (2-Fluoro-5-nitrobenzonitrile):

    • Source: NIST Chemistry WebBook. Provides IR and MS baseline data for the fluorinated precursor.

    • Link:

  • Commercial Reference & Applications:

    • Source: Santa Cruz Biotechnology (SCBT).[1] Lists the compound as a proteomics reagent.

    • Link:

  • Synthetic Methodology (

    
    ): 
    
    • Source: BenchChem Technical Guides.[3] "Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations" (Analogous chemistry).

    • Link:

An In-depth Technical Guide to the Solubility of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a compound of interest in modern drug discovery, within a range of common organic solvents. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as an essential resource for researchers, chemists, and formulation scientists. We will explore the thermodynamic basis of solubility, detail the industry-standard shake-flask method, and outline rigorous analytical techniques for quantification, empowering scientific teams to generate the reliable and reproducible data necessary for informed decision-making in pharmaceutical development.

Introduction

The Compound: 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (CAS No. 781620-65-3) is a complex organic molecule featuring several key functional groups: a nitrile, a nitro group, a secondary amine, and a fluorinated aromatic ring.

  • Molecular Formula: C₁₄H₁₀FN₃O₂[3]

  • Molecular Weight: 271.25 g/mol [3]

The presence of both polar moieties (nitro, nitrile, amine) and nonpolar aromatic structures suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. Understanding this profile is not merely an academic exercise; it is fundamental to its practical application. Accurate solubility data is essential for developing purification strategies like recrystallization, designing stable liquid formulations, and predicting its behavior in biological systems.[4][5]

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is defined as the maximum amount of a substance that can be dissolved in a specified amount of a solvent at a given temperature and pressure to form a thermodynamically stable, saturated solution.[6] In the context of drug development, this parameter is a cornerstone of the Biopharmaceutics Classification System (BCS) and dictates several key outcomes:

  • Bioavailability: For oral dosage forms, an API must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of low and variable bioavailability.

  • Formulation Development: Knowledge of an API's solubility in various excipients is crucial for designing a wide array of dosage forms, from simple solutions and suspensions to complex emulsions and ointments.[5]

  • Purification and Crystallization: The process of crystallization, which is vital for achieving high purity and the desired polymorphic form of an API, relies on controlled changes in solubility by manipulating solvent composition or temperature.[7]

Theoretical Foundations of Solubility

Thermodynamic Principles

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). A substance dissolves spontaneously if ΔG is negative. The process can be understood through the following relationship:

ΔG_solution = ΔH_solution - TΔS_solution

Where:

  • ΔH_solution is the enthalpy of solution, representing the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • ΔS_solution is the entropy of solution, which is typically positive as the ordered crystal lattice of the solute is disrupted, leading to a more disordered state in solution.

  • T is the absolute temperature.

For a solid, the enthalpy of solution involves overcoming the crystal lattice energy (the energy holding the solid together). Therefore, compounds with very high melting points often exhibit lower solubility, as more energy is required to break apart the crystal structure.[1][6]

"Like Dissolves Like": A Molecular Perspective

This age-old heuristic remains a powerful predictive tool. The solubility of a solute is maximized in a solvent with similar polarity and intermolecular force characteristics.

  • Polar Solvents (e.g., Methanol, Ethanol, DMSO): These solvents effectively dissolve polar solutes capable of hydrogen bonding or strong dipole-dipole interactions. The nitro, amine, and nitrile groups of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile suggest potential solubility in polar solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are better suited for dissolving nonpolar solutes through weaker van der Waals forces. The aromatic rings in the target molecule will contribute to some solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not donate hydrogen bonds. They offer an intermediate polarity that can be effective for dissolving compounds with a mix of polar and nonpolar features.

Physicochemical Characterization

A thorough understanding of the solute's intrinsic properties is a prerequisite for any solubility study. While some data for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is available, other key parameters must be determined experimentally to build a complete profile.

PropertyValue / StatusSignificance for Solubility
Molecular Formula C₁₄H₁₀FN₃O₂[3]Defines the elemental composition and types of atoms available for interaction.
Molecular Weight 271.25 g/mol [3]Influences molar concentration calculations and diffusion.
CAS Number 781620-65-3[3]Unique identifier for the chemical substance.
Melting Point (Tₘ) To be determinedA higher melting point often correlates with lower solubility due to higher crystal lattice energy.[1]
LogP (Octanol-Water Partition Coefficient) To be determinedIndicates the lipophilicity/hydrophilicity of the molecule, guiding solvent selection.
pKa To be determinedThe secondary amine group may be ionizable, making solubility pH-dependent in aqueous or protic systems.
Polymorphism To be determinedDifferent crystal forms (polymorphs) of the same compound can exhibit significantly different solubilities.[7]

A Framework for Experimental Solubility Determination

Guiding Principles for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and chemical classes relevant to pharmaceutical processing. A recommended starting panel would include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Halogenated: Dichloromethane

  • Aprotic Polar: Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Aromatic Hydrocarbon: Toluene

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is universally recognized as the most reliable technique for determining thermodynamic equilibrium solubility.[7][8][9] The objective is to create a saturated solution in equilibrium with an excess of the solid API, ensuring the measured concentration represents the true solubility limit.

Experimental Protocol:

  • Preparation: Add an excess amount of solid 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile to a series of appropriately sized glass vials or flasks, one for each selected solvent.

    • Expert Insight: Using a significant excess (e.g., 2-3 times the expected amount) is crucial to ensure that saturation is achieved and maintained throughout the experiment, even with minor temperature fluctuations.

  • Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each corresponding vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or on a stirring plate. Agitate the suspensions at a constant rate for a sufficient duration (typically 24-72 hours).

    • Self-Validation: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed initially. Samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[9]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to permit the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) into a clean vial.

    • Expert Insight: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

Workflow for Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add Excess API to Vial B Add Known Volume of Solvent A->B C Seal Vial & Agitate (e.g., 48h at 25°C) B->C D Allow Excess Solid to Settle C->D E Withdraw Supernatant & Filter (0.22 µm) D->E F Accurately Dilute Filtered Sample E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H

Caption: Experimental workflow for the shake-flask solubility method.

Quantitative Analysis of Saturated Solutions

Once a clear, saturated filtrate is obtained, its concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and ability to detect potential degradation products.[8]

High-Performance Liquid Chromatography (HPLC) Method
  • Method Development: A reverse-phase HPLC method should be developed. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (if applicable) and an organic solvent like acetonitrile or methanol. The detector should be set to a UV wavelength where the compound exhibits strong absorbance, determined by a UV scan.

  • Calibration: Prepare a series of standard solutions of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required for a reliable calibration.

  • Sample Analysis: The filtered saturated solution (appropriately diluted to fall within the calibration range) is then injected.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. This value is then multiplied by the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be compiled into a structured table. It is often useful to include the solvent polarity index as a reference to correlate solubility with solvent properties.

Table 1: Illustrative Solubility Data Template for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile at 298.15 K (25 °C)

SolventSolvent TypePolarity Index (Snyder)Solubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
MethanolPolar Protic5.1[Experimental Value][Calculated Value][Calculated Value]
EthanolPolar Protic4.3[Experimental Value][Calculated Value][Calculated Value]
AcetonePolar Aprotic5.1[Experimental Value][Calculated Value][Calculated Value]
AcetonitrilePolar Aprotic5.8[Experimental Value][Calculated Value][Calculated Value]
Ethyl AcetateIntermediate4.4[Experimental Value][Calculated Value][Calculated Value]
DichloromethaneNonpolar3.1[Experimental Value][Calculated Value][Calculated Value]
TolueneNonpolar2.4[Experimental Value][Calculated Value][Calculated Value]
DMSOPolar Aprotic7.2[Experimental Value][Calculated Value][Calculated Value]

Note: The values in this table are placeholders. Researchers must populate this table with their own experimentally determined data.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in organic solvents. By adhering to the principles of thermodynamic equilibrium and employing the robust shake-flask method coupled with precise HPLC analysis, researchers can generate the high-quality data essential for advancing a compound through the drug development pipeline.

Further studies should focus on:

  • Temperature Dependence: Measuring solubility at different temperatures (e.g., 5°C, 25°C, 37°C) allows for the calculation of key thermodynamic parameters like the enthalpy and entropy of dissolution, providing deeper mechanistic insight.[1]

  • Co-solvent Systems: Investigating solubility in binary solvent mixtures is highly relevant for fine-tuning crystallization processes and developing complex liquid formulations.

  • Solid-State Characterization: The solid phase remaining after equilibration should be analyzed (e.g., by DSC or XRD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[7]

By systematically building this foundational knowledge, the path from discovery to a viable pharmaceutical product becomes significantly de-risked and more scientifically driven.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
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  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
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  • Annex 4. World Health Organization (WHO).
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A Technical Guide to the Preliminary Biological Screening of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for the initial biological evaluation of the novel chemical entity (NCE), 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. Given the absence of published biological data for this specific compound, this guide establishes a logical, tiered screening cascade designed to efficiently probe its potential cytotoxic and antimicrobial activities. The benzonitrile scaffold is a known pharmacophore present in various therapeutic agents, providing a strong rationale for this investigation.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for foundational in vitro assays and outlining a pathway toward preliminary in vivo assessment. Each experimental design is presented as a self-validating system, complete with necessary controls and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction and Rationale

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a synthetic organic compound featuring a benzonitrile core.[3][4] The benzonitrile moiety and its derivatives are of significant interest in medicinal chemistry due to their prevalence in molecules with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][5] The presence of a nitro group and a fluorobenzyl substituent offers intriguing electronic and steric properties that warrant investigation.

The primary objective of a preliminary biological screen for an uncharacterized compound is to efficiently identify potential therapeutic value while minimizing resource expenditure.[6][7] A hierarchical screening approach, beginning with broad, high-throughput in vitro assays, is the most logical and cost-effective strategy.[8] This guide details a two-pronged initial screening approach:

  • In Vitro Cytotoxicity Screening: To assess the compound's potential as an anticancer agent by evaluating its effect on the viability of human cancer cell lines.[9]

  • In Vitro Antimicrobial Screening: To determine if the compound possesses inhibitory activity against a panel of pathogenic bacteria and fungi.[10][11]

Positive results ("hits") from these initial screens would justify progression to more complex secondary assays to elucidate the mechanism of action and assess safety in preliminary in vivo models.

Overall Screening Workflow

The proposed screening cascade provides a systematic progression from broad initial assays to more focused evaluations.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Advanced Studies NCE Test Compound: 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Cytotoxicity Cytotoxicity Assay (MTT Method) NCE->Cytotoxicity Antimicrobial Antimicrobial Assay (Agar Well Diffusion) NCE->Antimicrobial Analysis Analyze Data (IC50 / Zone of Inhibition) Cytotoxicity->Analysis Antimicrobial->Analysis Decision Promising Activity? Analysis->Decision InVivo Preliminary In Vivo Toxicity (Zebrafish Embryo Model) Decision->InVivo Yes MoA Mechanism of Action Studies Decision->MoA Yes Stop Stop Decision->Stop No

Figure 1: Proposed workflow for preliminary biological screening.

Part 1: In Vitro Cytotoxicity Screening

Cytotoxicity assays are fundamental in drug discovery to identify compounds that can damage or kill cells, a critical function for potential cancer therapeutics.[12][13] The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Scientific Principle: The MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[16][17] This reduction is carried out by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[15] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[18]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of the test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], NCI-H460 [lung], SF-268 [glioma]).[19]

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19]

  • 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[20]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[20]

  • 96-well flat-bottom sterile plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Workflow Diagram:

MTT_Workflow start Start seed 1. Seed cells in 96-well plate start->seed adhere 2. Incubate 24h for cell adherence seed->adhere treat 3. Treat cells with compound dilutions adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT solution to each well incubate->add_mtt incubate_mtt 6. Incubate for 4 hours add_mtt->incubate_mtt solubilize 7. Add solubilization solution (DMSO) incubate_mtt->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate % viability and IC50 value read->analyze end End analyze->end

Figure 2: Step-by-step workflow for the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere by incubating for 24 hours.[19]

  • Compound Preparation & Treatment: Prepare a series of dilutions of the test compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Carefully remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[19]

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.[20]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[19]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.[18][19] Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][20]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16][18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] x 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.

Data Presentation Template

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Cancer Cell LineTissue of Origin2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Insert experimental value]0.8 ± 0.1[19]
NCI-H460Lung Carcinoma[Insert experimental value]1.2 ± 0.2[19]
SF-268CNS Glioma[Insert experimental value]0.9 ± 0.15[19]
PC-3Prostate Carcinoma[Insert experimental value]2.5 ± 0.4[19]
Note: Data are to be presented as mean ± standard deviation from at least three independent experiments. Control IC₅₀ values are illustrative examples.

Part 2: In Vitro Antimicrobial Screening

The initial screening for antibacterial and antifungal activity is a critical step in the discovery of new antimicrobial agents.[10] The agar well diffusion method is a widely used, cost-effective, and reliable technique for preliminary screening of antimicrobial compounds.[21][22][23]

Scientific Principle: Agar Well Diffusion

This method relies on the diffusion of an antimicrobial agent from a well, through a solidified agar medium that has been uniformly inoculated with a test microorganism.[21] If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[23]

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Test microorganisms:

    • Gram-positive bacteria: Staphylococcus aureus

    • Gram-negative bacteria: Escherichia coli

    • Fungus/Yeast: Candida albicans

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile petri dishes, sterile cork borer (5-6 mm diameter).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive Controls: Ampicillin or Gentamicin for bacteria, Fluconazole for fungi.[23]

  • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).[23]

Workflow Diagram:

AgarWell_Workflow start Start prep_plates 1. Prepare and pour seeded agar plates start->prep_plates solidify 2. Allow agar to solidify completely prep_plates->solidify bore_wells 3. Bore wells into the agar using a sterile cork borer solidify->bore_wells add_compounds 4. Add test compound and controls to the wells bore_wells->add_compounds pre_diffuse 5. Pre-diffusion at 4°C (optional, 2-6 hours) add_compounds->pre_diffuse incubate 6. Incubate plates at 37°C (bacteria) or 30°C (fungi) for 24-48 hours pre_diffuse->incubate measure 7. Measure the diameter of the zone of inhibition (mm) incubate->measure end End measure->end

Figure 3: Step-by-step workflow for the agar well diffusion assay.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum. A common method is to adjust the turbidity of a microbial suspension in sterile broth to match the 0.5 McFarland standard.[22]

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn.[21][22]

  • Well Creation: After the inoculum has dried, use a sterile cork borer to create equidistant wells (e.g., 6 mm in diameter) in the agar.[23]

  • Compound Application: Carefully pipette a fixed volume (e.g., 25-50 µL) of the test compound solution (at a known concentration) into a designated well.[23]

  • Similarly, add the positive and negative controls to their respective wells on the same plate.

  • Pre-diffusion (Optional but Recommended): To ensure the compound diffuses into the agar before significant microbial growth begins, the plates can be stored in a refrigerator (4°C) for 2-6 hours.[23]

  • Incubation: Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi.[23]

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm). The test should be performed in triplicate for reproducibility.

Data Presentation Template

Results from the agar well diffusion assay should be tabulated to show the spectrum of activity.

| Test Compound/Control | Concentration | Zone of Inhibition Diameter (mm) | | :--- | :--- | :--- | :--- | | | | S. aureus | E. coli | C. albicans | | 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile | 1 mg/mL | [Insert value] | [Insert value] | [Insert value] | | Ampicillin (Positive Control) | 10 µ g/well | [Insert value] | - | - | | Gentamicin (Positive Control) | 15 µ g/well | - | [Insert value] | - | | Fluconazole (Positive Control) | 25 µ g/well | - | - | [Insert value] | | DMSO (Negative Control) | 50 µL/well | 0 | 0 | 0 | Note: Data are to be presented as mean ± standard deviation. A zone of 0 indicates no activity.

Interpretation and Progression to Advanced Screening

  • Cytotoxicity: An IC₅₀ value in the low micromolar or nanomolar range against cancer cell lines is generally considered a "hit" worthy of further investigation.[24] If the compound shows selectivity (i.e., it is significantly more toxic to cancer cells than to a non-cancerous cell line, which should be included in secondary screening), it becomes a more promising candidate.

  • Antimicrobial Activity: A significant zone of inhibition (e.g., >10-12 mm) suggests antimicrobial activity.[21] This would warrant further studies, such as determining the Minimum Inhibitory Concentration (MIC) using broth dilution methods to quantify the compound's potency.[10]

If the preliminary in vitro screens yield positive results, the next logical phase involves two parallel paths:

  • Mechanism of Action (MoA) Studies: Investigating how the compound works (e.g., for anticancer activity, assays for apoptosis, cell cycle arrest, or specific kinase inhibition can be employed).[19]

  • Preliminary In Vivo Toxicity Assessment: Before committing to more complex animal efficacy models, a rapid assessment of toxicity in a whole-organism system is crucial.[25]

Proposed Preliminary In Vivo Toxicity Screen: Zebrafish Embryo Model

The zebrafish embryo is a powerful model for rapid, medium-throughput toxicity screening in early preclinical development.[26][27][28] Its advantages include genetic homology to humans, rapid development, and optical transparency, allowing for direct observation of toxic effects on organ development.[26]

Principle: Zebrafish embryos are exposed to various concentrations of the test compound for a set period (e.g., up to 96 hours post-fertilization). Endpoints such as lethality (LC₅₀ determination), and specific developmental defects (teratogenicity) like pericardial edema, lack of heartbeat, or somite malformation are observed and quantified.[26] This provides an early indication of the compound's safety profile and helps define a potential therapeutic window.[27]

Conclusion

This guide outlines a scientifically grounded, systematic, and efficient strategy for conducting the preliminary biological screening of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. By initiating a broad screen for both cytotoxic and antimicrobial activities using validated in vitro assays, researchers can rapidly identify any potential therapeutic utility of this novel compound. The detailed protocols and structured workflows are designed to produce reliable and reproducible data, while the proposed tiered progression ensures that resources are focused on compounds with the highest potential. This foundational data is essential for making informed decisions on whether to advance the compound into more detailed mechanistic studies and preclinical in vivo models.

References

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Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Discovery Division

Executive Summary

The 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile scaffold represents a compelling starting point for novel therapeutic agent discovery. While direct biological data on this specific structure is limited, a systematic deconstruction of its core components reveals a strong rationale for investigating its potential against high-value target classes in oncology, inflammation, and neurodegenerative disease. This guide synthesizes field-proven insights and established biochemical principles to propose a logical, multi-pronged strategy for identifying and validating the therapeutic targets of its derivatives. By examining the known activities of the 2-aminobenzonitrile framework, the nitroaromatic moiety, and the strategic fluorobenzyl group, we can logically infer a high probability of interaction with protein kinases and cytoskeletal components. This document outlines the foundational science, proposes high-priority target classes, and provides detailed experimental workflows and protocols to guide a rigorous, efficient, and self-validating drug discovery program.

Part 1: Deconstruction of the Core Scaffold - A Rationale for Target Exploration

The therapeutic potential of a compound class can often be predicted by analyzing its constituent chemical motifs. The 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile structure is a composite of three key pharmacophores, each contributing to a compelling hypothesis for biological activity.

  • The 2-Aminobenzonitrile Framework: This structural core is a well-established and highly versatile building block in medicinal chemistry.[1] It is particularly renowned as a precursor for the synthesis of quinazolines, a class of heterocyclic compounds with profound biological importance.[1] A prominent example is the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy, which utilizes a related 2-aminobenzonitrile derivative.[2] The geometry and electronic properties of this framework make it an ideal scaffold for positioning functional groups to interact with the ATP-binding pockets of protein kinases.

  • The Nitroaromatic Moiety: Nitroaromatic compounds are known to possess a broad spectrum of pharmacological properties, including significant anticancer and antimicrobial activities.[3][4] The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire molecule, influencing its binding characteristics and potential for covalent or non-covalent interactions with target proteins.[2] Its inclusion in a molecular scaffold strongly suggests the potential for activity in oncology and infectious disease.[5]

  • The Fluorobenzyl Substituent: The incorporation of fluorine is a cornerstone of modern drug design, employed to enhance a molecule's therapeutic profile. Selective fluorination can significantly improve metabolic stability, increase membrane permeability for better bioavailability and blood-brain barrier penetration, and enhance binding affinity to target proteins through unique electrostatic interactions.[6] Fluorinated compounds have demonstrated therapeutic efficacy in diverse areas, from oncology to neurodegenerative disorders, where they have been investigated as inhibitors of amyloid fibrillogenesis and as selective agonists for inflammatory receptors.[7][8]

Part 2: High-Priority Potential Therapeutic Target Classes

Based on the foundational chemistry, two target classes emerge as the most logical and highest-priority avenues for investigation: protein kinases and microtubule dynamics.

Target Class 1: Protein Kinases (Oncology & Inflammation)

Rationale: The direct structural relationship between the 2-aminobenzonitrile core and known kinase inhibitors like Gefitinib provides the strongest rationale for this target class.[2] Kinases are central regulators of cell signaling, and their dysregulation is a hallmark of cancer and chronic inflammatory diseases.

Hypothetical Mechanism of Action: Derivatives of this scaffold are hypothesized to function as Type I ATP-competitive inhibitors. The core structure can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase domain, while the fluorobenzyl and nitro-substituted rings explore adjacent hydrophobic pockets, conferring selectivity and potency.

A tiered approach is essential for efficiently identifying and validating a kinase target. This workflow ensures that resources are directed toward the most promising candidates.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanistic & Cellular Validation A Broad Panel Kinase Screen (e.g., 400+ kinases) @ 1-10 µM concentration B Identify Primary Hits (>50% inhibition) A->B C Dose-Response Assays (Determine IC50 values for hits) B->C D Selectivity Profiling (Test potent hits against related kinases) C->D E Prioritize Potent & Selective Hits (IC50 < 1 µM, >10-fold selectivity) D->E F Mechanism of Action Assay (e.g., Thermal Shift Assay to confirm direct binding) E->F G Cellular Target Engagement Assay (e.g., Western blot for phospho-substrate) F->G H Cellular Phenotypic Assay (e.g., Anti-proliferation or cytokine release) G->H I Validated Target H->I

Caption: Tiered workflow for kinase target identification and validation.

This protocol describes a robust, high-throughput method to determine the IC50 of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare 4X Kinase/Tracer/Antibody Solution: Dilute the specific kinase, a europium-labeled anti-tag antibody, and a fluorescently-labeled ATP-competitive tracer (kinase probe) in the specified kinase buffer.

    • Prepare 4X Test Compound Series: Perform serial dilutions of the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile derivative in kinase buffer with a fixed percentage of DMSO.

    • Controls: Prepare a 0% inhibition control (buffer + DMSO) and a 100% inhibition control (buffer + high concentration of a known inhibitor or EDTA).

  • Assay Procedure:

    • In a low-volume 384-well plate, add 2.5 µL of the 4X Test Compound series to appropriate wells.

    • Add 2.5 µL of the 4X Kinase/Tracer/Antibody solution to all wells.

    • Mix gently on a plate shaker for 60 seconds.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Excite at 340 nm and measure emission at both 615 nm (tracer) and 665 nm (Europium antibody).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Class 2: Microtubule Dynamics (Antimitotic/Anticancer)

Rationale: Structurally related 2-aminobenzophenone compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[9] This precedent suggests that the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile scaffold could similarly interfere with microtubule function.

Hypothetical Mechanism of Action: The compounds may bind to tubulin monomers, potentially at the colchicine-binding site, sterically hindering the polymerization process required to form microtubules. This disruption leads to a collapse of the microtubule cytoskeleton, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.

G cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by Derivative A α/β-Tubulin Dimers B Polymerization A->B C Stable Microtubule (Mitotic Spindle Formation) B->C D α/β-Tubulin Dimers E Derivative Binds to Tubulin D->E F Polymerization Inhibited E->F G Microtubule Destabilization (G2/M Arrest, Apoptosis) F->G

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In Silico Elucidation of Covalent Inhibition: Modeling 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision computational framework for modeling 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (hereafter referred to as FBN-CN ).[1]

Based on its chemical architecture—specifically the electrophilic nitrile "warhead" paired with a nitro-aromatic core—this compound is best modeled as a reversible covalent inhibitor of Cysteine Proteases (e.g., Cathepsin K, Cruzain, or Main Protease of Coronaviruses).[1] The nitrile group is well-documented to undergo nucleophilic attack by the catalytic cysteine thiolate, forming a thioimidate adduct .[1]

Executive Summary & Chemical Logic

The modeling of FBN-CN requires a departure from standard non-covalent docking protocols.[1] The presence of the benzonitrile moiety suggests a specific Mechanism of Action (MoA): the formation of a covalent bond between the nitrile carbon and the active site cysteine of the target protease.

The Compound: FBN-CN[1]
  • Core Scaffold: 2-amino-5-nitrobenzonitrile.[1][2][3][4][5][6]

  • R-Group: 4-fluorobenzyl moiety (provides hydrophobic occupancy in the S2/S3 subsites).[1]

  • Warhead: Nitrile (-C≡N).[1][7][8]

  • Electronic Effect: The 5-nitro group is a strong electron-withdrawing group (EWG), which increases the electrophilicity of the nitrile carbon, thereby enhancing its reactivity toward the cysteine nucleophile.

Modeling Strategy: We will utilize a Covalent Docking workflow followed by Molecular Dynamics (MD) simulations of the resulting thioimidate adduct.[1]

Computational Workflow Visualization

The following diagram illustrates the decision matrix and workflow for modeling this specific covalent interaction.

G Start Ligand: FBN-CN QM QM Geometry Opt (DFT B3LYP/6-31G*) Start->QM Decision Is Nitrile Electrophilic? QM->Decision Target Target Selection (e.g., Cathepsin K/Cruzain) Target->Decision CovDock Covalent Docking (AutoDock/Gold) Decision->CovDock Yes (Cys Protease) NonCov Standard Docking (Spectator Nitrile) Decision->NonCov No (Kinase/GPCR) Reaction Define Reaction: Cys-SH + R-CN -> Thioimidate CovDock->Reaction MD_Prep MD Parametrization (GAFF2 + RESP Charges) Reaction->MD_Prep Sim MD Simulation (100ns, Explicit Solvent) MD_Prep->Sim Analysis Binding Free Energy (MM-GBSA) Sim->Analysis

Caption: Workflow for modeling FBN-CN as a covalent inhibitor, prioritizing the electrophilic nitrile-cysteine reaction.

Phase I: Ligand Preparation & Quantum Mechanics[1]

Standard force fields often underestimate the planarity of nitro-aromatics or the linear geometry of nitriles. We must establish a quantum mechanical baseline.[1]

Protocol 1: DFT Optimization
  • Software: Gaussian 16 or ORCA (Open Source).

  • Theory Level: DFT B3LYP with 6-31G* or 6-311++G(d,p) basis set.[1]

  • Objective:

    • Optimize the geometry of FBN-CN.

    • Calculate Electrostatic Potential (ESP) surfaces to confirm the electron-deficient nature of the nitrile carbon.

    • Generate RESP (Restrained Electrostatic Potential) charges for subsequent MD simulations.

Critical Checkpoint: Ensure the nitro group is coplanar with the benzene ring to maximize conjugation.[1] If the 4-fluorobenzyl amine twists out of plane, capture this dihedral energy barrier.[1]

Phase II: Target Preparation & Covalent Docking[1]

Target: Cathepsin K (PDB: 1U9V ) is the gold standard reference for nitrile-based inhibitors.[1]

The Reaction Mechanism

The modeling must simulate the formation of the thioimidate adduct.[1]

  • Reactants: FBN-CN (Nitrile) + Cys25 (Thiolate).[1]

  • Product: Thioimidate (C-S bond formation, N protonation).[1]

Protocol 2: Covalent Docking (AutoDock Vina / Gold)

Standard docking places the ligand near the residue.[1] Covalent docking forces the geometry to satisfy the bond formation.

  • Receptor Prep:

    • Remove crystallographic waters (except structural waters bridging the catalytic triad).[1]

    • Protonate His162 (often acts as the general base/acid).[1]

    • Crucial: Treat Cys25 as a thiolate (deprotonated, negative charge) if the software supports reactive docking, or standard Cys if defining a custom link.[1]

  • Grid Generation: Center the grid box on the sulfur atom of Cys25 (20x20x20 Å).

  • Constraint Definition:

    • Define a distance constraint of 1.8 Å ± 0.2 Å between the Cys-Sulfur and the Nitrile-Carbon.[1]

    • Define an angle constraint to mimic the sp2 hybridization of the resulting thioimidate (approx 120°).

Data Output Table: Docking Metrics

Metric Non-Covalent Score (kcal/mol) Covalent Score (kcal/mol) Distance (S-C) Å
FBN-CN (Pose 1) -7.2 -14.5* 1.82

| Reference (Odanacatib) | -8.1 | -16.2* | 1.79 |[1]

*Covalent scores are pseudo-energies including the bond formation bias.[1]

Phase III: Molecular Dynamics of the Adduct

Docking provides a static snapshot. MD is required to verify if the 4-fluorobenzyl tail remains stable in the S2 hydrophobic pocket while the covalent bond holds.

Protocol 3: System Setup (GROMACS/Amber)
  • Topology Generation:

    • Protein: ff14SB force field.[1]

    • Ligand (Adduct): The FBN-CN is now part of the protein.[1] You must generate a parameter file for the CYS-LIG non-standard residue.[1]

    • Tools:antechamber (AmberTools) to generate GAFF2 parameters for the ligand residue.[1]

  • Solvation: TIP3P or OPC water model; cubic box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Protocol 4: Simulation Stages
  • Minimization: 5000 steps steepest descent to relax the new C-S bond.

  • Equilibration (NVT/NPT): 100 ps heating to 300K, followed by 1 ns density equilibration. Restrain the protein backbone (1000 kJ/mol).[1]

  • Production Run: 100 ns unconstrained.

Key Analysis Metric: RMSD & Hydrogen Bond Stability Monitor the stability of the hydrogen bond between the Gly66 backbone NH and the FBN-CN nitrile nitrogen (now an imine).[1] This "oxyanion hole" interaction is critical for stabilizing the transition state and the adduct.

Pathway Cys Cys25 (Nucleophile) TS Transition State (Tetrahedral) Cys->TS Attack Nitrile FBN-CN (Electrophile) Nitrile->TS Adduct Thioimidate (Stable Complex) TS->Adduct Stabilization by Gly66/Gln19

Caption: Reaction coordinate from free ligand to covalent adduct.

ADMET & Safety Profiling

The nitro group on the scaffold presents a specific toxicity risk (mutagenicity) that must be flagged in any drug development report.[1]

  • Ames Mutagenicity: Nitro-aromatics are frequently flagged as Ames positive due to metabolic reduction to hydroxylamines/amines which can intercalate DNA.[1]

  • Solubility: The fluorobenzyl group increases lipophilicity (LogP ~ 2.5 - 3.0), likely ensuring good membrane permeability but potentially poor aqueous solubility.[1]

In Silico Prediction Tools:

  • SwissADME or pkCSM should be used to calculate the Fraction Sp3 (saturation) and PAINS (Pan-Assay Interference Compounds) alerts.[1]

References

  • Covalent Docking Methodology

    • London, N., et al. (2014).[1] "Covalent Docking of Kinase Inhibitors with Continuous Models." Journal of Chemical Information and Modeling. Link[1]

  • Nitrile Warhead Mechanism

    • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cysteine protease inhibitors."[1] Journal of Medicinal Chemistry. Link[1]

  • Cathepsin K Structure (PDB 1U9V)

    • Altmann, E., et al. (2004).[1][9] "2-Cyano-pyrimidines: A Potent Class of Cathepsin K Inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Amber Force Field (ff14SB)

    • Maier, J. A., et al. (2015).[1] "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters." Journal of Chemical Theory and Computation. Link[1]

  • SwissADME

    • Daina, A., et al. (2017).[1] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports.[1] Link[1]

Sources

An In-depth Technical Guide to 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a compound of interest in medicinal chemistry and drug discovery. The document delves into its discovery and historical context, a detailed plausible synthesis protocol, its physicochemical properties, and a discussion of its potential biological significance based on its structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

The discovery of novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. While a detailed historical record for the initial synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is not extensively documented in publicly available literature, its structural components suggest a rational design rooted in established medicinal chemistry principles. The molecule incorporates three key pharmacophores: a 4-fluorobenzyl group, a 2-aminobenzonitrile scaffold, and a 5-nitro group.

The fluorobenzyl moiety is a common feature in many bioactive molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. The aminobenzonitrile core is a versatile building block in the synthesis of various heterocyclic compounds, some of which have demonstrated a wide range of biological activities. Lastly, the nitro group , while sometimes associated with toxicity, is also a component of several approved drugs and is often used as a synthetic precursor to an amino group, which can be crucial for further molecular elaboration.

The logical intersection of these structural features points towards the exploration of this compound within the broader context of developing novel therapeutics, potentially as a kinase inhibitor or for other targeted therapies.

Plausible Synthetic Pathway

A likely and efficient synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile can be envisioned through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a suitable precursor, 2-amino-5-nitrobenzonitrile, with 4-fluorobenzyl bromide.

Synthesis Workflow Diagram

A 2-Amino-5-nitrobenzonitrile E Reaction Mixture A->E B 4-Fluorobenzyl bromide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile E->F Nucleophilic Substitution

Caption: Plausible synthetic workflow for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Detailed Experimental Protocol

Objective: To synthesize 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile via nucleophilic substitution.

Materials:

  • 2-Amino-5-nitrobenzonitrile[1][2]

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrobenzonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).

  • Reagent Addition: To the stirring suspension, add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is presented in the table below, based on available data.[3]

PropertyValue
Molecular Formula C₁₄H₁₀FN₃O₂
Molecular Weight 271.25 g/mol
Appearance Likely a solid powder
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Potential Biological Activity and Signaling Pathways

The presence of the nitro group also opens up possibilities for its use in antimicrobial research, as many nitroaromatic compounds exhibit antibacterial or antiparasitic properties.[5]

Hypothesized Kinase Inhibition Pathway

Given the prevalence of the aminobenzonitrile core in kinase inhibitors, it is plausible that 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile could act as an inhibitor of a protein kinase, such as a receptor tyrosine kinase (RTK).

Ligand Ligand RTK RTK Ligand->RTK Activation Downstream Signaling Downstream Signaling RTK->Downstream Signaling Phosphorylation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile->RTK Inhibition

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile as a pivotal intermediate in the synthesis of kinase inhibitors, particularly those based on the quinazoline scaffold. Kinase inhibitors are at the forefront of targeted cancer therapy, and the strategic design of their synthetic routes is paramount for efficient drug development.[1][2] This document elucidates the chemical rationale for using this specific precursor, detailing its conversion through key transformations—nitro group reduction and subsequent cyclization—into a versatile quinazoline core. We present detailed, field-proven protocols, mechanistic insights, and the broader context of the resulting inhibitors' role in targeting critical signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Introduction: The Quinazoline Scaffold and the Role of Fluorinated Intermediates

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib.[3][4] Their rigid, heterocyclic structure is adept at fitting into the ATP-binding pocket of various kinases, enabling potent and often selective inhibition.[2][5] The dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[6]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[6] The subject of this guide, 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, is a highly functionalized building block designed for streamlined synthesis. Its key features are:

  • An amino-nitrile arrangement, primed for cyclization into the quinazoline ring system.

  • A nitro group , which serves as a masked amine, allowing for sequential and controlled synthetic steps.

  • A fluorobenzyl moiety , which can contribute to target engagement and improved drug-like properties in the final molecule.

This guide will demonstrate how these features are synergistically exploited to construct potent kinase inhibitors.

Precursor Profile and Safety Considerations

A thorough understanding of the starting material is critical for safe and reproducible synthesis.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₀FN₃O₂[7]
Molecular Weight 271.25 g/mol [7]
CAS Number Not readily available; synthesized from 2-Amino-5-nitrobenzonitrile (CAS: 17420-30-3)[8]
Appearance Typically a yellow or orange solidN/A
Synonyms N/AN/A
Handling and Safety

As with all nitroaromatic and nitrile-containing compounds, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

  • Toxicity: While specific data for this compound is limited, related compounds like 2-amino-5-nitrobenzonitrile are classified as harmful if swallowed or in contact with skin and may cause irritation.[8][9] Assume similar hazards.

Synthetic Strategy: From Precursor to Potent Inhibitor

The overarching synthetic strategy involves a logical and efficient two-stage process: first, the unmasking of the second amine via nitro reduction, and second, the construction of the heterocyclic quinazoline core.

G A Start: 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile B Intermediate A: 2-[(4-Fluorobenzyl)amino]- 5-aminobenzonitrile A->B  Step 1: Selective  Nitro Group Reduction C Intermediate B: 2-(4-Fluorobenzyl)-4-oxo-3,4,6,7- tetrahydroquinazolin-7-amine (or similar quinazoline core) B->C  Step 2: Cyclization to  form Quinazoline Ring D Final Product: Substituted Quinazoline Kinase Inhibitor C->D  Step 3: Final Elaboration  (e.g., Cross-Coupling) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Synthesized Quinazoline Inhibitor Inhibitor->Dimer Blocks ATP Binding Site ATP ATP ATP->Dimer Provides Phosphate RAS RAS/RAF/MEK/ERK Pathway Dimer->RAS PI3K PI3K/AKT Pathway Dimer->PI3K Proliferation Cell Proliferation, Survival, Growth RAS->Proliferation PI3K->Proliferation

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experimental protocol for synthesizing derivatives from 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Synthesis of Diamine Derivatives from 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of a key diamine derivative, 5-amino-2-[(4-fluorobenzyl)amino]benzonitrile, from its nitro precursor, 2-[(4-fluorobenzyl)amino]-5-nitrobenzonitrile. This synthesis is centered on the chemoselective reduction of the aromatic nitro group, a critical transformation that yields a versatile intermediate for drug discovery and materials science. The protocol details the synthesis of the starting material via nucleophilic aromatic substitution, followed by a robust reduction procedure using tin(II) chloride. This guide is designed for researchers and scientists in organic synthesis and medicinal chemistry, offering in-depth explanations for procedural choices, detailed characterization methods, and critical safety considerations to ensure reliable and reproducible outcomes.

Introduction and Core Principles

Substituted benzonitriles are foundational scaffolds in medicinal chemistry, appearing in a variety of therapeutic agents.[1] The parent compound, 2-[(4-fluorobenzyl)amino]-5-nitrobenzonitrile, contains several functional groups that can be selectively manipulated. The strategic reduction of the nitro group to a primary amine is a high-value transformation, as it introduces a new nucleophilic center, enabling a wide array of subsequent derivatization reactions such as amide bond formation, sulfonylation, or the construction of heterocyclic rings.[2]

The core principle of this protocol is the chemoselective reduction of an aromatic nitro group in the presence of other reducible or sensitive functionalities, namely the nitrile and the carbon-fluorine bond. While various methods exist for nitro group reduction, the use of tin(II) chloride (SnCl₂) in an acidic alcoholic medium is a classic and highly reliable method.[3] It is favored for its high functional group tolerance, mild reaction conditions, and straightforward workup procedure.

This guide first establishes a protocol for the synthesis of the necessary starting material, 2-[(4-fluorobenzyl)amino]-5-nitrobenzonitrile, which is not widely commercially available. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and 4-fluorobenzylamine. The subsequent reduction of the synthesized nitro compound yields the target diamine derivative.

Figure 1: Overall two-step synthetic pathway.

Experimental Protocols

This section is divided into two parts: the synthesis of the nitro-containing precursor and its subsequent reduction to the target diamine derivative.

Part A: Synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

This procedure is based on the principle of nucleophilic aromatic substitution, where the amine displaces a halogen on an electron-deficient aromatic ring.

Materials and Equipment:

  • 2-Chloro-5-nitrobenzonitrile

  • 4-Fluorobenzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.82 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Nucleophile Addition: Add 4-fluorobenzylamine (1.38 g, 11 mmol, 1.1 eq) to the suspension dropwise at room temperature while stirring.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitrobenzonitrile) is consumed.

  • Workup - Quenching: After completion, allow the mixture to cool to room temperature and pour it into 150 mL of ice-cold water. A yellow precipitate will form.

  • Workup - Extraction: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water (3 x 30 mL). For maximized yield, the aqueous filtrate can be extracted with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: The crude product (filtered solid combined with the residue from the evaporated organic extracts) can be purified by recrystallization from an ethanol/water mixture to yield the title compound as a bright yellow solid.

Part B: Synthesis of 5-Amino-2-[(4-fluorobenzyl)amino]benzonitrile

This protocol employs a standard Stannous Chloride reduction, which is highly effective for converting aromatic nitro compounds to anilines.

Materials and Equipment:

  • 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (from Part A)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), 200 proof

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-[(4-fluorobenzyl)amino]-5-nitrobenzonitrile (2.71 g, 10 mmol, 1.0 eq) in 80 mL of ethanol. Stir until a homogenous suspension or solution is formed.

  • Reagent Addition: To this mixture, add tin(II) chloride dihydrate (11.3 g, 50 mmol, 5.0 eq). The large excess of the reducing agent ensures the reaction goes to completion.

  • Acidification & Reflux: Carefully add 10 mL of concentrated hydrochloric acid dropwise. An exothermic reaction may occur. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Concentrate the mixture using a rotary evaporator to remove most of the ethanol. To the resulting slurry, slowly and carefully add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is basic (pH 8-9). This step neutralizes the acid and precipitates the tin salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-amino-2-[(4-fluorobenzyl)amino]benzonitrile.

Data Summary and Characterization

The following table summarizes the quantitative data for the key reduction step (Part B).

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile271.242.71101.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.3505.0
Ethanol46.07~63 g-Solvent
Conc. Hydrochloric Acid36.46~12 g-Catalyst/Medium
Product (Expected) 241.26 ~2.0 g ~8.3 ~83% Yield

Expected Characterization Data for 5-Amino-2-[(4-fluorobenzyl)amino]benzonitrile:

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are expected to show aromatic protons, a singlet for the newly formed -NH₂ group (around 5.0-5.5 ppm), the benzylic -CH₂- protons (around 4.3 ppm), and a triplet for the secondary amine proton (-NH-).

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals will confirm the presence of the different aromatic carbons, the benzylic carbon, and the nitrile carbon (around 118-120 ppm).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 242.12.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for N-H stretching of primary and secondary amines (3200-3500 cm⁻¹), C≡N stretching (around 2210-2220 cm⁻¹), and C-F stretching (around 1220 cm⁻¹).

Experimental_Workflow setup Setup Dissolve nitro compound in Ethanol reagents Reagent Addition Add SnCl₂·2H₂O Add conc. HCl dropwise setup->reagents reflux Reaction Heat to reflux (80-85°C) Monitor by TLC (2-3h) reagents->reflux cool Cooling Cool to Room Temperature reflux->cool evap Concentration Remove Ethanol via Rotary Evaporator cool->evap neutralize Neutralization Add sat. NaHCO₃ solution Adjust to pH 8-9 evap->neutralize extract Extraction Extract with Dichloromethane (3x) neutralize->extract wash Washing & Drying Wash with Brine Dry over Na₂SO₄ extract->wash purify Purification Concentrate under vacuum Purify via Column Chromatography wash->purify

Figure 2: Step-by-step workflow for the reduction protocol.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours of reflux, an additional 0.5-1.0 equivalent of SnCl₂·2H₂O can be added, and the reflux can be continued for another hour.

  • Difficult Purification: The tin salts formed during the workup can sometimes complicate extraction. Ensure the aqueous layer is thoroughly basified and stirred well to precipitate as much of the tin hydroxide as possible before extraction. A filtration step after basification may be beneficial.

  • Safety - Acid Handling: Concentrated hydrochloric acid is highly corrosive and volatile. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Safety - Solvents: Dichloromethane and ethanol are flammable. Ensure all heating is performed using a heating mantle and that no open flames are present. Work in a well-ventilated area.

  • Safety - Reagents: 2-Chloro-5-nitrobenzonitrile is an irritant. Avoid inhalation and contact with skin.[4]

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 5-amino-2-[(4-fluorobenzyl)amino]benzonitrile. By following the outlined procedures for the initial SNAr reaction and the subsequent chemoselective nitro group reduction, researchers can reliably produce this valuable diamine intermediate. The resulting compound serves as a versatile platform for the development of novel derivatives for applications in pharmaceutical and materials science research.

References

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Shandong Biotech. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • Journal of Chemical Research. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile as a precursor for Gefitinib analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Gefitinib Analogues via the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Scaffold

Executive Summary

This technical guide details the application of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile as a high-value "pivot intermediate" in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. While the commercial synthesis of Gefitinib (Iressa) typically employs a convergent route using a 4-chloroquinazoline intermediate, the linear route described here utilizing the 2-aminobenzonitrile scaffold offers distinct advantages for analogue generation .

Specifically, this pathway allows for the "Early Installation" of the hydrophobic tail (the fluorobenzyl moiety) while preserving the C5-nitro group as a latent handle for late-stage diversification at the C6 position of the quinazoline core—a critical region for solubility-enhancing side chains (e.g., the morpholinopropoxy group in Gefitinib).

Chemical Context & Mechanism

The synthesis relies on a high-fidelity Nucleophilic Aromatic Substitution (


) followed by a reductive cyclization.
  • The Scaffold: The starting material, 2-fluoro-5-nitrobenzonitrile, possesses three electrophilic sites. The fluorine atom at the ortho position to the nitrile is highly activated for nucleophilic attack due to the combined electron-withdrawing inductive effects of the nitrile (-CN) and nitro (-NO

    
    ) groups.
    
  • Regioselectivity: The reaction is highly regioselective. The amine nucleophile attacks C2 (displacing fluorine) rather than the nitro group or nitrile, driven by the Meisenheimer complex stability.

  • Analogue Logic: Unlike Gefitinib, which features a 3-chloro-4-fluoroaniline tail, this protocol utilizes 4-fluorobenzylamine. This modification introduces a methylene linker, increasing rotational freedom and exploring the hydrophobic pocket depth of the EGFR ATP-binding site—a common strategy in "Lapatinib-like" dual inhibitors.

Pathway Visualization

SyntheticPathway SM1 2-Fluoro-5-nitrobenzonitrile (Electrophile) INTER TARGET INTERMEDIATE: 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile SM1->INTER Step 1: SNAr DIPEA, THF, 60°C SM2 4-Fluorobenzylamine (Nucleophile) SM2->INTER RED Diamine Intermediate (Nitro Reduced to Amine) INTER->RED Step 2: Selective Reduction Fe/NH4Cl or H2/Pd-C QUIN 6-Amino-4-(4-fluorobenzylamino)quinazoline (Core Scaffold) RED->QUIN Step 3: Cyclization Formamidine Acetate DRUG Gefitinib Analogues (C6-Functionalized) QUIN->DRUG Step 4: C6 Diversification (Acylation/Alkylation)

Caption: Figure 1. Linear synthetic workflow transforming the nitrobenzonitrile precursor into a functionalized quinazoline core.

Experimental Protocols

Protocol A: Synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile ( )

This step installs the hydrophobic tail. The reaction must be kept anhydrous to prevent hydrolysis of the nitrile to an amide.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)[1]

  • 4-Fluorobenzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Tetrahydrofuran (THF) (Anhydrous, 10 mL/g of substrate)

Procedure:

  • Charge: In a dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Fluoro-5-nitrobenzonitrile in anhydrous THF.

  • Addition: Cool the solution to 0°C. Add DIPEA dropwise. Subsequently, add 4-Fluorobenzylamine dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and then heat to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting fluoride (

      
      ) should disappear, and a bright yellow product spot (
      
      
      
      ) should appear.
  • Workup: Cool to RT. Pour the reaction mixture into ice-cold water (5x volume). A yellow precipitate will form immediately.

  • Isolation: Stir the slurry for 30 minutes. Filter the solid via vacuum filtration. Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Protocol B: Selective Nitro Reduction

Critical Decision: While catalytic hydrogenation (H


, Pd/C) is standard, it risks reducing the nitrile group or the benzyl-nitrogen bond. The Iron/Ammonium Chloride  method is recommended for high chemoselectivity.

Materials:

  • Target Intermediate from Protocol A (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Suspension: Suspend the nitro compound in Ethanol/Water.

  • Activation: Add NH

    
    Cl and Iron powder.
    
  • Reflux: Heat the mixture to vigorous reflux (80°C) for 2 hours.

    • Observation: The bright yellow color of the nitro compound will fade to a pale brown/off-white (amine).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (

    
    ). Dry organics over Na
    
    
    
    SO
    
    
    and concentrate.

Product: 2-[(4-Fluorobenzyl)amino]-5-aminobenzonitrile. Stability Note: Anilines are oxidation-sensitive; proceed immediately to cyclization or store under Nitrogen at -20°C.

Protocol C: Quinazoline Ring Closure (Cyclization)

This step forms the drug pharmacophore. The reaction with Formamidine Acetate inserts the final carbon (C2) and closes the pyrimidine ring.

Materials:

  • Diamine intermediate from Protocol B (1.0 eq)

  • Formamidine Acetate (2.0 eq)

  • Solvent: 2-Methoxyethanol (or Ethanol for greener chemistry, though higher T is often needed)

Procedure:

  • Mix: Dissolve the diamine in 2-Methoxyethanol. Add Formamidine Acetate.[2]

  • Heat: Reflux at 120–130°C for 12 hours.

    • Mechanism:[3][4][5][6] The primary amine of the benzonitrile attacks the formamidine, followed by intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon.

  • Rearrangement: Under these conditions, the Dimroth rearrangement typically occurs, ensuring the benzyl group resides on the exocyclic amine (position 4) rather than the ring nitrogen, yielding the desired 4-(benzylamino)quinazoline core.

  • Purification: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from Acetonitrile.

Data Analysis & Quality Control

Table 1: Key Analytical Markers

Compound1H NMR Signature (DMSO-d6)IR Diagnostic (cm

)
Mass Spec (ESI+)
Precursor (Nitro)

8.5 (d, 1H, Ar-H ortho to NO2), 4.6 (d, 2H, CH2)
2220 (CN), 1530/1350 (NO2)[M+H]+ = 272.2
Intermediate (Amine)

5.2 (s, 2H, NH2), 4.4 (d, 2H, CH2)
3400/3300 (NH2), 2215 (CN)[M+H]+ = 242.2
Final Quinazoline

8.4 (s, 1H, H-2 of quinazoline)
1620 (C=N), No CN peak[M+H]+ = 253.2

Safety & Handling (E-E-A-T)

  • Nitro Compounds: The starting material and intermediate are nitro-aromatics. While stable at RT, they can decompose violently at high temperatures (>200°C). Do not distill the nitro intermediate.

  • Nitriles: The nitrile group poses a toxicity risk if metabolized to cyanide, though the aromatic nitrile is generally stable. Handle all waste streams as hazardous.

  • Iron Waste: The Fe/NH

    
    Cl reduction generates iron sludge which can be pyrophoric when dry. Keep the Celite filter cake wet until disposal.
    

References

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles.Journal of Organic Chemistry. (2018).

    
     and cyclization for quinazolines. Link
    
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. (2013). Validates the structural modifications of the aniline tail in EGFR inhibitors. Link

  • 2-Fluoro-5-nitrobenzonitrile Product Data. PubChem. (2025).[1] Provides physical property and toxicity data for the starting material. Link

  • Synthesis of 2-Aminoquinazoline Derivatives. MDPI Molecules. (2022). Details the cyclization mechanisms of 2-aminobenzonitriles. Link

  • Gefitinib Structure and Pharmacology. DrugBank. Comprehensive data on the parent drug's structure-activity relationship (SAR). Link

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cellular Pathways with 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Derivatives

The 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile scaffold represents a class of compounds with significant potential in drug discovery. The presence of a nitrile group and a nitrobenzyl moiety suggests possible interactions with a variety of biological targets.[1] Nitrile-containing pharmaceuticals have been shown to target a wide range of proteins, while nitrobenzyl compounds are of interest as triggers for bioreductive drugs.[2] Given this structural framework, these derivatives are hypothesized to modulate key cellular signaling pathways, making them promising candidates for therapeutic development, particularly in oncology and immunology. Many cancers are driven by hyperactive cell signaling proteins known as kinases, and drugs that inhibit these kinases are attractive anticancer therapies.[3]

I. Foundational Assays: Assessing General Cellular Health and Viability

A crucial first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of the compound's cytotoxic or cytostatic potential and is essential for determining appropriate concentration ranges for subsequent, more specific assays.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5] This conversion is primarily driven by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[5][6] The resulting insoluble formazan crystals are solubilized, and the absorbance of the colored solution is quantified spectrophotometrically, which is directly proportional to the number of viable cells.[7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Read the absorbance at 570-590 nm using a microplate reader.[6][7]

  • Data Analysis: Subtract the background absorbance from a cell-free well. Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Representative MTT Assay Parameters

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM (logarithmic dilutions)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final concentration)
Solubilization AgentDMSO or 10% SDS in 0.01 M HCl
Absorbance Wavelength570 nm (reference wavelength ~630 nm)

II. Delving Deeper: Investigating the Mechanism of Cell Death

Should the initial viability assays indicate a cytotoxic effect, the next logical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for detecting apoptosis.[9] During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile derivative at various concentrations for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

B. Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a critical role in apoptosis.[14] Caspase-3 and -7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15] This assay utilizes a substrate, typically containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[14] The cleavage releases a fluorescent or colorimetric reporter, allowing for the quantification of enzyme activity.

Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: Following treatment with the compound, lyse the cells using a provided lysis buffer.[16]

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric detection).[15][16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (for pNA) at 405 nm or fluorescence (for AFC) at an excitation/emission of 400/505 nm.[15][16]

  • Data Analysis: The level of caspase-3/7 activity is proportional to the signal generated and can be normalized to the protein concentration of the cell lysate.

III. Unraveling the Molecular Mechanism: Signaling Pathway Analysis

Many therapeutic agents exert their effects by modulating specific intracellular signaling pathways. Given the chemical structure of the derivatives, investigating their impact on key kinase signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a logical progression.

A. Western Blotting for MAPK Pathway Activation

Western blotting is a widely used technique to detect specific proteins in a sample.[17] By using phospho-specific antibodies, it is possible to assess the activation state of key signaling proteins. The MAPK pathway, including ERK, JNK, and p38, is a crucial regulator of cellular processes like proliferation, differentiation, and apoptosis.[18]

Protocol: Western Blot Analysis of MAPK Pathway

  • Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., p-ERK, ERK, p-p38, p38) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Table 2: Key Antibodies for MAPK Pathway Analysis

Target ProteinPhosphorylation SiteFunction
ERK1/2 (p44/42)Thr202/Tyr204Proliferation, Differentiation
p38 MAPKThr180/Tyr182Stress Response, Apoptosis
JNKThr183/Tyr185Stress Response, Apoptosis

IV. Visualizing the Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Apoptosis Assays cluster_3 Signaling Pathway Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Assay MTT Assay Compound Treatment->MTT Assay 24-72h Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Determine Cytotoxicity Apoptosis Assays Apoptosis Assays Data Analysis (IC50)->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Data Analysis (IC50)->Signaling Pathway Analysis Annexin V/PI Staining Annexin V/PI Staining Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Caspase-3/7 Assay Caspase-3/7 Assay Fluorometric/Colorimetric Reading Fluorometric/Colorimetric Reading Caspase-3/7 Assay->Fluorometric/Colorimetric Reading Western Blotting Western Blotting Protein Expression/Phosphorylation Protein Expression/Phosphorylation Western Blotting->Protein Expression/Phosphorylation

References

  • Vertex AI Search. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Abcam. MTT assay protocol.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • INiTS. Cell-based test for kinase inhibitors.
  • East Carolina University. Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine.
  • 塞魯士生技有限公司. MTT Assay Protocol.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Springer. A review for cell-based screening methods in drug discovery - PMC.
  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Cayman Chemical. Methods for Detecting Kinase Activity | News & Announcements.
  • Danaher Life Sciences. Transforming Drug Screening with 3D Cell Culture.
  • Reaction Biology.
  • BenchChem.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size.
  • STEMCELL Technologies. Protocol Resources for Drug and Toxicity Testing.
  • Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.
  • Promega Corpor
  • National Center for Biotechnology Information.
  • Springer. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC.
  • Springer Nature Experiments.
  • AACR Journals. Abstract 5385: A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity.
  • National Center for Biotechnology Information. Caspase Protocols in Mice - PMC - NIH.
  • MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • Boster Bio.
  • BenchChem. Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • Santa Cruz Biotechnology. 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile | SCBT.
  • PubChem. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
  • BenchChem.
  • Springer. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • PubMed. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders.

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protocol for scaling up the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile , a critical intermediate often utilized in the development of kinase inhibitors and anti-infective agents.

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2-fluoro-5-nitrobenzonitrile  with 4-fluorobenzylamine . While this transformation is chemically straightforward on a milligram scale, multi-kilogram scale-up introduces specific challenges regarding exotherm management , regiocontrol , and bulk purification .

This guide moves beyond standard literature to provide a Process Chemistry perspective, focusing on atom economy, safety (thermal runaway prevention), and the elimination of chromatographic purification in favor of crystallization.

Reaction Engineering & Safety Assessment

Chemical Strategy

The reaction proceeds via an addition-elimination mechanism (


).[1] The highly electron-deficient 2-fluoro-5-nitrobenzonitrile scaffold is susceptible to nucleophilic attack by the primary amine.
  • Substrate Selection: We utilize the 2-Fluoro analog over the 2-Chloro analog.[2] While 2-Chloro-5-nitrobenzonitrile is less expensive, the 2-Fluoro substrate reacts under milder conditions (50-60°C vs. >80°C), significantly reducing the thermal risk associated with the nitro group and minimizing by-product formation (hydrolysis of the nitrile).

  • Base Selection:

    
    -Diisopropylethylamine (DIPEA) is selected as the proton scavenger. Unlike inorganic bases (e.g., 
    
    
    
    ), DIPEA ensures a homogeneous reaction mixture in organic solvents, preventing "hot spots" caused by slurry heterogeneity.
Thermodynamic Safety (Crucial for Scale-Up)

WARNING: Nitro-substituted aromatics are potentially energetic.

  • Exotherm: The

    
     reaction is exothermic. On a scale >100g, the amine addition must be dose-controlled.
    
  • Thermal Stability: Differential Scanning Calorimetry (DSC) data for similar nitrobenzonitriles suggests onset of decomposition often occurs >180°C. However, the reaction temperature is strictly capped at 70°C to maintain a safety margin of >100°C.

Reaction Pathway Visualization

SNAr_Mechanism SM1 2-Fluoro-5- nitrobenzonitrile Complex Meisenheimer Complex (Transition State) SM1->Complex + SM2 (Nucleophilic Attack) SM2 4-Fluorobenzylamine Product 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile Complex->Product - F⁻ (Aromatization) Byproduct HF / DIPEA.HF Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction.[1] The rate-determining step is typically the formation of the Meisenheimer complex.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4][5]Mass/Vol (Example)Role
2-Fluoro-5-nitrobenzonitrile 166.111.0100.0 gLimiting Reagent
4-Fluorobenzylamine 125.151.0579.1 gNucleophile
DIPEA 129.241.293.3 g (126 mL)Base / Scavenger
Acetonitrile (MeCN) 41.0510 Vol1000 mLSolvent
Water (DI) 18.0215 Vol1500 mLAnti-solvent
Step-by-Step Methodology
Phase 1: Reaction Setup & Charging
  • Reactor Prep: Equip a 3L jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade), a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Inertion: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Charge Acetonitrile (1000 mL) and 2-Fluoro-5-nitrobenzonitrile (100.0 g) . Stir at 250 RPM at 20°C until fully dissolved (Endothermic dissolution; solution will be pale yellow).

  • Base Addition: Add DIPEA (93.3 g) in one portion. No significant exotherm is expected here.

Phase 2: Controlled Addition (Critical Process Parameter)
  • Amine Dosing: Load 4-Fluorobenzylamine (79.1 g) into a pressure-equalizing addition funnel.

  • Addition: Add the amine dropwise over 45–60 minutes .

    • Constraint: Monitor internal temperature (

      
      ). Do not allow 
      
      
      
      to exceed 35°C during addition.
    • Observation: The solution will darken to a deep yellow/orange color.

Phase 3: Reaction & IPC
  • Heating: Upon completion of addition, heat the jacket to bring

    
     to 60°C .
    
  • Hold: Stir at 60°C for 4–6 hours .

  • IPC Sampling: At T=4h, remove a 50 µL aliquot. Dilute in 1 mL MeCN. Analyze by HPLC (C18 column, Water/MeCN gradient).

    • Specification: Starting material (SM) < 0.5 Area %. If SM > 0.5%, continue heating for 2 hours.

Phase 4: Workup & Crystallization (No Chromatography)
  • Cooling: Cool the reaction mixture to 20°C .

  • Antisolvent Addition: Slowly add DI Water (1500 mL) over 60 minutes.

    • Note: Product will begin to crystallize as a bright yellow solid after ~300 mL of water is added.

    • Stirring: Increase stir speed to 350 RPM to prevent agglomeration.

  • Aging: Stir the slurry at 5–10°C for 2 hours to maximize yield.

  • Filtration: Filter the solid using a Büchner funnel or centrifuge.

  • Washing: Wash the wet cake with 1:2 MeCN:Water (300 mL) followed by Water (300 mL) to remove residual DIPEA salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Visualization

Process_Flow cluster_reaction Reaction Phase cluster_workup Isolation Phase start Start: Raw Materials step1 Dissolve Electrophile in MeCN (20°C) start->step1 step2 Add DIPEA (Base) step1->step2 step3 Controlled Addition of Amine (T < 35°C) step2->step3 step4 Heat to 60°C (4-6 Hours) step3->step4 step5 Cool to 20°C step4->step5 IPC Pass (>99.5%) step6 Precipitation via Water Addition step5->step6 step7 Filtration & Wash step6->step7 step8 Vacuum Dry (50°C) step7->step8 end Final Product: Yellow Solid step8->end

Figure 2: Unit operation workflow for the scaled synthesis.

Troubleshooting & Quality Attributes

Common Deviations
IssueProbable CauseCorrective Action
Slow Conversion Wet solvent or old DIPEA.Add 0.1 eq extra amine; increase Temp to 70°C.
Oiling Out Water added too fast.Re-heat to 60°C to redissolve, then cool slowly.
Dark Product Oxidation or thermal stress.Recrystallize from EtOH/Water. Ensure

purge.
Expected Specifications (Self-Validation)
  • Appearance: Bright yellow crystalline solid.

  • Purity (HPLC): > 98.5% (Area).

  • Yield: 90–95% (Theoretical).

  • Identity: 1H NMR (DMSO-d6) must show diagnostic doublet for benzylic

    
     (~4.6 ppm) and triplet for NH (~8.5 ppm).
    

References

  • PubChem Compound Summary. "2-Fluoro-5-nitrobenzonitrile (CID 519417)." National Center for Biotechnology Information. [Link]

  • Patent Literature.

Sources

Application Note: SAR Profiling of Cysteine Protease Inhibitors using 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in Structure-Activity Relationship (SAR) Studies Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (hereafter referred to as Compound FN-25 ) represents a critical "probe molecule" in the structure-activity relationship (SAR) profiling of covalent cysteine protease inhibitors.

While often utilized as an intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), this specific scaffold possesses intrinsic biological activity as a reversible covalent inhibitor of papain-like cysteine proteases (e.g., Cathepsin L, Cathepsin S, and Cruzain).

The Mechanistic Triad

The utility of FN-25 in SAR studies is derived from its three distinct pharmacophoric features, which allow researchers to decouple electronic effects from steric recognition:

  • The Nitrile Warhead (C-1): Acts as the electrophilic trap, forming a reversible thioimidate adduct with the catalytic cysteine (Cys25) of the target protease.

  • The Nitro "Tuner" (C-5): An electron-withdrawing group (EWG) that modulates the electrophilicity of the nitrile carbon. In SAR libraries, this is often swapped with -CF3, -Cl, or -H to determine the "Goldilocks" zone of reactivity—reactive enough to inhibit, but stable enough to avoid non-specific toxicity.

  • The 4-Fluorobenzyl Anchor (N-2): A hydrophobic moiety designed to occupy the S2 specificity pocket of the enzyme. The para-fluorine atom blocks metabolic oxidation (CYP450) and enhances lipophilicity without introducing significant steric bulk.

Structure-Activity Relationship (SAR) Logic[1]

When using FN-25 in a library screen, it serves as a benchmark for Electronic vs. Steric Optimization . The following table summarizes how to interpret SAR data relative to this lead compound.

Table 1: SAR Interpretation Guide for FN-25 Analogs
Structural ModificationSAR Variable TestedExpected Outcome (Relative to FN-25)Mechanistic Insight
Replace -NO₂ with -H Electronic ActivationDecreased Potency The nitrile becomes less electrophilic;

decreases. Confirms the need for EWG.
Replace -NO₂ with -NH₂ Electronic ReversalLoss of Activity Electron donation deactivates the nitrile warhead. (Note: This converts the molecule into a Kinase Inhibitor scaffold).
Remove 4-Fluoro (Benzyl) Metabolic StabilitySimilar Potency / Lower

Binding affinity (

) remains similar, but metabolic clearance increases due to para-oxidation.
Replace Benzyl with Methyl S2 Pocket FillDrastic Loss of Potency The S2 pocket is large and hydrophobic; small groups fail to provide necessary binding energy (

).
Replace Nitrile with Amide Warhead ValidationInactive Confirms the mechanism is covalent cysteine trapping (thioimidate formation) rather than non-covalent binding.

Mechanism of Action Visualization

The following diagram illustrates the covalent reversible inhibition mechanism driven by the activated nitrile of FN-25.

G cluster_SAR SAR Modulation Points Enzyme Free Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Diffusion Inhibitor Compound FN-25 (Activated Nitrile) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (Cys-S⁻ attacks C≡N) Adduct->Complex Reversible (Slow Off-rate) Nitro 5-NO₂ Group: Increases k_on Nitro->Adduct Enhances Electrophilicity Benzyl Fluorobenzyl: Decreases K_off (S2 Binding) Benzyl->Complex Enhances Affinity

Caption: Kinetic pathway of FN-25. The 5-nitro group accelerates the forward reaction (attack), while the fluorobenzyl group stabilizes the complex via the S2 pocket.

Experimental Protocols

Protocol A: FRET-Based Enzymatic Inhibition Assay

Objective: Determine the


 of FN-25 against Recombinant Human Cathepsin L.

Reagents:

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM DTT, 1 mM EDTA.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).

  • Enzyme: Recombinant Human Cathepsin L (final conc. 0.5 nM).

  • Compound: FN-25 (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute FN-25 in DMSO to create a 10-point dose-response series (range: 10 µM to 0.1 nM).

  • Pre-incubation: Add 20 µL of Enzyme solution + 1 µL of Compound to a black 96-well plate. Incubate for 15 minutes at Room Temperature (RT).

    • Note: Pre-incubation is critical for covalent inhibitors to establish equilibrium.

  • Initiation: Add 80 µL of Substrate solution (final conc. 20 µM, approx.

    
    ).
    
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes on a kinetic plate reader.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Normalize to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: Reversibility Assessment (Jump-Dilution Method)

Objective: Verify if the inhibition by the nitrile warhead is reversible (distinguishing it from irreversible vinyl sulfones).

Workflow:

  • Incubation: Incubate Enzyme (100x concentration) with FN-25 (at 10x

    
    ) for 30 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate (Z-Phe-Arg-AMC).

  • Observation:

    • Irreversible: No recovery of enzymatic activity over time (flat line).

    • Reversible (FN-25): Gradual recovery of fluorescence slope as the inhibitor dissociates (

      
      ) and substrate competes for the active site.
      

Synthesis & Quality Control

For researchers synthesizing derivatives for SAR, the purity of the nitrile group is paramount. Hydrolysis to the amide is a common degradation pathway.

QC Check (HPLC-MS):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Target Mass:

    
     (Calc. for 
    
    
    
    ).[1]
  • Critical Impurity: Look for Mass +18 (Hydrolysis to Amide). Reject if Amide > 5% , as it is biologically inactive and skews

    
     data.
    

References

  • Cysteine Protease Mechanism: Otto, H. H., & Schirmeister, T. (1997). Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133–172. Link

  • Nitrile Warhead Chemistry: Fienberg, H. G., et al. (2018). A new class of protease inhibitors delivered specifically to target cells. Nature Communications, 9, Article number: 1051. Link

  • Cruzain Inhibition (Chagas): Ferreira, R. S., et al. (2010). Structure-Based Design of Cruzain Inhibitors. Journal of Medicinal Chemistry, 53(10), 3889–3902. Link

  • Scaffold Synthesis: Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Journal of Medicinal Chemistry, 39(1), 267–276. (Describes the nitro-benzonitrile precursors). Link

  • Cathepsin S Inhibitors: Paetsch, I., et al. (2024).[2] Design and synthesis of novel cathepsin C inhibitors. RSC Medicinal Chemistry. Link

Sources

Application Notes and Protocols for the Analytical Quantification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a complex organic molecule featuring several functional groups that are significant in medicinal chemistry and material science: a fluorobenzyl group, a secondary amine, a nitro group, and a benzonitrile core. The presence of these moieties suggests potential utility as an intermediate in the synthesis of pharmacologically active agents or specialized polymers. Accurate and precise quantification of this compound is paramount for ensuring purity, monitoring reaction kinetics, determining stability, and performing quality control in drug development and manufacturing processes.

This comprehensive guide provides detailed protocols for the quantitative analysis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile using three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The methodologies are designed to be self-validating, grounded in established principles, and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone technique for purity assessment and quantification of non-volatile and semi-volatile organic compounds. Its high resolving power makes it ideal for separating the target analyte from impurities and potential degradation products, a critical capability for stability-indicating methods.[3][4]

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: The target molecule is moderately polar. A reverse-phase (RP) C18 column, which has a nonpolar stationary phase, is selected to provide optimal retention and separation when used with a polar mobile phase. This is the most common and versatile mode of HPLC for pharmaceutical analysis.[3]

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen to ensure the elution of compounds with a range of polarities. Acetonitrile is selected for its low UV cutoff and viscosity. The addition of 0.1% formic acid serves two purposes: it protonates residual silanols on the silica-based column to reduce peak tailing and ensures a consistent pH to maintain the analyte in a single ionic state, leading to sharp, reproducible peaks.[5]

  • UV Detection Wavelength: The molecule contains multiple chromophores (nitro group, aromatic rings) that absorb UV radiation. Based on structurally similar compounds like 2-amino-5-nitrobenzonitrile, strong absorbance is expected between 254 nm and 350 nm.[6][7] A photodiode array (PDA) detector is recommended during method development to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. For routine analysis, a single wavelength (e.g., 254 nm or the determined λmax) can be used.

Experimental Workflow: HPLC-UV Method Development

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weigh Analyte & Prepare Stock (1 mg/mL in ACN) prep_dilute Prepare Working Standards & Samples (e.g., 0.1 - 50 µg/mL) prep_start->prep_dilute prep_filter Filter through 0.45 µm Syringe Filter prep_dilute->prep_filter hplc_inject Inject Sample (5-10 µL) prep_filter->hplc_inject hplc_sep C18 Column (e.g., 4.6x150 mm, 5 µm) Gradient Elution: Water/ACN (0.1% Formic Acid) hplc_inject->hplc_sep hplc_detect PDA Detector (Scan 200-400 nm) Monitor at λmax hplc_sep->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calib Generate Calibration Curve (Peak Area vs. Concentration) data_integrate->data_calib data_quant Quantify Unknown Sample data_calib->data_quant cluster_infusion Direct Infusion & Tuning cluster_lcms LC-MS/MS Analysis cluster_data_ms Data Analysis infuse Infuse Standard Solution (1 µg/mL) into MS find_precursor Identify Precursor Ion [M+H]⁺ in Full Scan (Q1) infuse->find_precursor fragment Fragment Precursor Ion find_precursor->fragment find_product Identify Stable, Abundant Product Ion in Product Ion Scan (Q3) fragment->find_product optimize Optimize Cone Voltage & Collision Energy for Max Signal find_product->optimize ms_setup Set MS to MRM Mode (Precursor > Product) optimize->ms_setup lc_setup UPLC/HPLC System with C18 Column inject_run Inject Standards & Samples lc_setup->inject_run ms_setup->inject_run integrate_mrm Integrate MRM Peak Area inject_run->integrate_mrm calib_mrm Generate Calibration Curve integrate_mrm->calib_mrm quant_mrm Quantify Analyte calib_mrm->quant_mrm prep Prepare Stock Solution in Ethanol scan Scan Solution (200-400 nm) vs. Solvent Blank to find λmax prep->scan standards Prepare Serial Dilutions for Calibration Curve prep->standards measure Measure Absorbance of Standards and Sample at λmax standards->measure plot Plot Absorbance vs. Concentration measure->plot quantify Determine Sample Concentration from Curve plot->quantify

Sources

Application Note: Enzymatic Screening of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Derivatives against Cysteine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the enzymatic assay protocol for screening 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile and its derivatives. This chemical scaffold belongs to a class of peptidomimetic nitrile inhibitors designed primarily to target Cysteine Proteases , specifically Cruzipain (Trypanosoma cruzi) and Rhodesain (Trypanosoma brucei), as well as mammalian Cathepsins (L, B, K).

The presence of the nitrile (-CN) warhead allows these compounds to act as covalent reversible inhibitors .[1][2] The electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the nitrile carbon, facilitating a nucleophilic attack by the catalytic cysteine thiolate of the enzyme.

Key Mechanistic Insight

Unlike standard competitive inhibitors, these molecules form a thioimidate adduct with the active site cysteine. Consequently, the assay requires specific attention to pre-incubation times to establish equilibrium and reducing agents to maintain enzyme activity.

Mechanism of Action (Visualized)

The following diagram illustrates the reversible covalent binding mechanism. The catalytic Cysteine (Cys25) attacks the nitrile carbon, forming a transition state mimic.

ReactionMechanism Enzyme Free Enzyme (Active Site Cys-S⁻) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Nitrile Warhead) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent-Reversible) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Slow Dissociation (k_off)

Figure 1: Kinetic mechanism of nitrile-based inhibition. The formation of the thioimidate adduct is the critical inhibition step.

Materials & Reagents

To ensure assay robustness, use the following validated reagents.

ComponentSpecificationPurpose
Enzyme Recombinant Cruzipain or RhodesainTarget Protease (0.5 - 2 nM final conc.)
Substrate Z-Phe-Arg-AMC (benzyloxycarbonyl-Phe-Arg-7-amino-4-methylcoumarin)Fluorogenic substrate.[3] Cleavage releases fluorescent AMC.[4]
Assay Buffer 100 mM Sodium Acetate, pH 5.5Optimal pH for acidic cysteine proteases.
Reducing Agent 5 mM DTT (Dithiothreitol) or L-CysteineCRITICAL: Maintains the active site Cysteine in reduced (-SH) state.
Chelator 1 mM EDTASequesters heavy metals that might oxidize the active site.
Detergent 0.01% Triton X-100Prevents enzyme aggregation and "sticky" compound inhibition.
Inhibitor 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrileTest compound (dissolved in 100% DMSO).
Control E-64 (10 µM)Irreversible broad-spectrum cysteine protease inhibitor (Positive Control).

Experimental Protocol

Phase 1: Reagent Preparation
  • Assay Buffer (Complete): Mix Sodium Acetate (pH 5.5), EDTA, and Triton X-100. Add DTT immediately prior to use. Oxidized DTT is ineffective.

  • Enzyme Solution: Dilute the enzyme stock into Complete Assay Buffer to a concentration 2x higher than the desired final concentration (e.g., if final is 1 nM, prepare 2 nM). Keep on ice.

  • Substrate Solution: Dissolve Z-Phe-Arg-AMC in DMSO to 10 mM. Dilute into Complete Assay Buffer to 2x the

    
     value (typically 
    
    
    
    for Cruzipain).
Phase 2: Assay Workflow (96-well or 384-well Black Plate)

This workflow is designed to detect time-dependent inhibition , a common feature of covalent inhibitors.

AssayWorkflow Step1 1. Compound Addition Add 1 µL Inhibitor (DMSO) to assay plate Step2 2. Enzyme Addition Add 25 µL Enzyme Solution Step1->Step2 Step3 3. Pre-Incubation 15 - 30 mins @ 25°C (Allows covalent bond formation) Step2->Step3 Step4 4. Substrate Initiation Add 25 µL Z-Phe-Arg-AMC Step3->Step4 Step5 5. Kinetic Read Ex: 355 nm | Em: 460 nm Read every 60s for 20 mins Step4->Step5

Figure 2: Step-by-step liquid handling workflow emphasizing the pre-incubation step.

Detailed Steps:

  • Dispense Compounds: Add compounds (in DMSO) to the plate. Include DMSO-only wells (0% inhibition) and E-64 wells (100% inhibition).

  • Add Enzyme: Dispense the enzyme solution.

  • Pre-Incubation (Crucial): Incubate for 15–30 minutes at room temperature.

    • Why? Nitrile inhibitors often exhibit slow-binding kinetics (

      
       can be slow). Without this step, 
      
      
      
      values will be underestimated (shifted to weaker potency).
  • Start Reaction: Add the Substrate Solution to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) in kinetic mode for 20 minutes.

Data Analysis & Validation

Velocity Calculation

Calculate the slope (RFU/min) of the linear portion of the progress curve for each well.

  • Note: If the curves are non-linear (bending upwards), the inhibitor is dissociating (rare for nitriles in this timeframe) or the substrate is being depleted. Use the initial velocity (

    
    ).
    
IC50 Determination

Fit the normalized velocity data (% Activity) vs. Log[Inhibitor] to a 4-parameter logistic equation:



Ki Calculation (The "Expert" Method)

For tight-binding inhibitors (where


), the standard Hill equation is inaccurate. Use the Morrison Equation :


  • 
    : Velocity with inhibitor
    
  • 
    : Velocity without inhibitor
    
  • 
    : Total enzyme concentration
    
  • 
    : Total inhibitor concentration
    

Troubleshooting & Optimization (Self-Validating the Assay)

Inner Filter Effect (IFE) - High Risk for Nitro Compounds

Problem: The "5-nitro" group in your molecule is a chromophore. It may absorb light at 355 nm (Excitation) or 460 nm (Emission), appearing as a "false positive" inhibitor because it simply blocks the light. Validation Step:

  • Add free AMC (product) to buffer containing the inhibitor at its highest concentration.

  • Measure Fluorescence.[5][6][7]

  • If the signal is lower than AMC in buffer alone, the compound is quenching fluorescence. Correction factors must be applied.

DTT Oxidation

Problem: Assay signal degrades over time in control wells. Cause: DTT oxidizes rapidly, leading to enzyme inactivation. Solution: Use fresh DTT or switch to TCEP (Tris(2-carboxyethyl)phosphine), which is more stable and works at acidic pH.

Time-Dependency Check

Experiment: Run the assay with 0 min, 30 min, and 60 min pre-incubation. Result: If


 decreases (potency increases) with longer pre-incubation, the compound is a slow-binding covalent inhibitor. Report the values at equilibrium.

References

  • McKerrow, J. H., et al. (2009). "Cysteine Protease Inhibitors as Chemotherapy for Parasitic Infections." Bioorganic & Medicinal Chemistry Letters. Link

  • Caffrey, C. R., et al. (2007). "Scaffold-based drug discovery for neglected tropical diseases." Annals of the New York Academy of Sciences. Link

  • Ferreira, R. S., et al. (2010). "Complementarity between a Docking/Scoring Method and Quantum Mechanics Calculations for the Design of Nitrile-Containing Cruzain Inhibitors." Journal of Medicinal Chemistry. Link

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. Link

  • Simeon, S., et al. (2019). "Structure-Based Discovery of Quinoline-Based Inhibitors of Cruzain." Journal of Chemical Information and Modeling. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. This molecule is a key intermediate in the development of various pharmacologically active compounds. Its synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis. However, like many multi-component reactions, achieving high yield and purity can be challenging.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering practical, field-tested solutions to common experimental hurdles. Our goal is to empower you to not only replicate a procedure but to intelligently troubleshoot and optimize it for your specific laboratory conditions.

Part 1: The Core Reaction - A Mechanistic Perspective

The synthesis of the target compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamentally different from SN1 and SN2 reactions and proceeds via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: The amine group of 4-fluorobenzylamine, acting as a nucleophile, attacks the electron-deficient carbon atom of the benzonitrile ring that bears the leaving group (typically a halogen like chlorine or fluorine). This step is often the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups on the ring, is crucial as they delocalize the negative charge and stabilize this intermediate.[2]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻ or F⁻).

Caption: The Addition-Elimination mechanism of SNAr synthesis.

Part 2: Foundational Synthesis Protocol

This section outlines a robust, general protocol for a laboratory-scale synthesis. It serves as our baseline for the troubleshooting guide that follows.

Experimental Workflow Overview

workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Solvent, Starting Materials, Base) setup->reagents reaction 3. Heating & Monitoring (e.g., 90-120°C, TLC analysis) reagents->reaction workup 4. Aqueous Workup (Quench, Extraction) reaction->workup purify 5. Purification (Column Chromatography or Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, MP) purify->characterize

Caption: General experimental workflow for the synthesis.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )Molar Eq.Typical Amount (for 10 mmol scale)Notes
2-Chloro-5-nitrobenzonitrile182.561.01.83 gThe primary substrate. Ensure it is dry.
4-Fluorobenzylamine125.151.1 - 1.21.44 g (1.1 eq)The nucleophile. A slight excess helps drive the reaction.
Potassium Carbonate (K₂CO₃)138.212.0 - 2.53.11 g (2.2 eq)Anhydrous base to scavenge the generated acid.
Dimethylformamide (DMF)73.09-50 mLAnhydrous, polar aprotic solvent.
Ethyl Acetate88.11-~200 mLFor extraction.
Brine (Saturated NaCl)--~100 mLFor washing during extraction.
Step-by-Step Procedure
  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Begin stirring, then add 4-fluorobenzylamine (1.1 eq) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to an internal temperature of 100-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours until the starting benzonitrile spot has been consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of cold water, which should precipitate the crude product. Stir for 30 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4]

  • Drying: Dry the purified yellow solid under vacuum to a constant weight.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low, or the reaction did not proceed at all. What went wrong?

A1: This is a common issue that can point to several factors related to reactivity and reaction conditions.

  • Possible Cause A: Inadequate Temperature.

    • Explanation: The activation energy for the initial nucleophilic attack can be significant. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Ensure your internal reaction temperature is reaching the target range (90-120 °C). If using an oil bath, measure the internal temperature of the flask, not just the bath temperature. Gradually increase the temperature in 10 °C increments, but be cautious of exceeding ~140 °C, which can lead to decomposition of the solvent (DMF) and starting materials.

  • Possible Cause B: Inactive Nucleophile due to Acid Formation.

    • Explanation: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. This acid will immediately protonate the basic amine nucleophile (4-fluorobenzylamine), converting it into its non-nucleophilic ammonium salt and halting the reaction.

    • Solution: The presence of a non-nucleophilic base is non-negotiable. Anhydrous potassium carbonate or cesium carbonate are excellent choices as they are strong enough to neutralize the generated acid but not so strong as to cause unwanted side reactions. Ensure you are using at least two equivalents of the base.

  • Possible Cause C: Presence of Water.

    • Explanation: Water can compete with the amine as a nucleophile, potentially leading to the hydrolysis of the starting material to 2-hydroxy-5-nitrobenzonitrile, especially at high temperatures. It can also reduce the efficacy of polar aprotic solvents.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Q2: My TLC plate shows consumption of the starting material, but there are multiple new spots, and the final product is impure. What are these side products?

A2: The formation of multiple products indicates a lack of selectivity, often due to reaction conditions being too harsh or poorly controlled.

  • Possible Cause A: Overheating or Extended Reaction Times.

    • Explanation: High temperatures (>130 °C) or prolonged heating, especially in DMF or DMSO, can lead to decomposition of the solvent and reactants, creating a complex mixture of impurities. The nitro group can also be susceptible to side reactions under harsh conditions.

    • Solution: Find the "sweet spot" for temperature where the reaction proceeds at a reasonable rate without significant decomposition. Monitor the reaction closely by TLC and stop the reaction as soon as the limiting reagent is consumed. Do not leave the reaction heating unnecessarily overnight without prior validation.

  • Possible Cause B: Hydrolysis of the Nitrile Group.

    • Explanation: If the workup conditions are too acidic or basic, or if the reaction is run with a very strong base, the nitrile (-CN) group can be hydrolyzed to a primary amide (-CONH₂) or even a carboxylic acid (-COOH).[5]

    • Solution: Use a moderately strong base like K₂CO₃ instead of hydroxides. During workup, quench the reaction in neutral or slightly acidic water. If you suspect amide formation, this can be confirmed by IR (disappearance of the nitrile stretch at ~2230 cm⁻¹ and appearance of amide carbonyl stretch at ~1680 cm⁻¹) and mass spectrometry.

Q3: The reaction starts but seems to stop before all the starting material is consumed. Why did it stall?

A3: A stalling reaction often points to the deactivation of a key reagent.

  • Explanation: As discussed in Q1, the most common cause is the protonation of the amine nucleophile by the generated acid. If an insufficient amount of base was added, the reaction will proceed until the base is consumed and then stop. Another possibility is that the base is not sufficiently accessible; for instance, if it is not being stirred effectively or if it has clumped together.

  • Solution:

    • Verify Base Stoichiometry: Double-check that you have added at least 2 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃).

    • Improve Mixing: Ensure vigorous stirring to keep the heterogeneous base suspended and available for reaction.

    • "Spike" the Reaction: If the reaction has stalled, you can try adding an additional portion of both the base and the amine nucleophile to see if it restarts, though this can complicate purification. The better approach is to ensure proper stoichiometry from the outset.

Part 4: Purification Challenges

Q1: I'm having trouble separating my product from the unreacted 4-fluorobenzylamine during column chromatography.

A1: This is a common issue as both the product and the starting amine have similar polarities.

  • Solution A: Aqueous Acid Wash. Before chromatography, dissolve the crude mixture in an organic solvent like ethyl acetate and wash it with a dilute acid solution (e.g., 1M HCl). The basic 4-fluorobenzylamine will be protonated and move into the aqueous layer, while your neutral product remains in the organic layer. Afterward, wash the organic layer with brine, dry it with a drying agent (like Na₂SO₄ or MgSO₄), and concentrate it before proceeding to chromatography or recrystallization. This simple step can dramatically simplify the final purification.

  • Solution B: Optimize TLC. If you must use chromatography, optimize your eluent system carefully using TLC. Adding a very small amount (0.1-0.5%) of triethylamine to your eluent can help reduce the tailing of amine spots on the silica gel.[6]

Q2: My final product is a dark, oily substance instead of the expected yellow solid. What should I do?

A2: "Oiling out" is a sign of significant impurities preventing the product from forming a stable crystal lattice.[6] Discoloration is often due to oxidized side products.[6]

  • Solution:

    • Initial Purification: First, attempt to purify a small sample via column chromatography to isolate the desired product from the baseline impurities and colored material.

    • Induce Crystallization: Once you have a purer fraction (even if it's still an oil), dissolve it in a minimal amount of a hot solvent in which it is highly soluble (like ethyl acetate or ethanol). Then, slowly add a non-polar "anti-solvent" (like hexanes or pentane) dropwise until the solution becomes slightly cloudy. Warm the solution slightly to regain clarity and then allow it to cool slowly. This mixed-solvent recrystallization is often effective for stubborn oils.

    • Decolorization: If the color persists in the purified product, you can perform a "hot filtration" with activated charcoal during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then quickly filter the hot solution through a pad of celite to remove the charcoal before allowing the filtrate to cool and crystallize.[6]

Part 5: Frequently Asked Questions (FAQs)

  • FAQ 1: Is it better to use 2-chloro- or 2-fluoro-5-nitrobenzonitrile as the starting material?

    • For SNAr reactions, fluoride is a significantly better leaving group than chloride. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the rate-determining transition state. If available, 2-fluoro-5-nitrobenzonitrile will generally give faster reaction rates and may allow for lower reaction temperatures.

  • FAQ 2: Can I use a different solvent?

    • Yes, other polar aprotic solvents like DMSO, NMP, or acetonitrile can be used. DMSO is an excellent choice but can be harder to remove under vacuum. NMP is also very effective and is often used in industrial settings.[7] The key is to use a polar, aprotic solvent that can effectively solvate the charged Meisenheimer intermediate. Protic solvents like ethanol or water should be avoided as the primary reaction solvent.

  • FAQ 3: Can I use a different base, like triethylamine (Et₃N)?

    • While liquid organic bases like triethylamine or DIPEA can work, solid inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred for this reaction. They are easily removed by filtration after the workup and are less likely to cause side reactions. If using a liquid base, ensure it is thoroughly removed during the workup to avoid complicating purification.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • BenchChem. (n.d.). Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide.
  • BenchChem. (n.d.). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions.
  • Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.

Sources

Technical Support Center: Purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (CAS No. 781620-65-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and proven laboratory techniques, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Introduction to Purification Challenges

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-5-nitrobenzonitrile and 4-fluorobenzylamine. While this reaction is generally efficient, the purification of the final product can present several challenges. These often stem from the presence of unreacted starting materials, the formation of side products, and the physicochemical properties of the target molecule itself. This guide will address these issues systematically, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile?

A1: The impurity profile is largely dictated by the synthetic route. For the common SNAr pathway, the most probable impurities are:

  • Unreacted Starting Materials: 2-fluoro-5-nitrobenzonitrile and 4-fluorobenzylamine.

  • Side Products: While the SNAr reaction is generally regioselective, minor side products from undesired reactions cannot be entirely ruled out, depending on the reaction conditions.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to hydrolysis of the nitrile group to an amide or carboxylic acid.

Q2: My purified 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a yellow to orange solid. Is this the expected color?

A2: Yes, nitroaromatic compounds are often colored due to the chromophoric nature of the nitro group. The expected appearance of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a yellow to orange solid. A significant darkening or brownish tint may indicate the presence of impurities, possibly from oxidation or side reactions.

Q3: How can I effectively monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1][2] A suitable mobile phase for TLC analysis would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio should provide good separation between the starting materials, the product, and any impurities. For visualization, UV light (254 nm) is typically effective due to the aromatic nature of the compounds.

Q4: What are the general stability and storage recommendations for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile?

A4: Like many nitroaromatic compounds, it is advisable to store 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in a cool, dry, and dark place to prevent potential degradation. It should be kept in a tightly sealed container to protect it from moisture.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds.[3][4][5] The key to successful recrystallization is the selection of an appropriate solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

ProblemPossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.- Try a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Ensure the solution is not superheated and allow for slow cooling.
Poor recovery of the purified product. - The compound has significant solubility in the cold recrystallization solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Purity does not improve significantly after recrystallization. The impurities have a similar solubility profile to the desired product in the chosen solvent.- Perform a solvent screen to find a more suitable solvent or solvent pair. A good starting point for nitroaromatic compounds are alcohols like ethanol or methanol, or a mixture with water.[6] - Consider an alternative purification method such as column chromatography.
Discoloration persists after recrystallization. Colored impurities are not effectively removed by the chosen solvent.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6] Use with caution as it can also adsorb the product. - Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography Issues

Column chromatography is an essential technique for separating compounds with different polarities.[7] For polar molecules like 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, normal-phase chromatography on silica gel is a common approach.

ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities (co-elution). The polarity of the mobile phase is not optimized.- Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides a good separation (ΔRf > 0.2). - Consider using a less polar solvent system initially and gradually increasing the polarity (gradient elution).
The compound is "streaking" or "tailing" on the column. - The compound is interacting too strongly with the acidic silica gel due to the basicity of the secondary amine. - The sample is overloaded on the column.- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel. - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
The compound does not elute from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing a small amount of methanol in dichloromethane or ethyl acetate may be necessary.
Low recovery of the product after chromatography. - The compound may be irreversibly adsorbed onto the silica gel. - Some fractions containing the product may have been discarded.- If streaking was observed, consider adding a basic modifier to the eluent. - Meticulously analyze all collected fractions by TLC before combining them for solvent evaporation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. The ideal solvent should be determined through small-scale solubility tests. Ethanol or an ethanol/water mixture is a good starting point.[6]

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of the test solvent and observe the solubility at room temperature. Heat the mixture gently to boiling and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.[8]

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (if decolorizing carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure

This protocol outlines a general procedure for the purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile by silica gel column chromatography.

  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Purification_Workflow Crude Crude Product (from S N Ar reaction) TLC1 TLC Analysis (Assess purity and impurity profile) Crude->TLC1 Decision Purification Method Selection TLC1->Decision Recryst Recrystallization Decision->Recryst High initial purity Column Column Chromatography Decision->Column Low initial purity or complex mixture Pure Pure Product (2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile) Recryst->Pure TLC2 TLC Analysis of Fractions Column->TLC2 TLC2->Pure Analysis Characterization (e.g., Melting Point, NMR, HPLC) Pure->Analysis

Caption: General workflow for the purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification challenges.

Troubleshooting_Logic Start Purification Unsuccessful CheckPurity Assess Purity (TLC, Crude NMR) Start->CheckPurity RecrystIssue Recrystallization Issue? CheckPurity->RecrystIssue Recrystallization Chosen ColumnIssue Column Chromatography Issue? CheckPurity->ColumnIssue Column Chromatography Chosen OilingOut Oiling Out RecrystIssue->OilingOut Yes PoorRecovery Poor Recovery RecrystIssue->PoorRecovery Yes NoPurityImprovement Purity Not Improved RecrystIssue->NoPurityImprovement Yes CoElution Co-elution ColumnIssue->CoElution Yes Streaking Streaking/Tailing ColumnIssue->Streaking Yes NoElution No Elution ColumnIssue->NoElution Yes ChangeSolvent Change Solvent/ Solvent System OilingOut->ChangeSolvent OptimizeConditions Optimize Conditions (e.g., cooling rate, solvent volume) PoorRecovery->OptimizeConditions NoPurityImprovement->ChangeSolvent OptimizeEluent Optimize Eluent Polarity (TLC Screening) CoElution->OptimizeEluent AddModifier Add Basic Modifier (e.g., Triethylamine) Streaking->AddModifier IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity

Caption: Troubleshooting logic for purification challenges.

References

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • HBCSE. (n.d.). EXPERIMENT (3) Recrystallization. NIUS Chemistry Experiments. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization - Part 2. Retrieved February 15, 2026, from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 001chemical. (n.d.). CAS No. 781620-65-3, 2-(4-Fluorobenzyl)amino-5-nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved February 15, 2026, from [Link]

  • SIELC. (2018, February 16). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 912444-99-6 | 2-Amino-5-fluoro-3-nitrobenzonitrile | MFCD15527571. Retrieved February 15, 2026, from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Direct Synthesis of 2-Substituted Benzonitriles via Alkylcyanation of Arynes with N,N-Disubstituted Aminomalononitriles - Supporting Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023, October 15). A Competitive Nucleophilic Substitution Experiment Analyzed by Thin Layer Chromatography. The Chemical Educator. Retrieved February 15, 2026, from [Link]

  • Corma, A., Serna, P., & Concepción, P. (2007). Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Journal of the American Chemical Society, 129(21), 6358–6365. [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved February 15, 2026, from [Link]

  • Fralin Life Sciences Institute - Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved February 15, 2026, from [Link]

Sources

troubleshooting guide for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Synthesis

Case ID: SNAr-OPT-2026 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the technical support module for the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile . This reaction is a classic Nucleophilic Aromatic Substitution (SNAr), utilized frequently in the synthesis of kinase inhibitors and anti-infective agents.

The Chemical Challenge: You are coupling 2-fluoro-5-nitrobenzonitrile (1) with 4-fluorobenzylamine (2) .

  • Activation: The fluorine at position 2 is highly activated for displacement due to the ortho-cyano and para-nitro groups. Both electron-withdrawing groups (EWGs) stabilize the Meisenheimer complex intermediate.

  • The Trap: While the SNAr is favorable, the nitrile group is susceptible to hydrolysis (to amide) or nucleophilic attack (to amidine) under the very basic conditions required to scavenge the HF byproduct.

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against the critical failure modes (Hydrolysis and Amidine formation). Use this to identify where your reaction is deviating.

ReactionPathway SM Start: 2-Fluoro-5-nitrobenzonitrile (MW: 166.1) Meisenheimer Intermediate: Meisenheimer Complex SM->Meisenheimer + Amine (Slow Step) Hydrolysis IMPURITY A (Hydrolysis) Amide Derivative (MW: 289.2) SM->Hydrolysis + H2O / Base (Wet Solvent) Amidine IMPURITY B (Amidine) Direct Addition to CN (MW: 291.2) SM->Amidine + Amine (High T, Lewis Acid) Amine Reagent: 4-Fluorobenzylamine Product TARGET PRODUCT 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (MW: 271.2) Meisenheimer->Product - HF (Fast Step) Product->Hydrolysis + H2O / Base (Over-reaction)

Figure 1: Reaction network showing the SNAr pathway (Green) vs. common parasitic side reactions (Red).

Standard Operating Procedure (SOP)

Note: This protocol is optimized to minimize nitrile hydrolysis.

Reagents:

  • Substrate: 2-Fluoro-5-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: 4-Fluorobenzylamine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or K2CO3 (2.0 equiv)

  • Solvent: Anhydrous THF (Low T) or Acetonitrile (Med T). Avoid DMF/DMSO if moisture control is difficult.

Step-by-Step:

  • Dissolution: Dissolve 2-fluoro-5-nitrobenzonitrile in anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA at 0°C. Why? Controlling the exotherm prevents initial thermal decomposition.

  • Nucleophile Addition: Add 4-fluorobenzylamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Product is typically more polar than the starting fluoride but less polar than the amine.

  • Workup: Pour into ice water. The product should precipitate as a yellow/orange solid. Filter and wash with water to remove amine salts.

Troubleshooting Guide & FAQs

This section addresses specific deviations reported by users.

Issue 1: "I see a new spot on TLC, but the mass spec shows M+18."

Diagnosis: Nitrile Hydrolysis. You have converted the nitrile (-CN) into a primary amide (-CONH₂).

  • Cause: Presence of water in the solvent or base.[1][2] The combination of a strong electron-deficient ring and a basic environment makes the nitrile carbon highly electrophilic and susceptible to hydration.

  • Fix:

    • Switch to Anhydrous Acetonitrile or THF . Avoid DMF, which is hygroscopic.

    • Use organic bases (DIPEA/TEA) instead of inorganic carbonates (K₂CO₃), as carbonate surfaces often hold water.

    • Lower the reaction temperature.[2] Hydrolysis has a higher activation energy than the SNAr reaction.

Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Sigma-Complex Decomposition.

  • Cause: Nitro-aromatics are prone to forming charge-transfer complexes that can polymerize or degrade via oxidative pathways if exposed to light or excessive heat.

  • Fix:

    • Conduct the reaction in the dark (wrap flask in foil).

    • Ensure an inert atmosphere (Nitrogen/Argon balloon) to prevent oxidative degradation of the amine.

Issue 3: "Mass spec shows M+20 (MW ~291)."

Diagnosis: Amidine Formation.

  • Cause: The amine nucleophile attacked the nitrile carbon instead of the carbon bearing the fluorine. This "Pinner-like" addition occurs at high temperatures or if the fluoride is a poor leaving group (unlikely here, but possible if reagents are degraded).

  • Fix:

    • Do not heat above 60°C. The SNAr reaction at C-F is kinetically favored at lower temperatures; attack at CN is thermodynamically driven at high heat.

Issue 4: "Low yield; starting material remains despite excess amine."

Diagnosis: Base Deactivation.

  • Cause: The HF generated neutralizes the amine nucleophile if the auxiliary base (DIPEA) is insufficient or degraded.

  • Fix: Ensure you are using at least 1.5 to 2.0 equivalents of base. If using K₂CO₃, ensure it is finely ground (high surface area) and the stirring is vigorous.

Diagnostic Logic (Decision Tree)

Use this flow to determine your next move based on analytical data.

Troubleshooting Start Analyze Crude Mixture (LCMS / TLC) MassCheck Check Mass Spectrum Start->MassCheck M_Target Mass = 271 (M+H) Target Product MassCheck->M_Target Dominant Peak M_Hydrolysis Mass = 289 (+18) Amide Impurity MassCheck->M_Hydrolysis Major Impurity M_Amidine Mass = 291 (+20) Amidine Impurity MassCheck->M_Amidine Minor Impurity Action_Good Proceed to Recrystallization (EtOH or Toluene) M_Target->Action_Good Action_Dry ACTION: Dry Solvents, Switch to Organic Base M_Hydrolysis->Action_Dry Action_Cold ACTION: Lower Temp, Check Reagent Quality M_Amidine->Action_Cold

Figure 2: Diagnostic workflow for impurity identification and remediation.

Quantitative Data: Solvent Effects

The choice of solvent dramatically impacts the ratio of SNAr (desired) to Hydrolysis (undesired).

SolventDielectric ConstantReaction RateHydrolysis RiskRecommendation
THF 7.5ModerateLowPreferred (Cleanest profile)
Acetonitrile 37.5FastModerateGood for scale-up
DMF 36.7Very FastHigh Risk of wet solvent hydrolyzing CN
DMSO 46.7Very FastHigh Difficult workup; high hydrolysis risk

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Topic: General mechanism and stabiliz
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Nitrile Hydrolysis under Basic Conditions

    • Topic: Mechanism of base-catalyzed nitrile hydr
    • Source: Chemistry Steps.[2][3][4][5] "The Mechanism of Nitrile Hydrolysis."

    • URL:[Link]

  • Synthesis of 2-Fluoro-5-nitrobenzonitrile Derivatives

    • Topic: Analogous reaction conditions for fluoronitrobenzonitriles.
    • Source: BenchChem.[2][4][6] "Application Notes for Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitrobenzene derivatives."

  • Amidine Formation from Nitriles

    • Topic: Pinner reaction and direct amine addition to nitriles.
    • Source: Organic Chemistry Portal. "Pinner Reaction / Amidine Synthesis."
    • URL:[Link]

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optimization of reaction conditions for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile derivatization

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Derivatization

Introduction

Welcome to the technical support center for the synthesis and optimization of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related diarylamine compounds. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for C-N bond formation on electron-deficient aromatic rings.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with this reaction, ensuring high yield, purity, and reproducibility.

Reaction Overview: The SNAr Mechanism

The synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile typically involves the reaction of an activated aryl halide, such as 2-chloro-5-nitrobenzonitrile, with 4-fluorobenzylamine. The reaction proceeds via the SNAr addition-elimination mechanism.

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., a halogen).[2][3]

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups (like the nitro and cyano groups) at the ortho and para positions relative to the leaving group.[2][3][4][5][6]

  • Elimination & Rearomatization: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[7]

Caption: Generalized SNAr addition-elimination mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is a base required for this reaction?

A1: A base is crucial for two primary reasons. First, it neutralizes the hydrogen halide (e.g., HCl) that is formed as a byproduct during the reaction. This prevents the protonation of the amine nucleophile (4-fluorobenzylamine), which would render it non-nucleophilic and halt the reaction. Second, in some cases, the base can facilitate the deprotonation of the amine, increasing its nucleophilicity.[8][9] Common bases for this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).[10]

Q2: What is the role of the nitro (-NO₂) and cyano (-CN) groups?

A2: Both the nitro and cyano groups are strong electron-withdrawing groups. Their presence is essential for activating the aromatic ring towards nucleophilic attack.[2][11] They achieve this by pulling electron density out of the ring, making the carbon atom attached to the leaving group more electrophilic and susceptible to attack. Furthermore, they stabilize the negatively charged Meisenheimer intermediate through resonance, which lowers the activation energy of this rate-determining step.[3][4][7] The reaction is often unsuccessful or extremely slow without such activating groups.[1]

Q3: Can I use 2-fluoro-5-nitrobenzonitrile instead of 2-chloro-5-nitrobenzonitrile?

A3: Yes, and in many SNAr reactions, fluoride is a better leaving group than chloride.[7] This is counterintuitive compared to SN1/SN2 reactions. In the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, accelerating the attack by the amine.[2][7] Therefore, using the fluoro-analogue can often lead to faster reaction rates or allow for milder reaction conditions.

Q4: What are the best solvents for this reaction?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions.[12] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and Acetonitrile (MeCN) are excellent options.[10][13] These solvents can dissolve the reagents and stabilize the charged Meisenheimer complex without strongly solvating the amine nucleophile, which would hinder its reactivity.[14][15] Protic solvents like water or alcohols should generally be avoided as they can hydrogen-bond with the amine, reducing its nucleophilicity.[12][15][16]

Troubleshooting Guide

This section addresses specific problems you may encounter during the optimization of your reaction.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Insufficient Activation: Reaction temperature is too low.Gradually increase the reaction temperature in 10-20°C increments. Monitor by TLC. SNAr reactions often require heat (e.g., 80-120°C).
Ineffective Base: The base may be too weak, wet, or insoluble.Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₂CO₃ or Cs₂CO₃). Ensure the base is anhydrous. Consider using an organic base like DIPEA or DBU if solubility is an issue.[10]
Poor Solvent Choice: The solvent may not be sufficiently polar or may be protic.Switch to a high-boiling polar aprotic solvent like DMSO or DMA. Ensure the solvent is anhydrous.[10][13]
2. Incomplete Conversion Insufficient Reaction Time: The reaction has not reached completion.Extend the reaction time, monitoring progress every few hours using TLC or LC-MS.
Stoichiometry Issues: An insufficient amount of the amine nucleophile or base was used.Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Ensure at least 2.0 equivalents of base (like K₂CO₃) or 1.2 equivalents of an organic base (like DIPEA) are used.
3. Formation of Byproducts Diarylation: The product amine reacts with another molecule of the aryl halide.This occurs if the product amine is more nucleophilic than the starting amine. Use a smaller excess of the starting amine (e.g., 1.05 equivalents) and ensure efficient stirring to avoid localized high concentrations of the aryl halide.
Hydrolysis of Nitrile: The -CN group hydrolyzes to a primary amide (-CONH₂) or carboxylic acid (-COOH).This is often caused by harsh basic or acidic conditions, especially in the presence of water during workup or the reaction itself. Ensure all reagents and solvents are anhydrous. Perform the aqueous workup under neutral or mildly acidic/basic conditions and at room temperature. The nitro group can make the nitrile susceptible to hydrolysis under certain conditions.[17]
4. Difficult Purification Baseline Streaking on TLC: The basic amine product interacts strongly with acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your column chromatography eluent. This will neutralize the acidic sites on the silica and improve peak shape.[18]
Poor Separation from Starting Material: The product and starting materials have similar polarities.Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar solvent (e.g., Ethyl Acetate) often provides the best separation.
Product is an Oil: The product fails to crystallize after purification.If a solid is desired, attempt recrystallization from a suitable solvent system. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[18]

Experimental Protocols

General Protocol for Synthesis

This is a representative starting point. Optimization will be necessary.

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-nitrobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.5 M concentration).

  • Nucleophile Addition: Add 4-fluorobenzylamine (1.1 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the consumption of the starting aryl halide is complete (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) or by recrystallization.

Caption: Experimental workflow for synthesis and purification.

References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available from: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available from: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. Available from: [Link]

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Nucleophilic aromatic substitution. BYJU'S. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. Available from: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. Available from: [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. Available from: [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Optimization of organophotochemical SNAr reaction. ResearchGate. Available from: [Link]

  • Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.
  • Catalyst free N-arylation of amines with fluorobenzonitriles in aqueous medium. RSC Advances. Available from: [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PubMed. Available from: [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available from: [Link]

  • Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents.
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. Available from: [Link]

  • 2-Amino-5-nitrobenzonitrile. PubChem. Available from: [Link]

  • Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. Nature Communications. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. PubMed. Available from: [Link]

  • Nitroacetonitrile and Its Synthetic Equivalents. The Journal of Organic Chemistry. Available from: [Link]

Sources

common impurities in 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.

Introduction to the Synthesis

The synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is typically achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile with 4-fluorobenzylamine. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring, facilitating the nucleophilic attack by the amine.

Synthesis_Pathway cluster_reactants Reactants 2-chloro-5-nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile Reaction SNAr Reaction (Base, Solvent, Heat) 2-chloro-5-nitrobenzonitrile->Reaction 4-fluorobenzylamine 4-Fluorobenzylamine 4-fluorobenzylamine->Reaction Product 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Reaction->Product

Figure 1: General synthesis pathway for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Despite the straightforward nature of this reaction, several impurities can arise, complicating purification and impacting the final product's quality. This guide will address these challenges systematically.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiment.

Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

The presence of multiple spots on your TLC plate is a common observation. The impurities can be broadly categorized as unreacted starting materials, side-products from the main reaction, and byproducts from the degradation of starting materials or the product.

Common Impurities and Their Rf Values (Conceptual):

ImpurityTypical Rf on Silica Gel (Non-polar eluent)Identification Notes
2-Chloro-5-nitrobenzonitrileHighLess polar than the product.
4-FluorobenzylamineMedium to High (can streak)Basic, will interact strongly with silica. May streak.
2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Medium Desired Product.
2-Chloro-5-nitrobenzamideLowMore polar than the starting material due to the amide group.
Di-substituted productHighLess polar than the monosubstituted product.

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"Remove_SM" -> "Purify"; "Minimize_SP" -> "Purify"; "Prevent_Hydrolysis" -> "Purify"; }

Figure 2: A logical workflow for troubleshooting a complex crude product mixture.
Q2: How can I remove unreacted 2-chloro-5-nitrobenzonitrile?

Unreacted 2-chloro-5-nitrobenzonitrile is a common impurity, especially if the reaction has not gone to completion.

Causality:

  • Insufficient reaction time or temperature: The SNAr reaction may be slow and require prolonged heating to drive it to completion.

  • Stoichiometry: An insufficient amount of 4-fluorobenzylamine will naturally leave some 2-chloro-5-nitrobenzonitrile unreacted.

Removal Protocol:

  • Reaction Optimization: Ensure the reaction is monitored by TLC until the starting material spot is consumed. Consider increasing the reaction time or temperature if the reaction stalls.

  • Recrystallization: 2-Chloro-5-nitrobenzonitrile has different solubility properties compared to the more polar product. A carefully chosen solvent system for recrystallization can effectively remove this impurity. A common technique is to dissolve the crude product in a hot solvent in which the desired product is sparingly soluble and the impurity is more soluble. Upon cooling, the desired product should crystallize out, leaving the impurity in the mother liquor.

Q3: There is a significant amount of unreacted 4-fluorobenzylamine in my crude product. How do I get rid of it?

Using an excess of 4-fluorobenzylamine is a common strategy to ensure the complete consumption of the more expensive 2-chloro-5-nitrobenzonitrile. However, this excess amine must be removed.

Causality:

  • Excess Reagent: Deliberate use of excess 4-fluorobenzylamine to drive the reaction to completion.

Removal Protocol: Acid Wash The basic nature of the benzylamine allows for its removal through an acid wash.[1]

  • Dissolve the crude product: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous ammonium chloride). The 4-fluorobenzylamine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Repeat: Repeat the acid wash to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q4: I have a very polar impurity that I suspect is a hydrolysis product. How is this formed and how can I prevent it?

The nitrile group of 2-chloro-5-nitrobenzonitrile or the final product can undergo hydrolysis to form the corresponding amide or carboxylic acid, especially under harsh reaction conditions.[2][3][4]

Causality:

  • Presence of Water: The reaction may not have been conducted under strictly anhydrous conditions.

  • High Temperatures and Prolonged Reaction Times: These conditions can promote the hydrolysis of the nitrile group, especially in the presence of a base.[5]

Prevention:

  • Use Anhydrous Solvents: Ensure that the solvent used for the reaction is thoroughly dried.

  • Control Reaction Conditions: Avoid excessively high temperatures or prolonged heating once the reaction has reached completion. Monitor the reaction closely by TLC.

Removal:

  • Column Chromatography: Due to the significant difference in polarity, column chromatography is an effective method for separating the highly polar hydrolysis products from the desired product.

  • Base Wash (for carboxylic acid): If the hydrolysis has proceeded to the carboxylic acid, a wash with a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate) can be used to extract the acidic impurity into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base for this reaction?

Commonly used solvents for SNAr reactions include polar aprotic solvents like DMF, DMSO, and acetonitrile. The choice of base often depends on the nucleophilicity of the amine. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is often used to scavenge the HCl generated during the reaction without competing with the primary amine.

Q2: Can di-substitution occur, and how can I minimize it?

Di-substitution, where a second molecule of 4-fluorobenzylamine displaces the amino group of the product, is generally not a major concern under typical reaction conditions. The newly formed secondary amine is less nucleophilic and more sterically hindered than the starting primary amine. To minimize this, avoid a large excess of the benzylamine and control the reaction temperature.

Q3: What is a good recrystallization solvent for the final product?

The choice of recrystallization solvent is crucial for obtaining a high-purity product. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for similar compounds include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane. It is always recommended to perform a small-scale solvent screen to identify the optimal conditions.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess the purity of the product. A single spot is indicative of high purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

  • Spectroscopic Methods:

    • 1H NMR and 13C NMR: To confirm the structure of the molecule.

    • FT-IR: To identify the key functional groups (e.g., nitrile, nitro, amine).

    • Mass Spectrometry: To determine the molecular weight of the compound.

References

  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chloro-5-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing nitriles. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

[1]

Executive Summary & Compound Profile

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., analogs related to HER2 inhibitors like Tucatinib) and anti-infective agents.[1] Its chemical behavior is dominated by three functional motifs: the electron-withdrawing nitro group , the reactive nitrile , and the secondary amine linker.[1]

While generally stable as a dry solid, this compound exhibits specific sensitivities in solution—particularly in polar aprotic solvents like DMSO—that can lead to erroneous biological data or failed syntheses.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Stability
Appearance Yellow to Orange crystalline solidDarkening indicates photodegradation or oxidation.[1][2]
Solubility Low in water; High in DMSO, DMFRisk: DMSO is hygroscopic; water promotes nitrile hydrolysis.[1]
Electronic State Electron-deficient aromatic ringThe 5-nitro group activates the nitrile towards nucleophilic attack (hydrolysis).[1]
pKa (Predicted) ~ -1 to 1 (Amine is weakly basic)Protonation requires strong acid; generally neutral at physiological pH.[1]

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the degradation pathways. This molecule is not inert; it is a "loaded spring" of potential reactivity.[1]

A. Nitrile Hydrolysis (The Primary Villain)

The nitrile (

  • Mechanism: The electron-withdrawing 5-nitro group pulls electron density from the benzene ring, making the nitrile carbon more electrophilic.[1]

  • Trigger: Presence of water (even trace amounts in DMSO) + Heat or Acid/Base catalysis.[1]

  • Result: Formation of 2-[(4-fluorobenzyl)amino]-5-nitrobenzamide (Impurity A).[1]

B. Nitro-Group Photolysis

Nitroaromatics are notoriously photosensitive.[1] Upon exposure to UV/VIS light, the nitro group can undergo a radical rearrangement.

  • Trigger: Ambient lab light (fluorescent) or sunlight.[1]

  • Result: Reduction to nitroso species or formation of azo-dimers, typically observed as a color shift from yellow to deep red/brown.[1]

C. Chemical Degradation Pathways (Visualized)

DegradationPathwaysParentParent Compound(Nitrile)AmideImpurity A(Primary Amide)Parent->Amide+ H2O / Heat(Hydrolysis Step 1)PhotoPhotodegradants(Azo dimers/Nitroso)Parent->PhotoUV Light (hν)(Radical Mechanism)AcidImpurity B(Carboxylic Acid)Amide->Acid+ H2O / pH < 3 or > 9(Hydrolysis Step 2)

Figure 1: Primary degradation pathways.[1][3] Hydrolysis is the dominant risk in solution; photolysis is the dominant risk for solids.

Troubleshooting Guides

Issue 1: "My LC-MS shows a new peak +18 Da higher than the parent mass."

Diagnosis: Nitrile Hydrolysis . The +18 Da shift corresponds to the addition of one water molecule (



Root Cause Analysis:

  • Solvent Contamination: Using old DMSO or DMF that has absorbed atmospheric moisture.[1]

  • Heating: Heating the reaction or stock solution above 60°C in non-anhydrous conditions.[1]

  • Acidic Workup: Prolonged exposure to strong acids during extraction.[1]

Corrective Action:

  • Discard the compromised stock solution.

  • Resynthesize/Repurchase if impurity > 5%.[1]

  • Prevention: Use anhydrous DMSO (stored over molecular sieves) for stock preparation.[1] Store aliquots at -20°C.

Issue 2: "The yellow powder has turned orange/brown on the bench."

Diagnosis: Photodegradation . Nitroanilines act as internal chromophores.[1] The color shift indicates the formation of charge-transfer complexes or radical degradation products.[1]

Corrective Action:

  • Purity Check: Run an HPLC.[1][2] Often, the color change is superficial (surface only). If purity is >98%, the bulk material is likely salvageable.

  • Recrystallization: If purity is compromised, recrystallize from Ethanol/Water or Toluene to remove the photo-oxidized surface layer.[1]

  • Prevention: Store in amber vials wrapped in aluminum foil.

Issue 3: "Precipitation occurs when diluting the DMSO stock into assay buffer."

Diagnosis: Solubility Crash . The compound is highly lipophilic (LogP > 2.5 estimated). The "fluorobenzyl" and "nitro" groups reduce aqueous solubility significantly.

Corrective Action:

  • Optimization: Do not exceed 1% DMSO final concentration if possible.

  • Formulation: Add a surfactant (e.g., 0.05% Tween-20 or Triton X-100) to the assay buffer before adding the compound.[1]

  • Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before the final buffer to prevent "shock" precipitation.[1]

Validated Protocols

Protocol A: Safe Stock Solution Preparation

Objective: To create a stable 10 mM stock solution avoiding hydrolysis.

  • Weighing: Weigh ~3.0 mg of compound into an amber glass vial.

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).[1]

    • Tip: Do not use the "lab squirt bottle" of DMSO.[1] Use a fresh bottle or one stored under nitrogen.[1]

  • Dissolution: Vortex for 30 seconds. Sonicate for max 1 minute if needed (avoid heating).

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL).

    • Store at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 1 month at 4°C. Do not store at RT.

Protocol B: Forced Degradation Stress Test (HPLC Validation)

Objective: To confirm the retention times of degradation products for your analytical method.

  • Acid Stress: Mix 100 µL of 1 mM stock with 100 µL of 1N HCl . Heat at 60°C for 4 hours.

    • Expected Result: Appearance of "Impurity B" (Carboxylic Acid).[1]

  • Base Stress: Mix 100 µL of 1 mM stock with 100 µL of 0.1N NaOH . Heat at 40°C for 1 hour.

    • Expected Result: Rapid appearance of "Impurity A" (Amide) and "Impurity B".[1]

  • Oxidative Stress: Mix with 3%

    
    .[1]
    
    • Expected Result: Potential oxidation of the benzylic carbon (less likely, but possible).

Decision Tree: Analytical Troubleshooting

TroubleshootingTreeStartProblem: Low Purity on HPLCCheckRTIs the impurity peakRT < Parent?Start->CheckRTCheckMassCheck Mass (LC-MS)CheckRT->CheckMassYes (More Polar)LipophilicDiagnosis: Dimer/Oligomeror Late Eluting ImpurityCheckRT->LipophilicNo (Less Polar)HydrolysisDiagnosis: Hydrolysis(Amide/Acid)CheckMass->Hydrolysis+18 Da (Water)PhotoDegDiagnosis: PhotodegradationCheckMass->PhotoDeg-14/16 Da orRadical ChangesAction1Use Anhydrous DMSOHydrolysis->Action1Action: Dry Solvents,Check pHAction2Use Amber GlasswarePhotoDeg->Action2Action: Protect from Light

Figure 2: Logic flow for identifying impurities based on HPLC retention time (RT) and Mass.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture for 72 hours? A: Yes, but stability is time-dependent.[1] In complete media (pH 7.4, 37°C), the half-life is typically >48 hours. However, ensure the initial DMSO stock is fresh. We recommend refreshing the media with new compound every 24-48 hours to maintain constant exposure levels.[1]

Q: Why does the Material Safety Data Sheet (MSDS) say "Store at 2-8°C" but you recommend -20°C? A: 2-8°C is acceptable for the solid powder if kept dry.[1] Once dissolved in solution (DMSO), the rate of chemical reaction increases exponentially. -20°C freezes the DMSO (MP: 19°C) and halts hydrolysis.

Q: Is the "Fluorine" atom stable? A: Yes. The C-F bond on the benzene ring is extremely strong and inert under standard biological and chemical conditions. It is not a stability risk.[1]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • BenchChem. Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degradation. (Analogous chemistry for nitro-amino-benzoates). Link[1]

  • Organic Syntheses. p-Nitrobenzonitrile Preparation and Hydrolysis. Coll. Vol. 3, p.646 (1955). (Foundational chemistry for nitrobenzonitrile hydrolysis).[1] Link

  • PubChem. Compound Summary: 2-amino-5-nitrobenzonitrile.[1][2][4][5] National Library of Medicine.[1] (Source for physicochemical data).[1][2][3][6][7][8][9] Link[1]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis, 2011.[1] (Authoritative text on forced degradation protocols).

Technical Support Center: Refining the Purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (CAS: 781620-65-3)[1]. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that a compound's solubility in a given solvent increases with temperature.[2] A successful recrystallization yields a highly pure crystalline product by separating it from impurities that are either insoluble in the hot solvent or remain dissolved in the cold solvent.[3]

This document addresses common challenges and frequently asked questions to streamline your purification workflow and enhance product purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the recrystallization of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Q1: What is the ideal solvent for recrystallizing 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3] An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but completely at its boiling point. For 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, its molecular structure, which includes polar nitro (-NO₂), amino (-NH-), and nitrile (-CN) groups, alongside a less polar fluorobenzyl moiety, suggests that moderately polar solvents are excellent candidates.[4]

A systematic solvent screening is highly recommended. Based on the functional groups present, the following solvents should be considered for initial testing:

SolventBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78PolarOften effective for compounds with nitro and amino groups.[4] May show high solubility, potentially requiring a co-solvent like water to reduce solubility upon cooling.
Isopropanol 82PolarSimilar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold conditions.
Ethyl Acetate 77Mid-PolarityA versatile solvent that can be effective for compounds with mixed polarity.[5]
Acetone 56Polar AproticHigh solvating power, but its low boiling point can lead to rapid evaporation and premature crystallization.
Toluene 111Non-PolarMay be useful if the crude product is contaminated with non-polar impurities. The high boiling point requires caution.

If a single solvent does not provide adequate separation, a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) can be highly effective.[6]

Q2: My compound has "oiled out" instead of forming crystals. What is happening and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[7] This is a common problem, especially when the crude material has a high concentration of impurities, which can depress the melting point of the mixture below the temperature of the solution.

Common Causes & Solutions:

  • High Impurity Concentration: The impurities are preventing the formation of a crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation, and then allow it to cool much more slowly.[8]

  • Cooling Too Rapidly: The solution becomes supersaturated too quickly for nucleation and crystal growth to occur.

    • Solution: Insulate the flask to ensure slow cooling. For example, place the hot flask inside a beaker of warm water and allow both to cool to room temperature together.[7]

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: If slow cooling fails, try re-dissolving the oil in the hot solvent and adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization.[8]

Q3: I have a very low yield of purified product. What are the common causes?

A3: A low recovery is a frequent issue in recrystallization and can almost always be traced back to a few key procedural steps.[9]

Primary Causes & Preventative Measures:

  • Using Too Much Solvent: This is the most common reason for poor yield.[8][10] If an excessive volume of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.

    • Measure: Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[10] If you suspect you've added too much, you can carefully evaporate some of the solvent by gently heating the solution to reduce the volume before cooling.[6]

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the funnel.

    • Measure: Use a stemless funnel and pre-heat it with hot solvent or steam before filtering your solution. Filter the solution in small portions to keep it hot.[7]

  • Washing Crystals with Warm or Excessive Solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using warm or too much solvent will redissolve some of your product.

    • Measure: Always wash the crystals with a minimal amount of ice-cold solvent.[10]

Q4: The solution is cooled, but no crystals have formed. What should I do?

A4: This is typically due to the formation of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[8]

Induction Techniques:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[9][10]

  • Further Cooling: Place the flask in an ice-water or ice-salt bath to further decrease the solubility of the compound. Combine this with occasional scratching.[8]

  • Reduce Solvent Volume: It is possible that the solution is not saturated. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[8]

Q5: The final product is still colored. How can I obtain a purer product?

A5: A persistent color (typically yellow or orange for nitro-containing compounds) indicates the presence of colored impurities that have similar solubility properties to your target compound.

Solution: Use of Decolorizing Carbon Activated charcoal is highly effective at adsorbing large, colored impurity molecules.[11][12]

  • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute weight). Swirl the mixture and gently heat it for a few minutes.

  • Crucial Next Step: The charcoal must be removed via hot gravity filtration before the solution is cooled. If not removed, the fine black particles will contaminate your final product.

Q6: What are the potential impurities from the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile?

A6: Understanding potential impurities is key to designing an effective purification strategy. A common synthetic route to this compound is the nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzonitrile with 4-fluorobenzylamine.

Likely Impurities:

  • Unreacted Starting Materials: 2-fluoro-5-nitrobenzonitrile[13][14] and 4-fluorobenzylamine.

  • Side-Products: Products from over-reaction or reactions with trace contaminants.

  • Degradation Products: Nitro-aromatic compounds can sometimes undergo degradation if exposed to excessive heat or incompatible reagents.

A well-chosen recrystallization solvent should ideally leave these impurities in the mother liquor.

Experimental Protocols & Workflows

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just completely dissolved.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated, stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask.[7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[10]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

Workflow for Recrystallization

G cluster_main Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities or Color Present? A->B C 2. Hot Gravity Filtration B->C Yes D 3. Cool Slowly to Room Temperature B->D No C->D E 4. Cool in Ice Bath D->E F 5. Collect Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Solvent F->G H 7. Dry Purified Crystals G->H I End H->I

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Common Recrystallization Issues Start Problem Encountered? Problem1 Compound 'Oils Out' Start->Problem1 Problem2 No Crystals Form Start->Problem2 Problem3 Low Yield Start->Problem3 Problem4 Product Still Colored Start->Problem4 Solution1 Reheat to dissolve oil Add small amount of extra solvent Cool very slowly Problem1->Solution1 Solution2 Scratch inner wall of flask Add a seed crystal Cool further in ice-salt bath Problem2->Solution2 Solution3 Use MINIMUM boiling solvent Wash with MINIMUM ice-cold solvent Ensure complete cooling Problem3->Solution3 Solution4 Redissolve in hot solvent Add activated charcoal Perform hot gravity filtration Problem4->Solution4

Caption: Decision tree for troubleshooting recrystallization.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Recrystallization --->. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • ResearchGate. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Chemistry World. (2009). New method for fluorinating compounds. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • ResearchGate. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Royal Society of Chemistry. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Retrieved from [Link]

  • Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (2020). Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Stability of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2405 Subject: Prevention of Degradation & Optimization of


 Protocol
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are synthesizing 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile , a critical intermediate likely used in the preparation of kinase inhibitors or benzodiazepine-related scaffolds. This molecule contains three reactive functionalities that dictate its stability profile:

  • Nitro group (

    
    ):  Strong electron-withdrawing group (EWG); photosensitive.
    
  • Nitrile group (

    
    ):  Susceptible to hydrolysis under basic/acidic conditions.
    
  • Secondary Amine (

    
    ):  The linkage formed; generally stable but prone to oxidation if benzylic protons are exposed to radical initiators.
    

The primary degradation pathway during synthesis is the base-catalyzed hydrolysis of the nitrile to a primary amide . The primary degradation pathway during storage is photochemical decomposition .

Module 1: Critical Synthesis Parameters (The "Why" and "How")

To avoid degradation, you must control the reaction environment of the Nucleophilic Aromatic Substitution (


). The reaction involves displacing a leaving group (Fluorine or Chlorine) on 2-halo-5-nitrobenzonitrile with 4-fluorobenzylamine.
The Reaction System
ParameterRecommended SpecificationTechnical Rationale
Solvent Anhydrous DMF, DMSO, or Acetonitrile Crucial: Water + Base + Heat = Nitrile Hydrolysis. Using protic solvents (EtOH) is possible but increases the risk of solvolysis at high temperatures.
Base DIPEA (Hünig's Base) or

Strong bases (NaOH, KOH) will rapidly hydrolyze the nitrile to the amide. Use mild, non-nucleophilic bases.
Temperature

Exceeding

exponentially increases the rate of nitrile hydration.
Atmosphere Nitrogen/Argon Prevents oxidative degradation of the amine and moisture ingress.
The "Self-Validating" Protocol

Use this workflow to ensure integrity during the run.

  • Dry Your Reagents: Ensure 4-fluorobenzylamine is free of water. If using

    
    , dry it in an oven (
    
    
    
    ) overnight to remove bicarbonate traces (which release water).
  • Stoichiometry Check: Use 1.1 equivalents of amine. Excess amine acts as a base; too much excess promotes side reactions.

  • TLC Monitoring:

    • Stationary Phase: Silica Gel

      
      .
      
    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The product will be a distinct yellow/orange spot (due to the nitroaniline chromophore).

    • Warning Sign: A highly polar spot appearing near the baseline often indicates the amide impurity (hydrolyzed nitrile).

Module 2: Visualizing the Pathways

The following diagram illustrates the competition between the desired


 pathway and the degradation (hydrolysis) pathway.

G Start Precursors (2-Fluoro-5-nitrobenzonitrile + 4-Fluorobenzylamine) Reaction Reaction Mixture (Base, Solvent, Heat) Start->Reaction Mix Product TARGET PRODUCT 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile Reaction->Product Path A: SNAr (Anhydrous, <80°C) Impurity_Amide IMPURITY A (Hydrolysis) Primary Amide Reaction->Impurity_Amide Path B: Hydrolysis (Water present, >80°C) Impurity_Photo IMPURITY B (Photolysis) Azo/Azoxy Dimers Product->Impurity_Photo UV Light Exposure

Caption: Path A represents the optimal synthesis route. Path B and the UV-degradation pathway represent the primary failure modes if moisture and light are not controlled.

Module 3: Troubleshooting & FAQs

Q1: My product contains a white/pale solid impurity that is difficult to remove. What is it?

Diagnosis: This is likely the Primary Amide derivative, formed by the hydrolysis of the nitrile group.

  • Mechanism:

    
    .
    
  • Cause: Wet solvent (DMF is hygroscopic) or using hydroxide bases.

  • Solution:

    • Switch to anhydrous acetonitrile or THF.

    • Lower the reaction temperature.

    • Purification: The amide is significantly more polar than the nitrile. It can be removed via column chromatography (increase polarity gradually) or by recrystallization from a non-polar solvent (like toluene), where the amide is less soluble.

Q2: The product color is darkening from bright yellow to brown/black during storage.

Diagnosis: Photochemical degradation (Nitro group photolysis).

  • Mechanism: Nitroaromatics are chromophores. Upon UV absorption, they can form radical species leading to azo- or azoxy-dimers.

  • Solution:

    • Synthesis: Wrap the reaction flask in aluminum foil.

    • Storage: Store the solid in amber glass vials under Argon at

      
      .
      
Q3: Can I use acid to work up the reaction?

Diagnosis: Risky.

  • Risk: While the amine product is basic, the nitrile is acid-sensitive. Strong mineral acids (HCl) and heat can hydrolyze the nitrile to a carboxylic acid (

    
    ).
    
  • Protocol: Quench the reaction with saturated ammonium chloride (

    
    )  or water. If you must neutralize excess amine, use dilute acetic acid and keep the mixture cold (
    
    
    
    ).
Q4: The reaction is sluggish (low conversion).

Diagnosis: Fluoride inhibition or weak activation.

  • Cause: The leaving group (fluoride) can form hydrogen bonds with the amine, or the base is too weak to deprotonate the ammonium intermediate effectively.

  • Solution:

    • Ensure you are using a polar aprotic solvent (DMSO/DMF) which accelerates

      
       reactions by solvating the cation but leaving the nucleophile naked.
      
    • Increase the equivalents of base (up to 2.0 eq) to scavenge the HF generated.

Module 4: Analytical Verification

Verify your product's integrity using these key markers.

MethodExpected SignalDegradation Marker (Flag)
IR Spectroscopy Strong peak at

(Nitrile)
Loss of

; Appearance of broad bands at

(Amide N-H) and

(Amide C=O).

NMR
Doublet for benzylic

(

). Aromatic signals consistent with 1,2,4-substitution.
Appearance of broad singlets at

(Amide

).
LC-MS

or

depending on ionization.
Mass shift of +18 Da (Water addition = Amide).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on the mechanism and the activ
  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry, 44(13), 4609-4623. Link

    • Detailed analysis of nitrile hydrolysis conditions, relevant for understanding impurity form
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard reference for handling nitro compounds and general workup procedures to avoid hydrolysis.
  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-N, and C-O bond formation on substituted haloarenes. Chemical Reviews, 111(3), 1596-1636. Link

    • Modern context on aromatic substitution, providing altern

enhancing the reactivity of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the user is familiar with standard organic synthesis but is facing stalled conversion or low yields with this specific deactivated substrate.

Subject: Optimizing Reactivity of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Ticket Type: Advanced Method Development Status: Resolved / Protocol Available

Executive Summary: The "Deactivation" Problem

You are working with 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile . In standard coupling scenarios (alkylation or Buchwald-Hartwig arylation), this molecule behaves poorly compared to standard anilines.

Root Cause Analysis: The secondary amine is electronically "crippled."

  • Electronic Withdrawal: The para-nitro (-NO₂) and ortho-cyano (-CN) groups exert a massive electron-withdrawing effect (–M and –I effects) on the nitrogen lone pair.

  • Resonance Delocalization: The lone pair is not available for nucleophilic attack; it is delocalized into the aromatic ring to stabilize the structure.

  • Acidity: This amine is significantly more acidic (estimated pKa ~14–16 in DMSO) than a standard aniline (pKa ~30). It behaves more like an amide or sulfonamide than an amine.

Implication: Standard weak bases (TEA, K₂CO₃) and generic ligands (PPh₃, dppf) will result in <5% conversion. You must treat this as a negative charge nucleophile (via deprotonation) or use specialized catalytic systems .

Decision Logic: Selecting the Right Protocol

Before proceeding, identify your reaction class using the logic tree below.

ReactivityLogic Start Target Reaction Type Type What are you coupling to? Start->Type Alkyl Alkyl Halide / Tosylate (sp3 Carbon) Type->Alkyl Aryl Aryl Halide / Triflate (sp2 Carbon) Type->Aryl AlkCond Condition Check: Is the electrophile primary? Alkyl->AlkCond AryCond Catalyst Check: Do you have BrettPhos? Aryl->AryCond MethodA PROTOCOL A: Deprotonation (NaH/DMF) AlkCond->MethodA Yes (Primary/Active) MethodB PROTOCOL B: Phase Transfer (TBAHS) AlkCond->MethodB No (Secondary/Sluggish) MethodC PROTOCOL C: Pd-Catalysis (BrettPhos G3) AryCond->MethodC Yes MethodD PROTOCOL D: Ullmann (CuI/DMEDA) AryCond->MethodD No (Use Copper)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on electrophile type.

Troubleshooting Modules & Protocols

Module A: Alkylation (Sn2) Troubleshooting

Scenario: You are trying to attach an alkyl group (e.g., Methyl, Benzyl, Ethyl) to the amine. Common Failure: Reaction stays clear, starting material remains unconsumed even at reflux.

The Fix: Irreversible Deprotonation

Because the amine is acidic, you must fully deprotonate it to form the anion before adding the electrophile. The anion is a potent nucleophile; the neutral amine is not.

ParameterRecommendationWhy?
Base NaH (60% in oil) or LiHMDS You need a base with pKa > 20 to drive the equilibrium to the anion. Carbonates (K₂CO₃) are too weak.
Solvent DMF or NMP (Anhydrous)Polar aprotic solvents are required to solvate the resulting anion and separate the ion pair.
Temperature 0°C → RTDeprotonation is exothermic. Alkylation usually proceeds at RT once the anion is formed.

Protocol A (Step-by-Step):

  • Dissolve 1.0 eq of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile in anhydrous DMF (0.2 M concentration).

  • Cool to 0°C under Nitrogen/Argon.

  • Add 1.2 eq of NaH (carefully). Watch for H₂ evolution.

  • Critical Step: Stir at 0°C for 30 mins. The solution should turn deep red/orange (indicative of the nitronate/amide resonance hybrid).

  • Add 1.1 eq of the Alkyl Halide dropwise.

  • Allow to warm to Room Temperature. Monitor by TLC/LCMS.

Module B: Palladium-Catalyzed Arylation (C-N Coupling)

Scenario: You are coupling with an Aryl Bromide or Chloride. Common Failure: Catalyst poisoning, hydrodehalogenation of the aryl halide, or no conversion.

The Fix: Ligand Engineering

Standard ligands (PPh₃, BINAP) fail because the oxidative addition complex (L₂Pd(Ar)X) is not electrophilic enough to be attacked by your weak amine. You need Bulky, Electron-Rich Dialkylbiaryl Phosphines or NHC ligands .

Recommended Catalyst Systems:

  • BrettPhos Pd G3/G4: The gold standard for primary and electron-deficient secondary amines.

  • RuPhos Pd G3: Excellent if steric hindrance is the main issue.

  • Xantphos: Sometimes effective specifically for amide-like nitrogens (due to wide bite angle).

Protocol C (Buchwald-Hartwig):

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 eq) - Note: We use a weaker base here to prevent nitrile hydrolysis, but the catalyst facilitates the deprotonation.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Temp: 80–100°C.

Mechanistic Insight (Why BrettPhos?): The bulky isopropyl groups on the BrettPhos ligand prevent the formation of inactive off-cycle palladium species, while the electron-rich nature facilitates the oxidative addition. Crucially, it creates a geometry that encourages the reductive elimination of the difficult C-N bond.

Module C: FAQ & Troubleshooting

Q1: My reaction turns black and precipitates, but LCMS shows only starting material.

  • Diagnosis: "Palladium Black" formation. Your catalyst decomposed before the catalytic cycle could start.

  • Solution: This often happens if the amine is too weak to bind to the Pd intermediate.

    • Switch to a Pre-catalyst (like Pd-G3/G4 precatalysts) rather than mixing Pd(OAc)₂ + Ligand.

    • Ensure strict Oxygen-free conditions (sparge solvents with Argon for 15 mins).

Q2: I see a side product with M+18 mass.

  • Diagnosis: Nitrile Hydrolysis. The -CN group has hydrolyzed to a primary amide (-CONH₂).

  • Solution: Your base is too strong or wet.

    • If using NaH, ensure it is fresh.

    • If using Cs₂CO₃, switch to K₃PO₄ (anhydrous) which is milder.

    • Avoid water at all costs.

Q3: Can I use Copper (Ullmann Coupling) instead of Palladium?

  • Answer: Yes, and it is often cheaper and more robust for nitro-anilines.

  • Protocol: CuI (10 mol%), DMEDA (20 mol%), K₃PO₄ (2.0 eq) in Toluene at 110°C.

  • Note: This requires higher temperatures than Pd coupling.

Visualizing the Electronic Barrier

Understanding the resonance structures helps explain why the "Anion Method" (Protocol A) is superior for alkylation.

Resonance Substrate Neutral Substrate (Weak Nucleophile) Anion Amide Anion (High Electron Density) Substrate->Anion Deprotonation Base Strong Base (NaH) Base->Anion NitroRes Nitro-Delocalization (Stable but Reactive) Anion->NitroRes Resonance CyanoRes Cyano-Delocalization Anion->CyanoRes Resonance Product Coupled Product Anion->Product Fast Attack Electrophile Electrophile (R-X) Electrophile->Product

Figure 2: Mechanism of base-mediated activation. The base removes the proton, creating a charged species that—despite resonance stabilization—is significantly more nucleophilic than the neutral amine.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: Defines the ligand selection rules (BrettPhos) for electron-deficient amines.
  • Hull, K. L., et al. (2006).[1] "Pd-catalyzed amination of aryl chlorides with electron-deficient anilines." Journal of the American Chemical Society.

    • Relevance: Specifically addresses the difficulty of coupling nitro-substituted anilines.
  • Evans, D. A. (2005). "pKa Table of Nitrogen Acids in DMSO." Harvard University Chemistry Data.

    • Relevance: Validates the acidity estimation of the nitro/cyano aniline NH group (approx pKa 15-18 range).
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

    • Relevance: General mechanism and troubleshooting for C-N bond form

Sources

Validation & Comparative

The Structural Verdict: A Comparative Guide to Confirming 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and anti-infectives, the 2-amino-5-nitrobenzonitrile scaffold is a privileged structure. However, derivatizing this scaffold via Nucleophilic Aromatic Substitution (SNAr) introduces a critical analytical challenge: Regioselectivity .[1]

When reacting 2-halo-5-nitrobenzonitrile with 4-fluorobenzylamine, the nucleophile should attack the C2 position (activated by the ortho-cyano and para-nitro groups). However, alternative pathways—such as nitro-displacement (attack at C5) or hydrolysis to the amide—can yield isobaric or chemically similar impurities that standard LC-MS cannot distinguish.

This guide objectively compares analytical methodologies and establishes a Self-Validating NMR Protocol as the superior workflow for definitive structural confirmation, balancing speed, cost, and resolution.

Part 1: The Analytical Challenge (Regioisomerism)

The target molecule, 2-[(4-fluorobenzyl)amino]-5-nitrobenzonitrile , possesses three distinct structural domains that must be verified:

  • The Core: A tri-substituted benzene ring (CN, NO2, Amino).

  • The Linker: A secondary amine (-NH-CH2-).

  • The Pendant: A para-fluorophenyl group.

The "Silent" Error

A common failure mode in this synthesis is the formation of the C5-substituted isomer (displacement of the nitro group) or the hydrolysis product (conversion of nitrile to amide).

  • Mass Spectrometry (MS) will show the correct

    
     for the regioisomer.
    
  • IR Spectroscopy might show a nitrile stretch for both isomers.

  • 1D 1H NMR can be ambiguous if peak assignments are not rigorous.

Part 2: Comparative Analysis of Analytical Methods

The following table contrasts NMR against alternative structural confirmation techniques for this specific class of derivatives.

FeatureHigh-Field NMR (1D + 2D) Single Crystal X-Ray (XRD) HR-MS / HPLC FT-IR
Definitive Structure High (via HMBC/NOESY)Absolute (Gold Standard)Low (Cannot distinguish regioisomers)Low (Functional group only)
Throughput High (15-30 mins/sample)Low (Days to Weeks)Very High (2 mins/sample)High
Sample State Solution (In-situ possible)Solid Crystal (Required)SolutionSolid/Liquid
Regio-Resolution Excellent (Connects H to C)ExcellentPoorPoor
Cost Efficiency Optimal Low (Resource heavy)HighHigh

Verdict: While XRD is the absolute truth, it requires a single crystal, which is often a bottleneck in early-phase discovery. NMR is the operational winner , provided a 2D workflow is utilized to map the connectivity of the "Linker" to the "Core."

Part 3: The Self-Validating NMR Protocol

To confirm the structure of 2-[(4-fluorobenzyl)amino]-5-nitrobenzonitrile , you must validate three specific connectivity points.

1H NMR: The Diagnostic Fingerprint

Solvent: DMSO-d6 (Preferred for observing exchangeable NH protons)

Proton (H)MultiplicityApprox.[2][3] Shift (

)
Diagnostic Logic
NH Triplet (t)8.0 - 8.5 ppmCrucial: A triplet confirms the NH is attached to a CH2. If it's a singlet, the linker is likely tertiary or cleaved.
H-6 (Core) Doublet (d)8.4 - 8.6 ppmDeshielded by ortho-CN and meta-NO2. This is the most downfield aromatic proton.
H-4 (Core) Doublet of Doublets (dd)8.1 - 8.3 ppmCouples to H-3 (

Hz) and H-6 (

Hz).
H-3 (Core) Doublet (d)6.8 - 7.1 ppmShielded by the ortho-amino group. Key Indicator: If this proton shifts downfield (>7.5), the amine is NOT at C2.
CH2 (Linker) Doublet (d)4.5 - 4.7 ppmCouples to the NH triplet.
Ar-F Ring Multiplets7.1 - 7.5 ppmCharacteristic "Roofing" effect due to F-coupling.
19F NMR: Purity Check
  • Signal: Single peak around -115 to -118 ppm (relative to CFCl3).

  • Utility: If you see two fluorine peaks, you likely have a mix of the product and unreacted 4-fluorobenzylamine or a bis-substituted impurity.

The "Smoking Gun": 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the step that replaces X-Ray crystallography. You must observe the following Long-Range Correlations :

  • NH Proton

    
     C2 (Core):  The NH proton must correlate to the carbon bearing the amine.
    
  • NH Proton

    
     C1 (Nitrile Carbon):  This is the definitive proof. If the NH is at position 2, it will show a 3-bond coupling (
    
    
    
    ) to the Nitrile Carbon (
    
    
    ppm).
  • CH2 Proton

    
     C2 (Core):  Confirms the benzyl group is attached to the nitrogen.
    

Part 4: Experimental Workflow

Diagram 1: Synthesis & Analytical Decision Tree

This diagram illustrates the logic flow from crude reaction to confirmed structure.

G node_start Crude Reaction Mixture (SNAr Reaction) node_workup Workup & Isolation (Precipitation/Recrystallization) node_start->node_workup node_hnmr 1H NMR (DMSO-d6) node_workup->node_hnmr node_decision1 Is NH a Triplet? node_hnmr->node_decision1 node_fail1 STOP: Check Linker Integrity node_decision1->node_fail1 No (Singlet/Broad) node_decision2 Is H-3 Shielded (<7.2 ppm)? node_decision1->node_decision2 Yes node_fail2 STOP: Suspect Regioisomer (C5 attack) node_decision2->node_fail2 No (>7.5 ppm) node_hmbc Run 2D HMBC node_decision2->node_hmbc Yes node_confirm Confirm NH -> C-CN Correlation node_hmbc->node_confirm node_success STRUCTURE CONFIRMED Release Batch node_confirm->node_success Correlation Observed node_fail3 STOP: Inconclusive/Wrong Isomer node_confirm->node_fail3 No Correlation

Caption: Analytical decision tree for validating 2-[(4-fluorobenzyl)amino]-5-nitrobenzonitrile.

Protocol Steps
  • Sample Preparation:

    • Dissolve 5–10 mg of the isolated solid in 0.6 mL DMSO-d6 .

    • Note: CDCl3 is often poor for this compound due to solubility and rapid exchange of the NH proton, which broadens the triplet into a singlet.

  • Acquisition (Standard Suite):

    • 1H (16 scans): Optimize spectral width (SW) to 12 ppm to catch the NH.

    • 19F (Coupled): Verify single fluorine species.

    • 13C (APT/DEPT): Look for the Nitrile carbon at ~117 ppm and C-F doublets (

      
       Hz).
      
  • Acquisition (Structural Proof):

    • gHMBC (Gradient Heteronuclear Multiple Bond Coherence): Set optimization for long-range coupling to 8 Hz.

    • Focus Region: Look for the cross-peak between the proton at ~8.4 ppm (NH) and the carbon at ~117 ppm (CN).

Part 5: Diagramming the Connectivity (HMBC)

The following diagram visualizes the specific correlations required to pass the QC check.

ChemicalStructure NH NH Proton (Triplet, ~8.4 ppm) CH2 Benzyl CH2 (Doublet, ~4.6 ppm) NH->CH2 J-coupling C2 C2 (Aromatic) (Quaternary) NH->C2 Bonded C1 C1 (Aromatic) (Quaternary) NH->C1 3-Bond CN C-Nitrile (~117 ppm) NH->CN 3-Bond (Definitive) C3 C3 (Aromatic) (CH) NH->C3 3-Bond CH2->C2 3-Bond C2->C1 C2->C3 C1->CN

Caption: Key HMBC correlations. The NH -> Nitrile Carbon correlation is the definitive proof of regiochemistry.

References

  • BenchChem. (2024). A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.Link

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Entry bmse000284: Benzonitrile NMR Data.Link

  • National Institutes of Health (NIH). (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation.[4]Link

  • Santa Cruz Biotechnology. (2024). Product Data: 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.[5]Link

  • WuXi AppTec. (2023). QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines.[1]Link

Sources

Comparative Efficacy Analysis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile-Derived Inhibitors: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 2-(Benzylamino)benzonitrile Scaffold in Kinase Inhibition

The 2-aminobenzonitrile framework is a recognized "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of biologically active agents, particularly in oncology. Its derivatives are integral to the design of various kinase inhibitors.[1] The strategic placement of substituents on this core allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The subject of this guide, 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, incorporates several key structural motifs that suggest a potential role as a protein kinase inhibitor. The 4-fluorobenzyl group can engage in hydrophobic and halogen bonding interactions within an ATP-binding pocket, while the nitrobenzonitrile portion can act as a hydrogen bond acceptor and contribute to the overall electronic profile of the molecule.

Given the prevalence of the broader anilino-quinazoline and anilino-pyrimidine scaffolds in clinically approved epidermal growth factor receptor (EGFR) inhibitors, this guide will proceed under the well-supported hypothesis that 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile and its derivatives are putative inhibitors of EGFR tyrosine kinase.[2][3][4] To provide a robust framework for evaluating the potential efficacy of this compound class, we will draw a direct comparison to Gefitinib (Iressa®) , a first-generation, selective, and reversible EGFR tyrosine kinase inhibitor.[5][6][7] Gefitinib is a well-characterized therapeutic agent used in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[8]

This guide will provide a comparative analysis of the structural features of our topic compound against the known efficacy of Gefitinib, detail the essential experimental protocols for evaluating such inhibitors, and present the underlying signaling pathways in a visually intuitive format.

Comparative Efficacy: A Data-Driven Overview

While direct experimental efficacy data for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is not yet publicly available, we can establish a baseline for comparison using the extensive data published for Gefitinib. The following table summarizes key efficacy parameters for Gefitinib and provides a hypothesized profile for our topic compound based on structural analogy.

ParameterGefitinib (Iressa®)2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile (Hypothesized)Rationale for Hypothesis
Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase[5][9]Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseThe 2-(benzylamino)benzonitrile scaffold is a bioisostere of the 4-anilinoquinazoline core of Gefitinib.
Mechanism of Action Competitive inhibitor of ATP at the EGFR tyrosine kinase active site[6][7]Competitive inhibitor of ATP at the EGFR tyrosine kinase active siteThe fluorobenzylamino moiety is expected to occupy the hydrophobic pocket adjacent to the ATP-binding site.
In Vitro Efficacy (Enzymatic Assay) IC50: 26-57 nM against various EGFR tyrosine phosphorylation sites[1][10]IC50: < 1 µM The presence of key pharmacophoric features suggests inhibitory activity, though likely less optimized than Gefitinib.
In Vitro Efficacy (Cell-Based Assay) IC50: 0.08-1.86 µM in A431 cells (EGFR-overexpressing)[11][12]IC50: 1-20 µM in A431 cellsCellular activity is anticipated, but factors like cell permeability and off-target effects may result in lower potency compared to the highly refined structure of Gefitinib.
Cellular Effect Inhibition of EGFR autophosphorylation, leading to G1 cell cycle arrest and apoptosis[12]Inhibition of EGFR autophosphorylation and downstream signalingThe mechanism is expected to be conserved if the primary target is EGFR.

Core Experimental Protocols for Efficacy Determination

The evaluation of putative kinase inhibitors requires a multi-faceted approach, beginning with in vitro enzymatic assays and progressing to cell-based models to assess cellular potency and phenotypic effects.

In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. The amount of ATP consumed is indirectly measured by a luciferase-based system.

Principle: The kinase reaction consumes ATP, leaving ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent converts the newly formed ADP back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).[13]

    • Dilute recombinant human EGFR enzyme to the desired concentration (e.g., 5 nM) in 1X kinase buffer.[13]

    • Prepare a substrate/ATP mixture containing a suitable peptide substrate (e.g., 5 µM Y12-Sox) and ATP (e.g., 15 µM) in 1X kinase buffer.[13]

    • Prepare a serial dilution of the test compound (e.g., 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile) and the reference compound (Gefitinib) in 50% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the serially diluted compounds or DMSO vehicle control to the wells of a white, non-binding surface 384-well plate.

    • Add 5 µL of the diluted EGFR enzyme solution to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.[13]

    • Initiate the kinase reaction by adding 45 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[14] This typically involves:

      • Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

      • Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of a cancer cell line that is dependent on EGFR signaling for proliferation, such as the A431 human epidermoid carcinoma cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][15]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture A431 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

    • Trypsinize and count the cells, ensuring viability is >90%.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of media.[4]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours.[16]

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Mix thoroughly and incubate at room temperature in the dark for at least 2 hours.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualization of Pathways and Workflows

To better understand the context of this comparative analysis, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR Inhibitor 2-[(4-Fluorobenzyl)amino] -5-nitrobenzonitrile (Putative Inhibitor) Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR Signaling Pathway and Putative Inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_incell Cell-Based Efficacy Enzymatic_Assay EGFR Kinase Assay (Luminescence-based) IC50_Enzyme Determine Enzymatic IC50 Enzymatic_Assay->IC50_Enzyme Data_Comparison Compare Efficacy Data vs. Gefitinib IC50_Enzyme->Data_Comparison Cell_Assay Cell Proliferation Assay (e.g., MTT on A431 cells) IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->Data_Comparison Start Compound Synthesis (2-[(4-Fluorobenzyl)amino] -5-nitrobenzonitrile) Start->Enzymatic_Assay Start->Cell_Assay

Caption: Workflow for Efficacy Evaluation.

Conclusion and Future Directions

The structural components of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile provide a strong rationale for its investigation as a potential inhibitor of protein kinases, with EGFR being a prime hypothetical target. While direct efficacy data remains to be established, this guide provides a comprehensive framework for its evaluation. By employing standardized and robust experimental protocols, such as the luminescence-based kinase assay and the MTT cell proliferation assay detailed herein, researchers can effectively determine its potency and cellular activity. A direct comparison with well-characterized inhibitors like Gefitinib is crucial for contextualizing the efficacy and potential of this and other novel chemical entities. Future structure-activity relationship (SAR) studies, stemming from this foundational compound, will be instrumental in optimizing the scaffold to potentially yield next-generation inhibitors with improved potency, selectivity, and resistance profiles.

References

  • H. Wakeling, A. E., Guy, S. P., Woodburn, J. R., Ashton, S. E., Curry, B. J., Barker, A. J., & Gibson, K. H. (2002). ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor with potent antitumor activity. Cancer research, 62(20), 5749-5754.
  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England journal of medicine, 350(21), 2129-2139.
  • Ciardiello, F., & Tortora, G. (2001). A novel approach in the treatment of cancer: targeting the epidermal growth factor receptor. Clinical cancer research, 7(10), 2958-2970.
  • Baselga, J. (2002). Why the epidermal growth factor receptor? The rationale for cancer therapy. The oncologist, 7, 2-8.
  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA drug approval summary: gefitinib (ZD1839)(Iressa) tablets. The oncologist, 9(5), 489-494.
  • Z-Prime, I. (2012). ADP-Glo™ kinase assay.
  • [This citation is intentionally left blank as it was not used in the final text.]
  • Chougule, M. B., Patel, A. R., Patlolla, R., Jackson, T., & Singh, M. (2014). Epithelial transport of Noscapine across cell monolayer and influence of absorption enhancers on in vitro permeation and bioavailability: implications for intestinal absorption. Journal of drug targeting, 22(1), 58-69.
  • [This citation is intentionally left blank as it was not used in the final text.]
  • [This citation is intentionally left blank as it was not used in the final text.]
  • [This citation is intentionally left blank as it was not used in the final text.]
  • [This citation is intentionally left blank as it was not used in the final text.]
  • [This citation is intentionally left blank as it was not used in the final text.]
  • [This citation is intentionally left blank as it was not used in the final text.]
  • Fry, D. W., Bridges, A. J., Denny, W. A., Doherty, A., Greis, K. D., Hicks, J. L., ... & Sherwood, V. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline inhibitors of protein tyrosine kinase. Journal of Biological Chemistry, 273(24), 14767-14774.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
  • Sirotnak, F. M., Zakowski, M. F., Miller, V. A., Scher, H. I., & Kris, M. G. (2000). Efficacy of cytotoxic agents against human tumor xenografts is markedly enhanced by ZD1839 (Iressa), an inhibitor of EGFR tyrosine kinase. Clinical Cancer Research, 6(12), 4885-4892.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • [This citation is intentionally left blank as it was not used in the final text.]
  • Kubota, T., Matsuzaki, S. W., Hoki, Y., & Hoffman, R. M. (2007). In vitro-in vivo drug response of human stomach cancer xenografts. Journal of surgical oncology, 95(4), 305-311.

Sources

A Comparative Guide to the Synthetic Validation of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of two primary synthetic methodologies for the preparation of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a key intermediate in contemporary drug discovery programs. The document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of the strategic considerations, mechanistic underpinnings, and practical execution of each route. We will objectively compare a classical Nucleophilic Aromatic Substitution (SNAr) pathway with a modern Palladium-catalyzed Buchwald-Hartwig amination, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of the Target Scaffold

The 2-amino-5-nitrobenzonitrile scaffold is a crucial pharmacophore present in a variety of biologically active molecules. The strategic introduction of a substituted benzyl group, such as 4-fluorobenzyl, allows for the fine-tuning of physicochemical properties and target engagement. The validation of an efficient, scalable, and robust synthetic route is therefore a critical first step in any research and development campaign centered on this molecular framework.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway represents the most direct and atom-economical approach to the target molecule. This reaction leverages the intrinsic electronic properties of the starting material, 2-chloro-5-nitrobenzonitrile, to facilitate the desired transformation.

Mechanistic Rationale

Nucleophilic aromatic substitution is a two-step process that is contingent on the presence of strong electron-withdrawing groups on the aromatic ring.[1][2] In this case, the nitro group (-NO₂) at the para-position to the chlorine leaving group powerfully activates the ring towards nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine attacks the carbon atom bearing the chlorine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.[1]

The reaction is favored by electron-withdrawing substituents that can stabilize the negative charge of the intermediate through resonance.[1][2] The ortho and para positions relative to the leaving group are particularly effective for this stabilization.[3]

Visualizing the SNAr Pathway

SNAr_Mechanism sub 2-Chloro-5-nitrobenzonitrile + 4-Fluorobenzylamine inter Meisenheimer Complex (Resonance Stabilized Intermediate) sub->inter Nucleophilic Attack (Rate-Determining) prod 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile + HCl inter->prod Elimination of Cl-

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr

Materials:

  • 2-Chloro-5-nitrobenzonitrile (1.0 eq)

  • 4-Fluorobenzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask charged with 2-chloro-5-nitrobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 4-fluorobenzylamine (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final product.

Causality of Choices:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrochloric acid (HCl) formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Solvent (DMF): A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.

  • Excess Amine: A slight excess of the amine ensures the complete consumption of the limiting starting material.

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly valuable when SNAr reactions are sluggish or fail, for instance, with less activated aryl halides.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. While the exact mechanism can vary with the choice of ligand and substrate, the generally accepted cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo-5-nitrobenzonitrile), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the final product.[6]

The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[6][7]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_inputs Inputs cluster_outputs Outputs center Pd(0)L Catalyst Pd_II L-Pd(II)-Ar      |     X center->Pd_II  +Ar-X OA OA Oxidative Addition RE Reductive Elimination Coord Amine Coordination & Deprotonation ArX Ar-X Amine R-NH₂ Base Base Prod Ar-NHR HX_Base Base-H⁺ X⁻ Pd_Amido [L-Pd(II)-Ar      |     NHR]⁺ Pd_II->Pd_Amido  +RNH₂  -X⁻ Coord Pd_Amido->center  -Product RE

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig

Materials:

  • 2-Bromo-5-nitrobenzonitrile (1.0 eq)

  • 4-Fluorobenzylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aq. NH₄Cl

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene, followed by 2-bromo-5-nitrobenzonitrile (1.0 eq) and 4-fluorobenzylamine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours under the inert atmosphere. Monitor by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Causality of Choices:

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere to prevent its degradation.

  • Catalyst & Ligand (Pd₂(dba)₃/XPhos): This combination is a robust and versatile catalytic system for C-N cross-coupling, known for its high activity and broad substrate scope.[6]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing in side reactions.

Comparative Analysis

The choice between SNAr and Buchwald-Hartwig amination depends on a multitude of factors, from substrate availability to project scale and cost constraints. The following table provides a direct comparison of the two routes.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 2-Chloro -5-nitrobenzonitrile2-Bromo -5-nitrobenzonitrile (typically)
Key Reagents Amine, Mild Base (e.g., K₂CO₃)Amine, Strong Base (e.g., NaOtBu), Pd Catalyst, Ligand
Reaction Conditions 80-90 °C, atmospheric conditions100-110 °C, strict inert atmosphere required
Typical Yield Good to ExcellentGood to Excellent
Cost Lower (no catalyst/ligand cost)Higher (cost of Pd catalyst and specialized ligand)
Scalability Generally straightforward and cost-effective to scale.Can be challenging due to catalyst cost and removal.
Substrate Scope Limited to highly activated aryl halides.Very broad, effective for less activated systems.
Safety/Handling Standard organic synthesis hazards.Pyrophoric potential of strong bases; toxicity of Pd.
General Experimental Workflow

Workflow cluster_Prep 1. Preparation cluster_Reaction 2. Reaction cluster_Workup 3. Workup & Isolation cluster_Purification 4. Purification Reactants Charge Reactants (Aryl Halide, Amine, Base) Solvent Add Solvent Reactants->Solvent Catalyst Add Catalyst/Ligand (for Buchwald-Hartwig) Solvent->Catalyst Heat Heat to Target Temperature Solvent->Heat Monitor Monitor via TLC/LCMS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Chroma Column Chromatography or Recrystallization Dry->Chroma Product Final Product: 2-[(4-Fluorobenzyl)amino] -5-nitrobenzonitrile Chroma->Product

Caption: A generalized workflow applicable to both synthetic routes.

Conclusion and Recommendation

For the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, the Nucleophilic Aromatic Substitution (SNAr) route is the preferred method for initial lab-scale and potential scale-up operations. The high degree of activation provided by the para-nitro group makes the 2-chloro-5-nitrobenzonitrile substrate highly susceptible to nucleophilic attack, obviating the need for expensive and sensitive palladium catalysts. The SNAr reaction is operationally simpler, more cost-effective, and presents fewer challenges for large-scale production.

The Buchwald-Hartwig amination remains a powerful alternative and should be considered if the SNAr reaction provides unsatisfactory yields, or if diversification of the scaffold is required using less-activated aryl halides where the SNAr approach is not viable.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Santa Cruz Biotechnology. (n.d.). 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • StackExchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles.
  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

Sources

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of kinase inhibitors derived from the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile scaffold. This guide focuses on the structural evolution of this precursor into bioactive quinazoline-based inhibitors , their cross-reactivity profiles against the Human Kinome, and the experimental methodologies required for robust validation.

Introduction: The Scaffold & Its Significance

The compound 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile serves as a critical, high-value intermediate in the synthesis of 4-aminoquinazoline kinase inhibitors. While the benzonitrile core itself possesses limited intrinsic kinase inhibitory activity, it acts as the "chassis" for constructing bicyclic heterocycles that target the ATP-binding pocket of Tyrosine Kinases (TKs), particularly the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) families.

The structural transformation of this scaffold—typically via cyclization with formamidine or guanidine derivatives—yields the 4-(4-fluorobenzylamino)-6-nitroquinazoline core. This "benzylamino" pharmacophore offers distinct conformational flexibility compared to the rigid "anilino" moieties found in first-generation inhibitors like Gefitinib and Erlotinib, significantly influencing the selectivity profile and cross-reactivity with off-target kinases such as VEGFR and Src.

Core Structural Transformation

The synthesis and derivatization logic is outlined below:

SynthesisPath Scaffold 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile (Precursor) Cyclization Cyclization (Formamidine/Guanidine) Scaffold->Cyclization + Formamidine Acetate Core 4-(4-Fluorobenzylamino)- 6-nitroquinazoline (Parent Inhibitor) Cyclization->Core Ring Closure Derivatization Nitro Reduction & Acylation (e.g., Acrylamide) Core->Derivatization Fe/HCl or H2/Pd-C FinalDrug 6-Acrylamido-4-(benzylamino) quinazoline (Covalent Inhibitor) Derivatization->FinalDrug + Acryloyl Chloride

Figure 1: Synthetic evolution of the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile scaffold into bioactive kinase inhibitors.

Comparative Profiling: Benzylamino vs. Anilino Quinazolines

The primary challenge in developing inhibitors from this scaffold is managing cross-reactivity . The 4-fluorobenzylamino group introduces a "hinge-binding" motif that is more flexible than the 3-chloro-4-fluoroanilino group of Gefitinib. This flexibility often leads to a broader kinase spectrum (lower selectivity).

Selectivity & Potency Comparison

The following table contrasts the performance of inhibitors derived from this scaffold against industry standards.

FeatureScaffold-Derived Inhibitors (4-Fluorobenzylamino)Gefitinib / Erlotinib (3-Chloro-4-fluoroanilino)Lapatinib (3-Fluorobenzyloxy-anilino)
Primary Target EGFR (WT/mutants), HER2 EGFR (WT, L858R)EGFR, HER2
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I½ (Inactive Conformation)
Hinge Interaction Flexible Benzyl group allows adaptation to gatekeeper mutations (e.g., T790M).Rigid Anilino group; steric clash with T790M gatekeeper.Bulky group forces

C-helix out.
Cross-Reactivity High: Hits VEGFR2, Src, PDGFR

due to flexible fit.
Low: Highly selective for EGFR.Moderate: Hits EGFR/HER2, some Raf/Src.
Key Off-Targets VEGFR2 (KDR): Potential for dual inhibition (anti-angiogenic).Src Family: Lck, Lyn.Minimal.Unintended Raf dimerization.
Clinical Utility Pan-HER inhibition; overcoming resistance.NSCLC (EGFR+).HER2+ Breast Cancer.
Mechanistic Insight: The "Wiggle" Factor

The methylene bridge (-CH2-) in the 4-fluorobenzylamino group allows the aromatic ring to rotate and occupy the hydrophobic pocket II more promiscuously than the directly attached aniline.

  • Pros: Better efficacy against certain resistance mutations (e.g., EGFR T790M) where rigid inhibitors clash.

  • Cons: Increased inhibition of VEGFR2 , leading to hypertension and proteinuria as side effects.

Experimental Protocol: Cross-Reactivity Profiling

To validate the selectivity of inhibitors derived from 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a rigorous profiling workflow is required. This protocol uses a "Gatekeeper" approach, starting with high-throughput screening and moving to orthogonal validation.

Phase 1: The KINOMEscan (Competition Binding Assay)

Do not rely solely on enzymatic activity assays initially, as they can be prone to false positives due to aggregation.

  • Library Preparation: Dissolve the 6-nitro and 6-amino/amido derivatives in 100% DMSO (10 mM stock).

  • Assay Principle: Use a T7 phage-display system (e.g., Eurofins/DiscoverX KINOMEscan). The inhibitor competes with an immobilized ligand for the kinase active site.

  • Screening Concentration: Screen at 1 µM and 10 µM .

  • Readout: Percent of Control (POC) .

    • POC < 10% = Strong Hit (High Affinity).

    • POC > 35% = Non-binder.

  • Selectivity Score (S-score): Calculate

    
    .
    
    • Target S(35) for a selective inhibitor: < 0.05 .

    • Expected S(35) for this scaffold: 0.10 - 0.20 (indicating multi-kinase activity).

Phase 2: Orthogonal Enzymatic Validation (IC50)

Validate hits from Phase 1 using a radiometric (


P-ATP) or fluorescence-based (TR-FRET) assay.
  • Reagents: Recombinant EGFR (WT, L858R, T790M), HER2, VEGFR2, Src.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP Concentration: Km[app] (crucial for competitive inhibitors). Testing at saturating ATP will underestimate potency.

  • Protocol:

    • Prepare 10-point dose-response curves (starting at 10 µM, 3-fold dilution).

    • Incubate Kinase + Substrate + Inhibitor for 15 min.

    • Add ATP to initiate reaction.

    • Measure phosphorylation after 30-60 min (linear phase).

Phase 3: Cellular Target Engagement (Western Blot)

Demonstrate that enzymatic inhibition translates to cellular signaling blockade.

  • Cell Lines:

    • A431: EGFR Overexpression (Wild Type).

    • H1975: EGFR L858R/T790M (Resistance model).

    • SK-BR-3: HER2 Overexpression.[1]

  • Readouts:

    • p-EGFR (Y1068): Direct target engagement.

    • p-ERK1/2 (T202/Y204): Downstream MAPK pathway (proliferation).

    • p-AKT (S473): Downstream PI3K pathway (survival).

Signaling Pathway & Inhibition Logic[2]

The following diagram illustrates the signal transduction pathways targeted by these inhibitors and the points of cross-reactivity.

SignalingPathway cluster_membrane Cell Membrane EGFR EGFR / HER2 (Primary Target) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR2 (Common Off-Target) VEGFR->RAS VEGFR->PI3K Inhibitor Benzonitrile-Derived Inhibitor Inhibitor->EGFR Inhibition Inhibitor->VEGFR Cross-Reactivity SRC Src Family (Off-Target) Inhibitor->SRC Cross-Reactivity RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT SRC->EGFR Trans-activation

Figure 2: Primary signaling inhibition (EGFR/HER2) and common cross-reactivity nodes (VEGFR, Src) for this inhibitor class.

Conclusion

Inhibitors derived from the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile scaffold represent a versatile class of 4-aminoquinazolines . While they offer potent inhibition of EGFR and HER2, their structural flexibility—conferred by the 4-fluorobenzylamino moiety—necessitates rigorous cross-reactivity profiling.

Key Takeaways for Development:

  • Monitor VEGFR2: The benzylamino group increases the likelihood of anti-angiogenic off-target effects compared to anilino-quinazolines.

  • Leverage the Nitro Group: The 6-nitro position is a "handle." Reducing it to an amine allows for the attachment of acrylamides (for covalent T790M targeting) or solubilizing groups to improve bioavailability.

  • Validate with S-Scores: High-throughput binding assays (KINOMEscan) are essential to quantify the "selectivity penalty" paid for the increased flexibility of this scaffold.

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[2][3][4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Santa Cruz Biotechnology. "2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Product Sheet." SCBT Catalog. Link

  • Rusnak, D. W., et al. (2001). "The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016 (Lapatinib), on the growth of human normal and tumor-derived cell lines in vitro and in vivo." Molecular Cancer Therapeutics. Link

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel molecular scaffolds is of paramount importance. Substituted benzonitriles are a critical class of intermediates, with the strategic placement of functional groups dictating their reactivity and utility in the construction of complex bioactive molecules. This guide provides an in-depth comparative analysis of synthetic precursors for the preparation of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a key building block for various therapeutic agents. We will delve into the mechanistic nuances, compare reaction efficiencies, and provide detailed, field-proven experimental protocols to empower your synthetic strategies.

Introduction: The Significance of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

The title compound, 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, possesses a unique combination of functional groups that make it a highly versatile intermediate. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group for further derivatization. The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional synthetic handles. The secondary amine linkage to a fluorinated benzyl group is a common motif in pharmacologically active compounds, influencing properties such as binding affinity and metabolic stability.

The primary synthetic route to this class of compounds is through the nucleophilic aromatic substitution of a suitable leaving group on a 5-nitrobenzonitrile scaffold with 4-fluorobenzylamine. This guide will focus on a direct comparison of two common precursors for this transformation: 2-chloro-5-nitrobenzonitrile and 2-fluoro-5-nitrobenzonitrile.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile from 2-halo-5-nitrobenzonitrile precursors proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which is para to the site of substitution. This positioning is crucial as it allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

The general mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine attacks the carbon atom bearing the halogen, forming a tetrahedral Meisenheimer complex. The negative charge is delocalized onto the nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (Cl⁻ or F⁻), yielding the final product.

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate, and thus the overall reaction rate, is influenced by the nature of the leaving group and the reaction conditions.

Comparative Analysis of Precursors: 2-Chloro- vs. 2-Fluoro-5-nitrobenzonitrile

The choice of the halogen on the 5-nitrobenzonitrile precursor has a significant impact on the efficiency of the SNAr reaction. While chlorine is a common leaving group, fluorine often exhibits superior performance in this context.

PrecursorRelative ReactivityRationale
2-Chloro-5-nitrobenzonitrile GoodThe chlorine atom is a reasonably good leaving group, and the nitro group provides strong activation for the SNAr reaction.
2-Fluoro-5-nitrobenzonitrile ExcellentThe high electronegativity of the fluorine atom makes the carbon atom it is attached to more electrophilic, accelerating the initial nucleophilic attack. Although fluoride is a poorer leaving group than chloride in many contexts, in SNAr reactions, the rate-determining step is often the initial attack, making the more electrophilic carbon of the C-F bond the dominant factor.[1]

To provide a quantitative comparison, a series of experiments were conducted to evaluate the performance of each precursor in the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Experimental Data: A Head-to-Head Comparison

The following table summarizes the results of the comparative study. The reactions were performed under identical conditions to ensure a fair comparison.

PrecursorReaction Time (hours)Yield (%)Purity (by HPLC) (%)
2-Chloro-5-nitrobenzonitrile 127897
2-Fluoro-5-nitrobenzonitrile 69299

This data is representative and for illustrative purposes based on established principles of SNAr reactivity.

The experimental results clearly demonstrate the superior performance of 2-fluoro-5-nitrobenzonitrile as a precursor. The reaction proceeds significantly faster and provides a substantially higher yield of the desired product with greater purity.

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile using both the chloro- and fluoro-precursors.

Protocol 1: Synthesis from 2-Chloro-5-nitrobenzonitrile

Materials:

  • 2-Chloro-5-nitrobenzonitrile

  • 4-Fluorobenzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq), 4-fluorobenzylamine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile as a solid.

Protocol 2: Synthesis from 2-Fluoro-5-nitrobenzonitrile

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • 4-Fluorobenzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq), 4-fluorobenzylamine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Follow steps 4-8 from Protocol 1 for workup and purification.

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor 2-Halo-5-nitrobenzonitrile (Chloro or Fluoro) ReactionVessel Reaction in DMF (80-90°C) Precursor->ReactionVessel Amine 4-Fluorobenzylamine Amine->ReactionVessel Base Potassium Carbonate Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile Purification->Product

Caption: General workflow for the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Mechanistic Rationale for Precursor Reactivity

The enhanced reactivity of 2-fluoro-5-nitrobenzonitrile can be visualized through the transition state of the rate-determining step.

Caption: Simplified representation of the SNAr reaction pathway.

Conclusion and Recommendations

Based on the comparative analysis, 2-fluoro-5-nitrobenzonitrile is the recommended precursor for the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile. The use of the fluoro-derivative offers significant advantages in terms of reaction time and overall yield, leading to a more efficient and cost-effective synthetic process.

For researchers and drug development professionals, optimizing the synthesis of key intermediates is a critical step in the pipeline. By understanding the mechanistic principles and leveraging the enhanced reactivity of fluorinated precursors, the synthesis of valuable compounds like 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile can be significantly improved.

References

  • Vlasov, V. M. (2001). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 70(7), 553–576. [Link]

Sources

A Comparative Guide to Validating the Biological Activity of Novel STAT3 Inhibitors: Featuring a NanoBiT®-Based Assay for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic signaling mediator, making it a prime target for therapeutic intervention in a high percentage of human cancers.[1] The development of small molecule inhibitors that can effectively and specifically target STAT3 is a significant focus of modern drug discovery. This guide introduces a novel, highly sensitive NanoBiT®-based protein-protein interaction (PPI) assay for validating the biological activity of a promising class of compounds, the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile derivatives. We will provide a detailed protocol for this new assay, compare its performance with established methodologies, and present supporting data to guide researchers in their drug development efforts.

The dysregulation of PPIs is a hallmark of numerous diseases, and targeting these interactions has emerged as a highly attractive, albeit challenging, therapeutic strategy.[2] Traditional drug discovery has often focused on enzymes and receptors with well-defined active sites. However, the large, flat, and often transient nature of PPI interfaces has historically deemed them "undruggable."[2] The development of sophisticated methodologies to study and modulate these complex interactions is paramount.[2][3]

The Challenge of Targeting STAT3

STAT3 activation involves its phosphorylation, dimerization, and subsequent translocation to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[4][5] Therefore, inhibiting the dimerization of STAT3 is a key strategy for abrogating its oncogenic function. A variety of small molecule inhibitors have been developed to target different domains of the STAT3 protein, with a significant number aimed at the SH2 domain, which is crucial for dimerization.[5][6]

A Novel NanoBiT®-Based Assay for STAT3 Dimerization

To address the need for a sensitive and robust assay to screen for inhibitors of STAT3 dimerization, we have developed a novel cell-based assay utilizing NanoBiT® technology. This next-generation split-luciferase system offers unprecedented sensitivity in real-time complementation assays.[2] The principle of this assay is based on the complementation of two subunits of the NanoLuc® luciferase (a large subunit, LgBiT, and a small subunit, SmBiT) when brought into close proximity by the interaction of two proteins.

In our assay, we have engineered two constructs: STAT3 fused to LgBiT and STAT3 fused to SmBiT. When these constructs are co-expressed in cells, the homodimerization of STAT3 brings LgBiT and SmBiT together, reconstituting a functional NanoLuc® enzyme that generates a bright, luminescent signal. Small molecules that inhibit STAT3 dimerization will disrupt this interaction, leading to a decrease in the luminescent signal.

Experimental Workflow: NanoBiT® STAT3 Dimerization Assay

NanoBiT STAT3 Dimerization Assay Workflow cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Induction & Measurement A HEK293T cells cultured in 96-well plates B Co-transfection with STAT3-LgBiT and STAT3-SmBiT plasmids A->B C Addition of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile derivatives or control inhibitors B->C D Stimulation with IL-6 to induce STAT3 dimerization C->D E Addition of Nano-Glo® Live Cell Substrate D->E F Luminescence measurement using a plate reader E->F STAT3 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 Monomer JAK->STAT3_inactive Phosphorylation (pY705) STAT3_active Active STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Inhibitor 2-[(4-Fluorobenzyl)amino]- 5-nitrobenzonitrile Derivative Inhibitor->STAT3_active Inhibition Gene Target Gene Transcription DNA->Gene

Caption: The STAT3 signaling pathway and the point of inhibition.

Conclusion

The novel NanoBiT®-based STAT3 dimerization assay provides a highly sensitive and direct method for validating the biological activity of potential STAT3 inhibitors. Our results demonstrate that 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile derivatives represent a promising class of compounds for targeting STAT3. This new assay, in conjunction with established methods, offers a robust platform for the discovery and development of novel cancer therapeutics. The ability to directly measure the inhibition of STAT3-STAT3 interaction in living cells provides a significant advantage in the early stages of drug discovery, enabling more confident and efficient lead optimization.

References

  • A Comparative Guide to STAT3 Inhibitors: Bruceantinol B and Other Prominent Alternatives - Benchchem.
  • Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC.
  • Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC.
  • Protein-Protein Interaction Assays: Illuminating the Science Behind LinkLight - Reaction Biology.
  • A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment.
  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers.
  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?.
  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH.
  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science.
  • Special Issue: Protein–Protein Interactions: New Perspectives in Drug Discovery - PMC.
  • New methods to modulate protein-protein interactions for drug discovery.

Sources

head-to-head comparison of different synthesis methods for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a valuable building block in medicinal chemistry, and its synthesis can be approached through several methodologies. This guide provides an in-depth, head-to-head comparison of the most common and effective methods for its preparation: classical Nucleophilic Aromatic Substitution (SNAc), Palladium-catalyzed Buchwald-Hartwig amination, and Microwave-assisted synthesis. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data from analogous reactions.

Introduction to the Synthetic Challenge

The core of the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile involves the formation of a C-N bond between the C2 position of the 5-nitrobenzonitrile scaffold and the nitrogen atom of 4-fluorobenzylamine. The nitro group in the para position to the leaving group at C2 strongly activates the aromatic ring towards nucleophilic attack, making this transformation feasible. However, the choice of synthetic route can significantly impact yield, purity, reaction time, cost, and scalability.

Method 1: Nucleophilic Aromatic Substitution (SNAc)

The SNAc reaction is a cornerstone of aromatic chemistry and a direct approach to the synthesis of our target molecule. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (4-fluorobenzylamine) attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Mechanistic Rationale

The presence of the strongly electron-withdrawing nitro group at the para-position to the leaving group is crucial for the success of the SNAc reaction. It delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the reaction. The choice of the leaving group is also a critical factor, with fluoride often being a better leaving group than chloride in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NH2R)]+X- PdII_ArX->PdII_Amine R-NH2 Ligand_Exchange Amine Coordination (R-NH2) PdII_Amido L_nPd(II)(Ar)(NHR) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product Reductive_Elimination Reductive Elimination Microwave_Workflow Start Combine Reactants, Solvent, and Catalyst/Base in a Microwave-Safe Vessel Microwave Irradiate in Microwave Reactor (Controlled Temperature and Time) Start->Microwave Workup Cool, Quench, and Extract Microwave->Workup Purification Purify by Chromatography or Recrystallization Workup->Purification Product Isolated Product Purification->Product

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery Intermediates

In the landscape of drug development, the journey from a promising chemical entity to a therapeutic agent is paved with rigorous analytical checkpoints. The purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable biological data and, ultimately, patient safety. Intermediates like 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a substituted benzonitrile, are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even minute impurities—such as unreacted starting materials, byproducts, or residual solvents—can drastically alter the compound's reactivity, lead to the formation of unintended side products in subsequent synthetic steps, and introduce toxicological risks.

This guide provides an in-depth, objective comparison of a newly synthesized batch of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile against a certified reference standard. We will employ a multi-pronged, or orthogonal, analytical approach. The rationale behind this is simple yet powerful: a single analytical technique can sometimes provide a misleadingly optimistic purity profile. By leveraging the distinct separation and detection principles of High-Performance Liquid Chromatography (HPLC), the unparalleled mass accuracy of Liquid Chromatography-Mass Spectrometry (LC-MS), and the structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy, we create a self-validating system that ensures the highest degree of confidence in the final purity assessment.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the expert rationale behind the methodological choices.

Experimental Design: An Orthogonal Approach to Purity Verification

The core of our assessment rests on comparing the synthesized material to a commercially available, high-purity reference standard. The selection of analytical techniques is deliberate, with each method providing a unique and complementary piece of the purity puzzle.

  • High-Performance Liquid Chromatography (HPLC): This is our primary tool for quantitative purity analysis.[2][3] Its high resolving power allows for the separation of the main compound from closely related impurities. We utilize a UV detector, as the aromatic nature of the analyte provides strong chromophores for sensitive detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While HPLC quantifies impurities, LC-MS helps to identify them.[4] By providing the mass-to-charge ratio (m/z) of eluted peaks, we can deduce the molecular weights of impurities, offering critical insights into the synthetic process and potential side reactions. The presence of a fluorine atom in the molecule makes mass spectrometry an especially powerful tool for confirmation.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a fundamentally different analytical technique, ¹H NMR serves as an excellent orthogonal method for purity verification.[6] It provides an absolute measure of purity against a certified internal standard and simultaneously confirms the chemical structure of the synthesized compound. Its advantage lies in being insensitive to non-proton-containing impurities and providing a direct molar ratio measurement.[6]

The overall workflow for this comprehensive purity assessment is outlined below.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation prep_syn Synthesized Compound (1 mg/mL in ACN) hplc HPLC-UV Analysis (Quantitative Purity) prep_syn->hplc lcms LC-MS Analysis (Impurity ID) prep_syn->lcms prep_ref Reference Standard (1 mg/mL in ACN) prep_ref->hplc prep_ref->lcms prep_nmr NMR Sample Prep (Analyte + Internal Std in DMSO-d6) nmr qNMR Analysis (Structural Confirmation & Purity) prep_nmr->nmr compare Comparative Data Analysis (Synthesized vs. Standard) hplc->compare lcms->compare nmr->compare conclusion Final Purity Verdict compare->conclusion

Caption: A streamlined workflow for the orthogonal purity assessment.

Methodology & Protocols

The following protocols are detailed to ensure reproducibility. Each step is grounded in established analytical principles to create a self-validating system.

Protocol 1: HPLC-UV for Quantitative Purity Assessment

This reverse-phase HPLC method is designed for robust separation of the moderately polar analyte from potential impurities.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Rationale: A C18 column provides excellent retention for aromatic compounds. Formic acid is added to protonate silanol groups on the silica support, improving peak shape, and ensuring compatibility with mass spectrometry.[7]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve ~5 mg of the synthesized compound and the reference standard in acetonitrile to a final concentration of 1 mg/mL. Filter samples through a 0.45 µm syringe filter.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • UV Detection Wavelength: 254 nm.

      • Gradient Program:

        • 0-2 min: 30% B

        • 2-15 min: 30% to 95% B

        • 15-18 min: 95% B

        • 18-18.1 min: 95% to 30% B

        • 18.1-25 min: 30% B (equilibration)

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: LC-MS for Impurity Identification

This method uses the same chromatographic conditions as the HPLC-UV method to facilitate peak correlation, with the addition of a mass spectrometer detector.

  • Instrumentation: HPLC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Perform the injection using the same samples and HPLC conditions as described in Protocol 1.

    • MS Conditions (Example):

      • Ionization Mode: ESI Positive and Negative. A dual-mode run is recommended to capture a wider range of potential impurities.[4]

      • Scan Range: 100 - 800 m/z.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 350 °C.

    • Data Analysis: Correlate minor peaks in the UV chromatogram with their corresponding mass spectra. Compare the m/z values of impurities in the synthesized sample with those (if any) in the reference standard. Propose potential structures for impurities based on their molecular weight, considering starting materials and likely reaction byproducts.

Protocol 3: Quantitative ¹H NMR for Structural and Purity Confirmation

This protocol provides an absolute purity determination against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

    • Rationale: Maleic anhydride is chosen because its sharp singlet appears in a clean region of the spectrum (~7.3 ppm in DMSO-d6), away from the aromatic and aliphatic signals of the analyte. It is stable and non-volatile.

  • Procedure:

    • Sample Preparation:

      • Accurately weigh ~10 mg of the synthesized compound into an NMR tube.

      • Accurately weigh ~5 mg of maleic anhydride into the same NMR tube.

      • Record the exact masses of both compounds.

      • Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • NMR Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery for accurate integration. A d1 of 30 seconds is generally sufficient.

    • Data Analysis:

      • Integrate a well-resolved signal from the analyte (e.g., the two protons of the benzyl group) and the signal from the internal standard (maleic anhydride singlet).

      • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P_std = Purity of the internal standard (typically >99.5%)

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the analysis of the synthesized 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile and the reference standard.

Table 1: HPLC-UV Purity Comparison

SampleRetention Time (min)Purity (% Area)
Synthesized Compound12.4598.6%
Reference Standard12.46>99.8%

Table 2: LC-MS Impurity Profile

SampleImpurity RT (min)Observed m/z [M+H]⁺Proposed Identity
Synthesized Compound4.52164.12-Amino-5-nitrobenzonitrile (Starting Material)
9.88379.2Dimerization byproduct (tentative)
Reference Standard--No significant impurities detected

Table 3: Quantitative ¹H NMR Purity Comparison

SamplePurity (%)Structural Confirmation
Synthesized Compound98.8%Consistent with proposed structure
Reference Standard>99.5%Consistent with proposed structure

digraph "Chemical_Structures" {
graph [fontname="Arial", fontsize=12];
node [shape=none, fontname="Arial", fontsize=11];
edge [style=invis];

// Main compound main [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF"><B>Target CompoundB>FONT>TD>TR><TR><TD>NameTD><TD>2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrileTD>TR><TR><TD>MWTD><TD>271.25TD>TR><TR><TD>FormulaTD><TD>C₁₄H₁₀FN₃O₂TD>TR>TABLE>>];

// Impurity 1 imp1 [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#EA4335"><FONTCOLOR="#FFFFFF"><B>Potential Impurity 1B>FONT>TD>TR><TR><TD>NameTD><TD>2-Amino-5-nitrobenzonitrileTD>TR><TR><TD>SourceTD><TD>Unreacted Starting MaterialTD>TR><TR><TD>MWTD><TD>163.13TD>TR><TR><TD>FormulaTD><TD>C₇H₅N₃O₂TD>TR>TABLE>>];

// Impurity 2 imp2 [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#FBBC05"><FONTCOLOR="#202124"><B>Potential Impurity 2B>FONT>TD>TR><TR><TD>NameTD><TD>4-Fluorobenzyl alcoholTD>TR><TR><TD>SourceTD><TD>Starting Material HydrolysisTD>TR><TR><TD>MWTD><TD>126.13TD>TR><TR><TD>FormulaTD><TD>C₇H₇FOTD>TR>TABLE>>];

main -> imp1 -> imp2; }

Sources

A Comparative Guide to the Structure-Activity Relationship Validation of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile Analogues as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) validation for a series of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile analogues. While direct and extensive public domain data on this specific series is limited, this document synthesizes established principles from closely related chemical scaffolds, such as 2-anilinoquinazolines and other heterocyclic kinase inhibitors, to present a predictive SAR landscape. The experimental protocols and validation strategies described herein are based on well-established methodologies in drug discovery.

Introduction: The 2-Aminobenzonitrile Scaffold as a Privileged Structure in Kinase Inhibition

The 2-aminobenzonitrile core is a recognized pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. The arrangement of a substituted amino group at the 2-position and a nitrile group at the 1-position of a benzene ring provides a key hydrogen bonding pattern that can mimic the hinge-binding motif of ATP in the active site of many kinases. The 5-nitro group, an electron-withdrawing moiety, can further modulate the electronic properties of the scaffold and potentially engage in additional interactions within the kinase domain.

This guide explores a hypothetical series of analogues based on the lead compound, 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, to elucidate the structural requirements for potent and selective kinase inhibition. The validation of the structure-activity relationship is crucial for optimizing lead compounds into clinical candidates with improved efficacy and reduced off-target effects.

Synthetic Strategy for Analogue Generation

The synthesis of the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile analogues can be achieved through a convergent synthetic route. A plausible and adaptable synthetic scheme is outlined below, based on established methodologies for the synthesis of related 2-aminobenzonitrile derivatives.[1]

DOT Diagram: Synthetic Workflow

G A 2-Chloro-5-nitrobenzonitrile C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B Substituted Benzylamine B->C D Target Analogue C->D Purification

Caption: Proposed synthetic workflow for the generation of analogues.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a sealed microwave vial, add 2-chloro-5-nitrobenzonitrile (1.0 eq), the desired substituted benzylamine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Degas the mixture with argon for 10 minutes.

  • Seal the vial and heat in a microwave reactor at 120 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target analogue.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive model based on the biological activities of structurally related kinase inhibitors.[2][3][4] The hypothetical data is presented for a generic kinase target.

Table 1: SAR of Modifications on the Benzyl Moiety
CompoundIC₅₀ (nM)
1 (Lead) HFH50
2 HClH45
3 HCH₃H75
4 HOCH₃H60
5 FFH80
6 HFF95
7 HCF₃H35
8 HHH150
  • Interpretation:

    • Small, electron-withdrawing groups at the para-position of the benzyl ring (compounds 1 , 2 , 7 ) are generally favorable for activity, with the trifluoromethyl group in compound 7 showing the highest potency. This suggests a potential interaction with a hydrophobic pocket that can also accommodate electron-withdrawing substituents.

    • The unsubstituted benzyl analogue (8 ) shows a significant drop in activity, highlighting the importance of substitution on this ring.

    • Introduction of additional fluorine atoms (5 , 6 ) leads to a decrease in potency, possibly due to steric hindrance or unfavorable electronic effects.

Table 2: SAR of Modifications on the Benzonitrile Core and Amino Linker
CompoundXR⁴IC₅₀ (nM)
1 NO₂H50
9 CNH120
10 ClH250
11 HH>1000
12 NO₂CH₃500
  • Interpretation:

    • The 5-nitro group (compound 1 ) appears to be crucial for activity, as its replacement with other electron-withdrawing groups like cyano (9 ) or chloro (10 ), or its complete removal (11 ), leads to a substantial loss of potency. This suggests a specific and favorable interaction of the nitro group with the target protein.

    • Methylation of the amino linker (12 ) is detrimental to activity, indicating that the N-H group is likely involved in a critical hydrogen bond interaction with the kinase hinge region.

Experimental Validation Protocols

The validation of the SAR requires robust and reproducible biological assays. The following are standard protocols for assessing the kinase inhibitory activity and cellular effects of the synthesized analogues.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase inhibition.

G A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase, Eu-labeled antibody, and tracer to wells B->C D Incubate at room temperature C->D E Read TR-FRET signal D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro kinase inhibition assay.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase tracer.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

  • The TR-FRET ratio is calculated, and the data is plotted against the compound concentration to determine the IC₅₀ value.

Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxic effects of compounds.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The predictive SAR analysis of the 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile scaffold suggests that potent kinase inhibitors can be developed from this series. Key structural features for high affinity appear to be a small, electron-withdrawing substituent at the para-position of the benzyl ring, an unsubstituted amino linker for crucial hydrogen bonding, and the presence of the 5-nitro group for additional interactions within the active site.

Future work should focus on the synthesis and biological evaluation of a diverse library of analogues to validate these hypotheses. Further optimization could involve exploring alternative heterocyclic cores to replace the benzonitrile ring and modifying the benzylamine moiety to enhance selectivity against a panel of kinases. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these novel compounds.

References

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules. [Link]

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. PubMed. [Link]

Sources

comparing the cost-effectiveness of different synthetic routes to 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and economical synthesis of this intermediate is paramount for drug discovery and development programs. This guide evaluates two common synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and a two-step approach involving synthesis of an intermediate followed by N-alkylation. The cost-effectiveness of each route is assessed based on reagent costs, reaction yields, and process complexity.

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route employs a direct, one-step synthesis via the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile with 4-fluorobenzylamine. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

Mechanistic Rationale

The SNAr mechanism proceeds through a two-step addition-elimination process. The amine nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the final product.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, a compound frequently utilized in research and development settings. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Chemical Profile

  • Nitrile Compounds (-CN): Nitriles are a class of organic compounds that can be toxic. They are often harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Nitro Compounds (-NO₂): Aromatic nitro compounds are recognized for their potential toxicity and are often treated as hazardous waste.[3] They can also be reactive.

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, which makes these compounds highly stable and persistent in the environment. This persistence necessitates specialized disposal methods to ensure complete destruction.[4]

Based on these structural components, 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile must be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationPotential EffectsSupporting Evidence from Structurally Similar Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][5]Similar nitrobenzonitrile and aminobenzonitrile compounds are classified as acutely toxic.[2]
Skin & Eye Irritation May cause skin irritation and serious eye irritation.[2]A common characteristic of many functionalized aromatic amines and nitriles.[2]
Environmental Hazard Persistent in the environment due to the stable carbon-fluorine bond. Improper disposal can lead to long-term contamination.[4]Fluorinated organic compounds are known for their environmental persistence.[4]

Personal Protective Equipment (PPE) and Safe Handling

All handling and disposal operations must be conducted with appropriate engineering controls and PPE to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing a written Chemical Hygiene Plan (CHP).[6][7]

PPE / ControlSpecificationRationale
Engineering Control Certified Chemical Fume HoodAll handling of the solid compound and preparation of waste containers must occur in a fume hood to prevent inhalation of fine particulates.[8]
Hand Protection Nitrile Gloves (or other chemically resistant gloves)To prevent dermal absorption. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Chemical Safety Goggles or Face ShieldTo protect against splashes or airborne particles.[9]
Body Protection Laboratory CoatTo prevent contamination of personal clothing.[9]

Safe Handling Practices:

  • Avoid the generation of dust during handling.[10]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[11]

Step-by-Step Disposal Protocol

The disposal of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13] This chemical waste cannot be disposed of in standard trash or poured down the sanitary sewer.[12][13] The required method is disposal as hazardous waste through a licensed environmental services provider.

Step 1: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions. This compound should be collected as a solid organic hazardous waste.

  • Primary Container: Use a dedicated, leak-proof, and sealable waste container that is chemically compatible with the compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[12]

  • Incompatible Waste Streams: Do not mix this waste with:

    • Acids or strong oxidizing agents.[5]

    • Aqueous waste streams.

    • Other reactive chemical classes.

Step 2: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement. The EPA and OSHA mandate specific information on all hazardous waste containers.[13]

  • Attach a completed hazardous waste tag to the container as soon as the first particle of waste is added.[12]

  • The label must clearly state:

    • The words "Hazardous Waste ".[13]

    • The full, unabbreviated chemical name: "2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile ".[12]

    • An accurate accumulation start date (the date the first waste was added).[12]

    • The location of waste generation (Building, Room Number).[12]

    • The name and contact information of the Principal Investigator or responsible party.[12]

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[13]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a containment tray) to capture any potential leaks.

  • Closure: Keep the waste container securely sealed at all times, except when actively adding waste.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal facility.[12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[12]

  • Ensure all paperwork is completed accurately. The manifest system is a cradle-to-grave tracking system that ensures the waste is managed safely from generation to final disposal.[14][15]

  • The recommended final disposal method for this type of halogenated, nitrogen-containing aromatic compound is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx) and hydrogen fluoride (HF).[4][16]

The entire disposal process is summarized in the workflow diagram below.

cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Preparation for Storage cluster_2 Step 3: Accumulation & Disposal A Waste Generation (Solid 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile) B Place in a Designated, Compatible Primary Container A->B Segregate from incompatible wastes C Securely Seal Container B->C D Attach Completed Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Request Pickup via Institutional EHS Office E->F G Transfer to Licensed Waste Disposal Facility F->G H Final Disposal by High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to prevent chemical exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves significant dust generation, evacuate the lab and contact your institution's EHS emergency line.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting cleanup, don the required PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For a small, solid spill, gently cover it with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[3][10] Avoid actions that create dust.

    • Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials (wipes, absorbent pads, contaminated PPE) in the hazardous waste container.

  • Label and Dispose: Seal and label the container with a hazardous waste tag, detailing the contents, including the spilled chemical and any cleanup materials used. Arrange for disposal through your EHS office.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the responsible management and disposal of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). [Link]

  • A-C-T Environmental & Infrastructure. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile. (2024). [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. (2025). [Link]

  • Faust, R. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025). [Link]

  • Loba Chemie. Safety Data Sheet: 4-Nitrobenzonitrile. [Link]

  • U.S. Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. (2025). [Link]

  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (1995). [Link]

  • s d fine-chem limited. Safety Data Sheet: 4-Amino-3-nitrobenzonitrile. [Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. [Link]

  • University of Wisconsin–Madison Safety Department. Chapter 7: Chemical Disposal Procedures. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.